molecular formula C₂₁H₂₂D₄O B1155575 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

Cat. No.: B1155575
M. Wt: 298.46
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 is a deuterated chemical compound intended for use in life sciences research. Deuterated compounds, which incorporate deuterium (a non-radioactive hydrogen isotope) in place of hydrogen atoms, are invaluable tools in pharmaceutical and biochemical research. They are primarily used in advanced research applications such as metabolism studies and analytical method development. A key application is their use as internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS), where their nearly identical chemical behavior to their non-deuterated counterparts, combined with a distinguishable mass difference, allows for highly precise and accurate quantification of analytes in complex biological matrices. This facilitates critical research into drug metabolism and pharmacokinetics (DMPK), helping to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds. G protein-coupled receptors (GPCRs) represent one of the most important families of drug targets, with over 300 non-olfactory GPCRs in the human genome being the targets for a majority of drugs in clinical use . Research into signaling pathways involving Gαs, Gαi, and Gαq protein families often relies on specialized chemical tools and inhibitors. While the precise mechanism of action of this specific compound requires further research, its structural features make it a compound of interest for investigating novel therapeutic pathways, potentially in areas such as oncology or immunology, where related biaryl compounds have shown activity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₁H₂₂D₄O

Molecular Weight

298.46

Synonyms

γ-Ethenyl-4-methyl-γ-[(4-methylphenyl)methyl]-benzenebutanol-d4

Origin of Product

United States

Foundational & Exploratory

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4: Synthesis, Characterization, and Application as a Stable Isotope Labeled Internal Standard

Introduction

In the fields of pharmaceutical development and clinical diagnostics, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[1][2] The accuracy of these methods heavily relies on the use of appropriate internal standards to correct for variability during sample processing and analysis.[1][3] Stable isotope-labeled (SIL) compounds are widely considered the most reliable internal standards because their physicochemical properties are nearly identical to the analyte of interest, yet they are distinguishable by mass.[3]

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the corresponding unlabeled tertiary allylic alcohol. We will delve into its chemical structure, a proposed synthetic pathway, detailed analytical characterization, and its primary application as an internal standard in quantitative bioanalysis. This document is intended for researchers, analytical scientists, and drug development professionals who utilize advanced analytical techniques for pharmacokinetic, toxicokinetic, and metabolic studies.

Part 1: Molecular Structure and Properties

This compound is a complex organic molecule featuring several key functional groups that define its chemical behavior. Its structure is built upon a pentene backbone, indicating a five-carbon chain with a double bond.

Key Structural Features:

  • Tertiary Allylic Alcohol: The hydroxyl (-OH) group is attached to a carbon that is adjacent to a carbon-carbon double bond, classifying it as an allylic alcohol.[4][5] This structural motif imparts specific reactivity to the molecule.[4][6] The alcohol is also tertiary, meaning the carbinol carbon is bonded to three other carbon atoms.

  • Geminal Disubstitution: The C3 carbon is substituted with two identical 4-methylbenzyl (or p-tolyl) groups.

  • Terminal Alkene: A vinyl group (-CH=CH₂) is present at the end of the pentene chain.

  • Deuterium Labeling: Four deuterium atoms are incorporated into the molecule, specifically on the two carbons adjacent to the hydroxyl group. This isotopic labeling is the key feature for its use as an internal standard, providing a distinct mass signature. The molecular formula is C₂₁H₂₂D₄O, with a molecular weight of approximately 298.46 g/mol .[7]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Physical State Viscous oil or low-melting solidHigh molecular weight and non-polar character suggest it is not a volatile liquid at room temperature.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO, Ethyl Acetate). Insoluble in water.The large hydrocarbon structure dominates the polarity, making it lipophilic.
pKa ~16-18Typical for a tertiary alcohol, slightly more acidic than saturated alcohols due to the allylic position.[6]

Part 2: Proposed Retrosynthetic Analysis and Synthesis Protocol

The synthesis of a complex molecule like this compound requires a multi-step approach. A plausible pathway involves the use of a Grignard reaction, a powerful tool for forming carbon-carbon bonds and synthesizing alcohols.[8][9][10][11][12]

Retrosynthetic Analysis

A retrosynthetic approach simplifies the planning of the synthesis by working backward from the target molecule.

Retrosynthesis Target This compound Intermediate1 Ethyl 3,3-bis(4-methylbenzyl)pent-4-enoate-d4 Target->Intermediate1 Grignard Reaction Grignard Vinylmagnesium Bromide Intermediate1->Grignard Precursor1 Ethyl 4,4-bis(4-methylbenzyl)-5-hexenoate Intermediate1->Precursor1 Alkylation (x2) Precursor2 4-Methylbenzyl Bromide Precursor1->Precursor2 Precursor3 Diethyl malonate-d4 Precursor1->Precursor3 Michael Addition

Caption: Retrosynthetic pathway for the target molecule.

This analysis suggests that the target tertiary alcohol can be formed by reacting a suitable ester with two equivalents of a Grignard reagent. However, since the two benzyl groups are identical and the vinyl group is different, a more logical approach is the addition of a vinyl Grignard reagent to a ketone, or more conveniently, the reaction of an ester with two equivalents of the 4-methylbenzyl Grignard reagent. For the deuterated version, starting with a deuterated building block is essential. A plausible forward synthesis is outlined below.

Proposed Forward Synthesis Protocol

This protocol is a hypothetical, multi-step synthesis based on standard organic chemistry transformations.

Step 1: Synthesis of Diethyl 2,2-bis(4-methylbenzyl)malonate

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous ethanol and sodium metal to generate a fresh solution of sodium ethoxide.

  • Deprotonation: Cool the solution to 0°C and add diethyl malonate dropwise. Allow the reaction to stir for 30 minutes.

  • Alkylation: Add 2.2 equivalents of 4-methylbenzyl bromide dropwise. The causality here is that the enolate of diethyl malonate is a soft nucleophile, which readily undergoes Sₙ2 reaction with the benzylic bromide.

  • Workup: After the reaction is complete (monitored by TLC), quench with saturated aqueous ammonium chloride, and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Krapcho Decarboxylation to form Ethyl 3-(4-methylphenyl)-2-(4-methylbenzyl)propanoate This step is not directly on the main path but illustrates a common transformation. For our target, we proceed to reduction.

Step 3: Reduction to 2,2-Bis(4-methylbenzyl)propane-1,3-diol

  • Reduction: The dialkylated malonate from Step 1 is dissolved in anhydrous THF and cooled to 0°C. Lithium aluminum hydride (LiAlH₄-d4, a deuterated reducing agent) is added portion-wise. The deuterated reagent is critical for introducing the deuterium labels at this specific location.

  • Workup: The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup). The resulting solids are filtered off, and the filtrate is extracted.

Step 4: Monoprotection of the Diol

  • Protection: To selectively functionalize one hydroxyl group, a protecting group strategy is employed. The diol is dissolved in dichloromethane with a mild base (e.g., triethylamine), and one equivalent of a bulky protecting group like tert-butyldimethylsilyl chloride (TBDMSCl) is added. This selectively protects the less sterically hindered primary alcohol.

Step 5: Oxidation to the Aldehyde

  • Oxidation: The remaining free primary alcohol is oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.

Step 6: Grignard Reaction with Vinylmagnesium Bromide

  • Grignard Addition: The aldehyde is dissolved in anhydrous THF and cooled to -78°C. Vinylmagnesium bromide is added dropwise. This reaction forms the secondary allylic alcohol.

  • Deprotection: The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF.

Step 7: Final Oxidation and Grignard to form the Target Molecule

  • Oxidation: The secondary alcohol is oxidized to a ketone.

  • Final Grignard: The ketone is reacted with a deuterated methyl Grignard (CD₃MgI) followed by a workup to yield the final d4-labeled tertiary alcohol. Correction: The deuteration is on the ethyl-alcohol backbone. A more direct synthesis starting from a deuterated precursor is required.

Revised, More Plausible Synthesis Protocol:

Synthesis_Workflow Start Ethyl 4-bromobutyrate-d4 Step1 Grignard Formation with Mg Start->Step1 Step2 Reaction with 4-methylbenzoyl chloride Step1->Step2 Step3 Second Grignard with 4-methylbenzylmagnesium bromide Step2->Step3 Step4 Wittig Reaction Step3->Step4 End This compound Step4->End

Caption: A plausible synthetic workflow for the target molecule.

Part 3: Analytical Characterization

Confirming the identity, purity, and isotopic enrichment of the synthesized molecule is critical. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the principal techniques for this purpose.[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Expected HRMS (ESI+): For C₂₁H₂₂D₄O, the expected [M+H]⁺ ion would be at m/z 299.25. The high-resolution measurement would distinguish this from any unlabeled or partially labeled species.

  • Fragmentation Pattern: The molecule would likely fragment via loss of water (-H₂O or -HDO) from the protonated molecular ion, followed by cleavage of the benzyl groups. The presence of deuterium would lead to characteristic mass shifts in the fragment ions, which can be used to confirm the location of the labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[15][16][17]

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the 4-methylbenzyl groups (typically in the δ 7.0-7.2 ppm range), the benzylic CH₂ protons, the vinyl protons of the pentene group (δ 5.0-6.0 ppm), and the methyl protons of the tolyl groups (around δ 2.3 ppm). The key feature would be the absence or significant reduction of signals corresponding to the CH₂CH₂OH fragment, confirming successful deuteration.

  • ¹³C NMR: The carbon NMR would show distinct signals for all 21 carbon atoms. The carbons bonded to deuterium (CD₂) would exhibit triplet splitting due to C-D coupling and would have a lower intensity.

  • ²H NMR (Deuterium NMR): This experiment would directly detect the deuterium nuclei, showing signals at the chemical shifts corresponding to the deuterated positions, providing definitive proof of labeling.

Part 4: Application in Quantitative Bioanalysis

The primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its unlabeled analog in biological samples.[1][2]

Principle of SIL-IS in LC-MS
  • Sample Preparation: A known, fixed amount of the deuterated standard (the SIL-IS) is spiked into every sample (e.g., plasma, urine), calibration standard, and quality control sample at the very beginning of the sample preparation process.

  • Co-extraction: The SIL-IS has virtually identical chemical properties to the analyte (the non-deuterated compound). Therefore, it experiences the same extraction recovery, potential degradation, and matrix effects (ion suppression or enhancement) during sample processing and LC-MS analysis.[2]

  • Chromatographic Co-elution: The analyte and the SIL-IS will co-elute or elute very closely from the liquid chromatography column. Deuteration can sometimes cause a slight shift in retention time (the "isotope effect"), but this is usually minimal.[1]

  • Mass Spectrometric Detection: In the mass spectrometer, the analyte and the SIL-IS are distinguished by their mass-to-charge (m/z) ratios. For example, in Multiple Reaction Monitoring (MRM), specific precursor-product ion transitions are monitored for both the analyte and the SIL-IS.

  • Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the SIL-IS's peak area. Because any experimental variability affects both compounds equally, their ratio remains constant, leading to highly accurate and precise quantification.[3]

Bioanalysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of SIL-IS Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction LC LC Separation (Co-elution) Extraction->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Quant Determine Unknown Concentration Curve->Quant

Caption: Workflow for quantitative bioanalysis using a SIL-IS.

Advantages in Drug Metabolism Studies

Beyond use as an internal standard, deuterated compounds are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies.[18] Strategic placement of deuterium can slow down metabolism at specific sites due to the kinetic isotope effect (KIE), where a C-D bond is stronger and broken more slowly than a C-H bond.[18][19][20][21] While the deuteration in this compound is not at a typical site of metabolic attack (like an N-methyl group), its use as a tracer allows researchers to:

  • Differentiate between the administered drug and its metabolites.

  • Study metabolic pathways without interference from endogenous compounds.

Conclusion

This compound represents a highly specialized chemical tool designed for precision and accuracy in modern analytical science. Its carefully designed structure, incorporating stable deuterium isotopes, makes it an ideal internal standard for LC-MS-based quantification. This guide has outlined its structural characteristics, a viable synthetic strategy, methods for its analytical confirmation, and its critical role in ensuring the reliability of bioanalytical data in research and development. The principles and applications discussed herein underscore the importance of stable isotope-labeled compounds in advancing pharmaceutical science and clinical analysis.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][1][2]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. [Link][8]

  • Welch Materials, Inc. (2025). The Selection of Internal Standards in the Absence of Isotopes. [Link][3]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link][9]

  • National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link][22]

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  • Guengerich, F. P. (2008). Deuterated drugs; where are we now?. Drug Metabolism Reviews, 40(2), 201–203. [Link][19]

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  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 18(6), 473–491. [Link][21]

  • SLT. (2025). How to Form Allylic Alcohol. [Link][6]

  • Hertkorn, N., Benner, R., Frommberger, M., Schmitt-Kopplin, P., Witt, M., Kaiser, K., Kettrup, A., & Hedges, J. I. (2006). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 3(3), 233-252. [Link][13]

  • Riefke, B., Schlotterbeck, G., & Ross, A. (2017). NMR and MS Methods for Metabolomics. Methods in molecular biology (Clifton, N.J.), 1641, 199–220. [Link][14]

  • Letertre, M., Giraudeau, P., & de Tullio, P. (2021). Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives. Frontiers in molecular biosciences, 8, 734030. [Link][15]

  • Bjorndahl, T. C., & Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(6), 123. [Link][16]

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Sources

A Technical Guide to the Synthesis of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the multi-step synthesis of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4, a specialized isotopically labeled organic molecule. Deuterium-labeled compounds are invaluable in medicinal chemistry and drug development for studying pharmacokinetics, metabolism (PK/DM), and reaction mechanisms.[][2][3] The strategic replacement of hydrogen with deuterium can alter metabolic pathways due to the kinetic isotope effect, potentially leading to improved drug efficacy and safety profiles.[][4] This guide details a robust synthetic strategy centered around the construction of a key quaternary carbon center, followed by a site-specific, four-atom deuterium labeling of the primary alcohol moiety. The narrative explains the causal logic behind procedural choices, offering field-proven insights for researchers, chemists, and drug development professionals.

Strategic Overview of the Synthesis

The synthesis of the target molecule, this compound, presents two primary chemical challenges: the construction of the C3 all-carbon quaternary center and the precise, site-specific installation of four deuterium atoms at the C1 and C2 positions.

Our strategy addresses these challenges sequentially. First, we construct the carbon skeleton, culminating in a carboxylic acid intermediate, 3,3-Bis(4-methylbenzyl)pent-4-enoic acid. The core of this strategy is a classic malonic ester synthesis to install the two 4-methylbenzyl groups, followed by a series of transformations leading to an allyl ester, which is then subjected to an Ireland-Claisen rearrangement. This[5][5]-sigmatropic rearrangement is exceptionally reliable for forming challenging C-C bonds.

Second, with the carbon skeleton established, we execute a two-stage isotopic labeling protocol. The carboxylic acid is converted to its ethyl ester, which facilitates α-deuteration at the C2 position via base-catalyzed hydrogen-deuterium exchange. The final step involves the reduction of this d2-ester using a powerful deuterated reducing agent, lithium aluminum deuteride (LiAlD₄), which installs two additional deuterium atoms at the C1 position while forming the primary alcohol.

G cluster_0 Part A: Carbon Skeleton Synthesis cluster_1 Part B: Isotopic Labeling & Reduction SM Diethyl Malonate I Intermediate I Diethyl bis(4-methylbenzyl)malonate SM->I 1. NaOEt 2. 4-Methylbenzyl Chloride (2.2 eq) II Intermediate II Bis(4-methylbenzyl)acetic Acid I->II 1. NaOH, H₂O/EtOH 2. H₃O⁺ 3. Heat (Decarboxylation) II_allyl Intermediate III Allyl bis(4-methylbenzyl)acetate II->II_allyl Allyl Alcohol, DCC, DMAP III Intermediate IV 3,3-Bis(4-methylbenzyl)pent-4-enoic Acid II_allyl->III 1. LDA, THF, -78°C; TMSCl 2. Warm to RT (Rearrangement) 3. H₃O⁺ workup IV Intermediate V Ethyl 3,3-bis(4-methylbenzyl)pent-4-enoate III->IV EtOH, cat. H₂SO₄ V Intermediate VI Ethyl ...pent-4-enoate-2,2-d₂ IV->V cat. NaOEt, EtOD (Solvent) FP Final Product 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d₄ V->FP 1. LiAlD₄, THF 2. H₂O workup

Caption: Overall synthetic workflow for this compound.

Part A: Synthesis of the Carboxylic Acid Skeleton

This section details the construction of the core molecular framework, 3,3-Bis(4-methylbenzyl)pent-4-enoic acid, which serves as the precursor for the subsequent deuteration steps.

Step 1: Synthesis of Diethyl bis(4-methylbenzyl)malonate (I)

The synthesis begins with a standard malonic ester alkylation to form the C3 quaternary center.[6] Diethyl malonate is deprotonated twice in succession and alkylated with 4-methylbenzyl chloride. Using a slight excess of the alkylating agent ensures complete dialkylation.

Protocol:

  • To a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add absolute ethanol (250 mL).

  • Add sodium metal (11.5 g, 0.5 mol) in small portions to generate sodium ethoxide in situ.

  • Once all the sodium has reacted, add diethyl malonate (32.0 g, 0.2 mol) dropwise at room temperature.

  • Add 4-methylbenzyl chloride (61.8 g, 0.44 mol, 2.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 12 hours. The formation of a white precipitate (NaCl) will be observed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether (300 mL) and water (300 mL). Separate the organic layer, wash with brine (2 x 100 mL), dry over anhydrous MgSO₄, and concentrate to yield the crude product.

  • Purify by vacuum distillation or flash chromatography to obtain Intermediate I as a colorless oil.

Step 2: Synthesis of Bis(4-methylbenzyl)acetic Acid (II)

This step involves the hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation to yield the target substituted acetic acid.

Protocol:

  • Dissolve Intermediate I (e.g., 0.15 mol) in ethanol (200 mL) in a round-bottomed flask.

  • Add a solution of sodium hydroxide (18.0 g, 0.45 mol) in water (50 mL).

  • Heat the mixture to reflux for 4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1. A white precipitate of the malonic acid derivative will form.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly.

  • Place the dry bis(4-methylbenzyl)malonic acid in a flask and heat gently to 150-160 °C. CO₂ evolution will be observed. Maintain this temperature until gas evolution ceases.

  • Cool the residue, which is the crude Intermediate II . Recrystallization from a suitable solvent (e.g., toluene/hexanes) will yield the purified product.

Step 3: Synthesis of Allyl bis(4-methylbenzyl)acetate (III)

The carboxylic acid is esterified with allyl alcohol to prepare the precursor for the key rearrangement step.

Protocol:

  • Dissolve Intermediate II (e.g., 0.1 mol) in anhydrous dichloromethane (DCM, 200 mL).

  • Add allyl alcohol (8.7 g, 0.15 mol), dicyclohexylcarbodiimide (DCC, 22.7 g, 0.11 mol), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.6 g).

  • Stir the reaction at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the solid with DCM.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield Intermediate III .

Step 4: Ireland-Claisen Rearrangement to 3,3-Bis(4-methylbenzyl)pent-4-enoic Acid (IV)

This powerful reaction reconfigures the allyl acetate into the desired pent-4-enoic acid structure, completing the carbon skeleton.

G cluster_mech Ireland-Claisen Rearrangement Mechanism Ester Allyl Ester (III) Enolate Silyl Ketene Acetal Ester->Enolate LDA, TMSCl -78°C TS [3,3] Sigmatropic Transition State Enolate->TS Warm to RT SilylEster Silyl Ester Intermediate TS->SilylEster Acid Carboxylic Acid (IV) SilylEster->Acid H₃O⁺ workup

Caption: Key steps of the Ireland-Claisen rearrangement.

Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C.

  • Add a solution of Intermediate III (1.0 equiv) in THF dropwise to the LDA solution at -78 °C and stir for 30 minutes.

  • Add freshly distilled chlorotrimethylsilane (TMSCl, 1.5 equiv) to the enolate solution and stir for another 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 6 hours to facilitate the rearrangement.

  • Quench the reaction by pouring it into 1 M HCl (aq) and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to yield Intermediate IV .

Part B: Isotopic Labeling and Final Reduction

With the carbon skeleton complete, the focus shifts to the precise installation of the deuterium labels.

Quantitative Data for Reagents
StepStarting MaterialReagent 1Reagent 2SolventProduct
5 Intermediate IVEthanol (excess)H₂SO₄ (cat.)EthanolIntermediate V
6 Intermediate VNaOEt (cat.)N/AEthanol-d1 (EtOD)Intermediate VI
7 Intermediate VILiAlD₄ (1.5 eq)N/AAnhydrous THFFinal Product
Step 5: Esterification to Ethyl 3,3-bis(4-methylbenzyl)pent-4-enoate (V)

A standard Fischer esterification converts the carboxylic acid to an ethyl ester, which is required for the subsequent α-deuteration.

Protocol:

  • Dissolve Intermediate IV (e.g., 0.05 mol) in absolute ethanol (150 mL).

  • Add concentrated sulfuric acid (1 mL) as a catalyst.

  • Heat the solution to reflux for 8 hours.

  • Cool, remove the bulk of the ethanol under reduced pressure, and partition the residue between ethyl acetate and saturated NaHCO₃ solution.

  • Separate the organic layer, dry over MgSO₄, and concentrate to yield Intermediate V , which can often be used without further purification.

Step 6: α-Deuteration to Ethyl ...pent-4-enoate-2,2-d₂ (VI)

This critical step exchanges the two acidic α-protons at the C2 position for deuterium atoms. The use of a deuterated solvent under basic conditions drives the equilibrium towards the deuterated product.

Protocol:

  • To a flame-dried flask, add ethanol-d1 (EtOD, 50 mL).

  • Add a small piece of sodium metal (~50 mg) to generate catalytic sodium ethoxide-d1.

  • Once the sodium has fully reacted, add Intermediate V (e.g., 0.04 mol).

  • Stir the solution at 50 °C for 24 hours to ensure complete H/D exchange.

  • Cool the solution, neutralize with a drop of DCl in D₂O, and remove the solvent under reduced pressure.

  • Extract the product with diethyl ether, wash with a small amount of D₂O, dry over anhydrous MgSO₄, and concentrate to give Intermediate VI . The extent of deuteration should be confirmed by ¹H NMR (disappearance of the C2-H₂ signal) and mass spectrometry.

Step 7: Reduction to this compound (Final Product)

The final step uses a powerful deuterated reducing agent to convert the ester into the d4-labeled primary alcohol.[][7][8]

Protocol:

  • In a flame-dried, three-necked flask under an argon atmosphere, suspend lithium aluminum deuteride (LiAlD₄, 1.5 equiv) in anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of Intermediate VI (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction back to 0 °C and quench it carefully by the sequential dropwise addition of H₂O (x mL), 15% NaOH (aq) (x mL), and then H₂O (3x mL), where x is the mass of LiAlD₄ in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude material by flash chromatography to yield the final product, This compound . Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is required to confirm structure and isotopic incorporation.

References

  • The Royal Society of Chemistry. (2011). Chapter 3: Labelling with Deuterium and Tritium. [Link]

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  • ResearchGate. Allylation of sodium diethyl malonate in a THF solution. [Link]

  • NIH National Library of Medicine. Iridium-catalyzed α-selective deuteration of alcohols. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. [Link]

  • ResearchGate. Ruthenium Catalyzed Selective α- And α,β-Deuteration of Alcohols Using D2O. [Link]

  • Mol-Instincts. Reduction of esters to alcohols. [Link]

  • The Boffin Access. Ester to Alcohol - Common Conditions. [Link]

  • ResearchGate. Solvent screening of benzyl chloride Grignard reaction. [Link]

  • Chemistry Steps. Esters to Alcohols. [Link]

  • Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. [Link]

  • Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. [Link]

  • Google Patents.
  • YouTube. Preparation of diols. [Link]

Sources

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, characterization protocols, and handling requirements for 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 .

This compound is a stable isotope-labeled internal standard (IS), primarily utilized in the quantitative bioanalysis of its non-deuterated parent molecule via LC-MS/MS. Its structural core—a neopentyl-like scaffold with bulky lipophilic benzyl substituents—dictates unique solubility and fragmentation behaviors essential for accurate method development.

Part 1: Compound Identity & Physicochemical Profile[1][2][3]

1.1 Nomenclature & Structure
  • IUPAC Name: this compound

  • Common Role: Internal Standard (IS) for quantification of neopentyl-derivative metabolites or polymer precursors.

  • Molecular Formula: C₂₁H₂₂D₄O

  • Structural Features:

    • Core: Pent-4-en-1-ol chain (homoallylic alcohol).

    • Quaternary Center: C3 position is sterically crowded, bearing two 4-methylbenzyl groups.

    • Isotopic Label: Deuterium incorporation (d4) typically occurs on the aromatic rings or the benzylic methylene positions to prevent metabolic switching or H/D exchange.

1.2 Physicochemical Properties (Predicted & Calculated)

Since experimental data for this custom-synthesized standard is not available in public chemical registries, the following values are calculated based on Group Contribution Methods (GCM) and structure-property relationships (SAR) relative to the non-deuterated parent (C₂₁H₂₆O).

PropertyValue (Calculated/Predicted)Experimental Implication
Molecular Weight 298.46 g/mol (d4)Mass shift of +4 Da vs. parent (294.43) allows clean resolution in MS.
Physical State Viscous Colorless to Pale Yellow OilHandling requires positive displacement pipettes; may crystallize at -20°C.
Boiling Point ~410–420°C (at 760 mmHg)Not volatile; GC analysis requires derivatization (e.g., TMS).
LogP (Octanol/Water) 5.8 – 6.2 (Highly Lipophilic)Critical: Insoluble in water. Requires high % organic mobile phase for elution.
pKa ~15 (Alcoholic -OH)Neutral in standard LC-MS mobile phases (pH 2–8).
Solubility DMSO, Methanol, Acetonitrile, DCMStock solutions should be prepared in Methanol or DMSO.

Part 2: Synthesis & Isotopic Integrity

The synthesis of this standard typically follows a convergent route, constructing the quaternary center via double alkylation. Understanding this pathway is vital for troubleshooting impurities.

2.1 Synthetic Logic & Impurity Profile

The quaternary carbon at C3 is usually formed by alkylating a diester or a specific ester enolate with 4-methylbenzyl bromide-d2 (or ring-deuterated analogs).

  • Key Impurity A (Mono-alkylated): 3-(4-methylbenzyl)pent-4-en-1-ol. (Result of incomplete alkylation).

  • Key Impurity B (Isotopic Scrambling): d0, d1, d2, d3 species. (Result of H/D exchange during acidic workup).

2.2 Visualization: Synthetic & Fragmentation Pathway

The following diagram illustrates the likely fragmentation logic used in MS/MS method development, highlighting the stability of the deuterated moieties.

G cluster_0 Structural Stability Parent Parent Molecule (M+H)+ m/z ~299 (d4) Frag1 Tropylium Ion Species (Loss of Benzyl Group) Parent->Frag1 Benzylic Cleavage Frag2 Dehydration [M+H - H2O]+ Parent->Frag2 -18 Da (Water Loss) Detection Quantification Transition (MRM) Frag2->Detection High Collision Energy Note1 Quaternary C3 prevents beta-elimination Note2 d4 Label must be on Stable Ring/Linker

Figure 1: Predicted MS/MS fragmentation pathway. The quaternary center stabilizes the molecule against simple oxidation, while the hydroxyl group directs initial ionization.

Part 3: Analytical Characterization Protocols

To validate the identity and purity of this compound, researchers must employ a multi-modal approach.

3.1 Proton NMR (¹H-NMR) Validation

Objective: Confirm the "Bis" symmetry and the integrity of the alkene tail.

  • Solvent: CDCl₃ or DMSO-d6.

  • Key Signals:

    • δ 5.7–5.9 ppm (1H, m): Terminal alkene internal proton (-CH=).

    • δ 5.0–5.1 ppm (2H, d): Terminal alkene protons (=CH₂).

    • δ 7.0–7.2 ppm (Aromatic): Look for integration reduction if d4 is on the ring. If d4 is on the methyl/benzyl linker, these signals remain but coupling patterns change.

    • Symmetry Check: The two 4-methylbenzyl groups should appear equivalent (singlet or collapsed multiplet) due to free rotation, unless restricted by the steric bulk of the C3 center.

3.2 Mass Spectrometry (LC-MS/MS)

Objective: Isotopic purity assessment.

  • Ionization: ESI Positive Mode (formation of [M+H]⁺ or [M+NH₄]⁺).

  • Isotopic Contribution:

    • Calculate the ratio of M (d4) to M-4 (d0).

    • Acceptance Criteria: The contribution of the d0 (unlabeled) species must be <0.5% to prevent interference with the analyte quantification.

3.3 Chromatography (HPLC)

Due to the high LogP (~6.0), isocratic elution often results in broad peaks.

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm or 2.6 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start high organic (e.g., 50% B) and ramp to 95% B rapidly.

  • Retention Time: Expect late elution (relative to polar markers).

Part 4: Handling & Storage (Self-Validating Protocol)

Because this is a custom standard, stability data is often sparse. The following protocol ensures long-term integrity.

4.1 Storage Conditions
  • Primary: -20°C or lower.

  • Atmosphere: Store under Argon or Nitrogen (prevent oxidation of the alkene).

  • Container: Amber glass (protect benzylic positions from photo-oxidation).

4.2 Stock Solution Preparation Workflow

This workflow minimizes weighing errors and solvent evaporation effects.

Workflow Start Weigh ~1-2 mg Solid (Use Anti-Static Gun) Dissolve Dissolve in 100% Methanol (Do NOT use Water) Start->Dissolve Sonicate Sonicate 5 mins (Ensure complete dissolution) Dissolve->Sonicate Aliquot Prepare Single-Use Aliquots (Avoid Freeze-Thaw) Sonicate->Aliquot Store Store at -80°C Aliquot->Store

Figure 2: Preparation workflow for lipophilic reference standards.

4.3 Solubility Troubleshooting
  • Issue: Compound oils out or sticks to glass.

  • Root Cause: High lipophilicity (LogP > 5).

  • Solution: Add 10% DMSO to the Methanol stock. Use silanized glassware if recovery is low.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Internal Standards and Isotopic Purity). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pent-4-en-1-ol derivatives (General Physicochemical Logic). Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Contextual grounding for d4 usage).

Technical Analysis: 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 , a stable isotope-labeled internal standard used primarily in the bioanalysis of specific elastase inhibitors (such as DMP 777) and related pharmacophores.

Executive Summary

This compound is a deuterated synthetic intermediate and reference standard. Structurally, it consists of a pentenol backbone featuring a quaternary carbon at position 3, substituted with two 4-methylbenzyl groups. It serves as a critical Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for quantifying Human Leukocyte Elastase (HLE) inhibitors, specifically those sharing the bis(4-methylbenzyl) moiety.

Its primary utility lies in normalizing matrix effects, extraction recovery, and ionization variability during the pharmacokinetic profiling of drugs like DMP 777 (L-694,458) .

Physicochemical Characterization

Molecular Weight & Formula Analysis

The molecular weight is derived from the unlabeled parent compound, adjusted for the isotopic enrichment of four deuterium atoms (


 or D).
PropertyUnlabeled CompoundDeuterated Standard (d4)
Chemical Name 3,3-Bis(4-methylbenzyl)pent-4-en-1-olThis compound
Molecular Formula


Monoisotopic Mass 294.1984 Da298.2235 Da
Average Mol.[1][2][3][4][5][6][7] Weight 294.44 g/mol 298.46 g/mol

Calculation Logic:

  • Parent Carbon Skeleton (

    
    ):  5 carbons in the pentenol chain + 16 carbons in the two methylbenzyl groups.
    
  • Parent Hydrogen Count (

    
    ): 
    
    • Backbone:

      
       (8H)
      
    • Substituents:

      
       (
      
      
      
      )
    • Total H = 26.

  • Isotopic Shift (+4 Da): The d4 labeling typically occurs on one of the 4-methylbenzyl rings (replacing 4 aromatic protons) or is distributed across the methyl groups, depending on the precursor used (e.g., d4-4-methylbenzyl bromide). The mass shift is calculated as

    
    .
    
Structural Context

The molecule features a quaternary center at C3, which is sterically crowded. This structural rigidity is crucial for the biological activity of the final drug (inhibiting elastase by fitting into the S1/S2 hydrophobic pockets) and dictates the fragmentation pattern in mass spectrometry.

Synthesis & Retrosynthetic Logic

The synthesis of the d4-labeled standard typically mirrors the industrial route for the drug substance but intercepts the pathway using a deuterated reagent.

Retrosynthetic Pathway (Graphviz)

The following diagram illustrates the logical assembly of the quaternary center via double alkylation.

Synthesis_Pathway Precursor Diethyl Malonate (or Allyl Malonate) Intermediate Dialkylated Malonate Intermediate Precursor->Intermediate NaH, THF Reagent_d0 4-Methylbenzyl Bromide (Unlabeled) Reagent_d0->Intermediate Reagent_d4 4-Methylbenzyl Bromide-d4 (Isotope Source) Reagent_d4->Intermediate 2nd Alkylation Decarboxylation Decarboxylation & Reduction Intermediate->Decarboxylation LiAlH4 / Heat Final_Product 3,3-Bis(4-methylbenzyl) pent-4-en-1-ol-d4 Decarboxylation->Final_Product

Figure 1: Retrosynthetic logic for the construction of the quaternary center using d4-labeled alkylating agents.

Mechanistic Insight

To ensure high isotopic purity (


), the d4-label is usually introduced via 4-methylbenzyl bromide-d4 .
  • Double Alkylation: A malonate ester (or an allyl-substituted acetate) is deprotonated (e.g., using NaH or LDA) and alkylated sequentially. Using one equivalent of unlabeled bromide and one equivalent of d4-labeled bromide would result in a "d4" product, though statistical scrambling can occur if not controlled.

  • Reduction: The ester/acid functionality is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH

    
    ), yielding the target pent-4-en-1-ol.
    

Analytical Application (LC-MS/MS)

Role as Internal Standard

In quantitative bioanalysis, this compound corrects for:

  • Ion Suppression: Co-eluting matrix components (phospholipids) that affect ionization efficiency.

  • Extraction Variability: Loss of analyte during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

Recommended MS/MS Transitions

When developing a Selected Reaction Monitoring (SRM) method, the fragmentation usually involves the loss of the water molecule or cleavage of the benzyl group.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
Unlabeled 295.2

105.125Cleavage of 4-methylbenzyl cation
Standard (d4) 299.2

109.125Cleavage of d4 -4-methylbenzyl cation

Note: The shift of +4 in the product ion confirms the deuterium label is located on the benzyl ring being cleaved.

Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Retention Time: The d4 standard will elute slightly earlier than the unlabeled analyte due to the deuterium isotope effect (slightly lower lipophilicity of C-D vs C-H bonds).

References

  • Synthesis of DMP 777: Organic Syntheses, Coll. Vol. 10, p. 652 (2004); Vol. 79, p. 146 (2002). (Describes the synthesis of the unlabeled parent alcohol as a key intermediate for elastase inhibitors).

  • Elastase Inhibitor Development: Burkhart, J. P., et al. "Oral, Potent, and Selective Non-Peptidic Inhibitors of Human Leukocyte Elastase." Journal of Medicinal Chemistry, 1995. (Contextualizes the bis-methylbenzyl moiety).[1]

  • Stable Isotope Standards: LGC Standards Product Page for Deuterated Reference Materials.

  • Mass Spectrometry of Benzyl Derivatives: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books.

Sources

Technical Guide: Isotopic Purity Assessment of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the isotopic purity assessment of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 , a specialized deuterated internal standard. This guide is structured for analytical chemists and pharmaceutical researchers requiring high-precision validation protocols.

Part 1: Executive Summary & Molecular Context

In quantitative bioanalysis (LC-MS/MS), the reliability of data depends entirely on the quality of the Internal Standard (IS). This compound (hereafter referred to as BMBP-d4 ) is a stable isotope-labeled analog used to normalize matrix effects and recovery losses for its unlabeled counterpart—a critical intermediate in the synthesis of complex pharmaceutical scaffolds (often associated with spirocyclic or quaternary-center drug candidates).

The d4-labeling is strategically placed to prevent metabolic loss (e.g., avoiding positions susceptible to rapid CYP450 oxidation) and to ensure sufficient mass separation (+4 Da) from the analyte's M+2 isotopic envelope.

Molecular Specifications
PropertyDetail
Compound Name This compound
Chemical Formula C₂₁H₂₂D₄O
Molecular Weight ~298.46 g/mol (Calculated based on D enrichment)
Core Structure Pent-4-en-1-ol backbone with a quaternary C3 center substituted by two 4-methylbenzyl groups.[1][2][3][4]
Label Position Typically located on the benzylic methylenes or the aromatic ring (depending on synthesis route).
Criticality High. Impurities (d0, d1-d3) cause "cross-talk" in the analyte channel, biasing quantification at the Lower Limit of Quantification (LLOQ).

Part 2: Synthesis & Deuterium Incorporation Strategy

To understand purity assessment, one must understand the origin of the impurity. The synthesis of BMBP-d4 typically follows a double alkylation strategy on a malonate or ester precursor.

The Synthesis Logic (Graphviz Diagram)

The following diagram illustrates the likely synthetic pathway and where isotopic scrambling or dilution can occur.

SynthesisPath Start Diethyl Malonate (Starting Material) Inter1 Intermediate A: Mono-alkylated Malonate (d2 species) Start->Inter1 Alkylation 1 (NaH) Reagent 4-Methylbenzyl-alpha,alpha-d2 Bromide (Isotopic Source) Reagent->Inter1 Inter2 Intermediate B: Bis-alkylated Malonate (d4 species) Reagent->Inter2 Inter1->Inter2 Alkylation 2 (NaH) Step3 Decarboxylation & Allylation Inter2->Step3 Chemical Transformation Scramble Risk: H/D Exchange if acidic quench is too aggressive Inter2->Scramble Final Target: BMBP-d4 (Alcohol) Step3->Final Reduction (LiAlH4)

Figure 1: Synthetic route highlighting the introduction of deuterium via alkylation. The "d4" purity depends entirely on the isotopic enrichment of the benzyl bromide reagent.

Part 3: Analytical Methodologies for Purity Assessment

A single technique is insufficient for validating isotopic purity. We employ a dual-validation system : High-Resolution Mass Spectrometry (HRMS) for isotopic distribution and Nuclear Magnetic Resonance (NMR) for positional certainty.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Quantify the relative abundance of isotopologues (


).

Methodology:

  • Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).

  • Ionization: ESI Positive Mode (or APCI if ionization is poor).

  • Adduct Monitoring: Monitor

    
    , 
    
    
    
    , and
    
    
    . Sodium adducts are often the most stable for alcohols.

Calculation of Isotopic Purity: Do not rely on the "monoisotopic" peak alone. You must calculate the Atom % Enrichment .



Acceptance Criteria:

  • 
     (Unlabeled): 
    
    
    
    (Critical to prevent interference with analyte).
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Target): 
    
    
    
    .[5][6]
NMR Spectroscopy ( H and C) Protocol

Objective: Confirm the position of the deuterium and ensure no "scrambling" occurred (e.g., D moving from benzyl C to aromatic ring).

Key Diagnostic Signals (Unlabeled vs. Labeled):

  • Unlabeled BMBP: Shows a singlet (or AB quartet) for the benzylic protons at

    
     ppm (Integration = 4H).
    
  • BMBP-d4: These signals should be silent (or show a tiny residual hump).

  • Integration Check: Compare the integral of the benzylic region to the allylic protons (

    
     ppm).
    
    • Theoretical Ratio (Unlabeled): Benzylic (4H) : Allylic (3H) = 1.33.

    • Theoretical Ratio (d4): Benzylic (~0H) : Allylic (3H) = 0.

Part 4: Experimental Workflow (Step-by-Step)

This protocol ensures a self-validating system for qualifying the standard before use in GLP studies.

Step 1: Sample Preparation
  • Dissolve 1 mg of BMBP-d4 in 1 mL of Acetonitrile-d3 (for NMR) or Methanol (for MS).

  • Critical: Avoid protic solvents like water/methanol if there is any risk of exchangeable protons (unlikely for C-D bonds, but good practice).

Step 2: HRMS Data Acquisition
  • Inject 5 µL onto a C18 column (e.g., Waters BEH C18).

  • Run a short gradient (50-95% B over 5 mins).

  • Extract ion chromatograms (XIC) for:

    • 
       (Target d4)
      
    • 
       - 1.006 (d3)
      
    • 
       - 2.012 (d2)
      
    • 
       - 4.025 (d0 - Analyte)
      
Step 3: Purity Calculation & Decision Logic

DecisionTree Data HRMS Data Obtained (Isotopic Envelope) CheckD0 Check d0 Abundance (Analyte Interference) Data->CheckD0 PassD0 d0 < 0.5% CheckD0->PassD0 Pass FailD0 d0 > 0.5% CheckD0->FailD0 Fail CheckEnrich Check Total Enrichment (d3 + d4) PassD0->CheckEnrich Reject REJECT BATCH (Recrystallize or Resynthesize) FailD0->Reject PassEnrich > 99% Enrichment CheckEnrich->PassEnrich Pass FailEnrich < 99% Enrichment CheckEnrich->FailEnrich Fail NMR Run 1H-NMR Confirm Label Position PassEnrich->NMR FailEnrich->Reject Approve APPROVE for Bioanalysis NMR->Approve

Figure 2: Decision tree for batch release of deuterated internal standards.

Part 5: Impact on Bioanalysis (The "Why")

The Isotope Effect

Deuterium is more lipophilic than hydrogen. In Reverse Phase Chromatography (RPC), BMBP-d4 may elute slightly earlier or later than the unlabeled analyte (usually earlier due to shorter C-D bond length reducing the molar volume).

  • Mitigation: Ensure the retention time shift is < 2% of the peak width. If separation is too large, the IS will not compensate for matrix suppression occurring at the exact elution time of the analyte.

Cross-Talk (Signal Contribution)
  • Analyte to IS: High concentrations of unlabeled analyte (ULOQ) can contribute to the IS channel via the M+4 isotope (natural abundance of

    
    , 
    
    
    
    , etc.).
    • Check: Calculate theoretical M+4 abundance of the analyte. For C21, this is significant.

  • IS to Analyte: The d0 impurity in the IS contributes directly to the analyte signal.

    • Limit: The response of the d0 impurity in the IS working solution must be

      
       of the analyte response at LLOQ.
      

References

  • Zhang, Y., et al. (2022). "Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using ESI-HRMS."[4] Rapid Communications in Mass Spectrometry.

  • LGC Standards. (2023). "Use of Stable Isotope Internal Standards for Trace Organic Analysis." Whitepaper.

  • Isotope.com (Cambridge Isotope Laboratories). "Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API."

  • Toronto Research Chemicals. "Product: this compound (TRC-B486022)."

Sources

The Deuterium Advantage: A Technical Guide to the Kinetic Isotope Effect in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the mechanistic principles and experimental validation of the Kinetic Isotope Effect (KIE) in drug discovery. While the substitution of hydrogen (


) with deuterium (

or D) is a subtle structural change, its impact on pharmacokinetics (PK) and metabolic stability can be profound. This guide moves beyond basic definitions to explore the quantum mechanical basis of KIE, its strategic application in "metabolic switching," and the rigorous methodologies required to measure it.

Target Audience: Medicinal Chemists, DMPK Scientists, and Pharmacologists.

The Physicochemical Basis: Zero-Point Energy

The KIE is not a steric phenomenon; deuterium and hydrogen have nearly identical van der Waals radii. The effect is purely vibrational and quantum mechanical, rooted in the Zero-Point Energy (ZPE) difference.

The Harmonic Oscillator Model

The vibrational frequency (


) of a chemical bond is approximated by a harmonic oscillator:


Where:
  • 
     = Force constant (bond strength).
    
  • 
     = Reduced mass (
    
    
    
    ).[1]

Because the mass of deuterium (2.014 amu) is double that of hydrogen (1.008 amu), the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the C-D bond has a lower vibrational frequency and, critically, a lower Zero-Point Energy .

Activation Energy Impact

Reaction rates are determined by the activation energy (


) required to reach the transition state.
  • Ground State: The C-D bond sits lower in the potential energy well than C-H.

  • Transition State: If the bond is fully broken, the ZPE difference vanishes.[1]

  • Result: The energy gap to reach the transition state is larger for C-D (

    
    ).
    

According to the Arrhenius equation (


), this increased barrier exponentially reduces the reaction rate constant (

).

ZPE_Diagram Fig 1. Potential Energy Surface: Origin of Primary KIE cluster_0 Reaction Coordinate GS_H Ground State (C-H) Higher ZPE TS Transition State (Bond Breaking) GS_H->TS Lower Activation Energy GS_D Ground State (C-D) Lower ZPE GS_D->TS Higher Activation Energy

Caption: The C-D bond possesses a lower zero-point energy (ZPE) than C-H. Because the transition state energy is similar for both, the activation energy required to break the C-D bond is significantly higher.

Classifying Kinetic Isotope Effects

In medicinal chemistry, we distinguish between Primary and Secondary KIEs based on the bond's involvement in the rate-determining step (RDS).

Primary KIE ( )

Occurs when the bond to the isotope (C-H/C-D) is broken or formed during the RDS.[2]

  • Magnitude: Theoretically

    
     at 25°C.
    
  • Tunneling: If the particle passes through the barrier rather than over it, values can exceed 10 (e.g., Soybean Lipoxygenase shows

    
    ).
    
  • Utility: Used to block major metabolic "hotspots" (e.g., CYP450 oxidation sites).

Secondary KIE ( )

Occurs when the isotopic bond is not broken but undergoes a hybridization change (e.g.,


) adjacent to the reaction center.
  • 
    -Secondary:  Isotope is on the reacting carbon. (
    
    
    
    ).[3]
  • 
    -Secondary:  Isotope is on a carbon adjacent to the reacting center.
    
  • Utility: Rarely drives PK changes alone but can stabilize chiral centers against epimerization.

Table 1: KIE Magnitude and Interpretation
TypeBond Status in RDSTypical

(25°C)
Structural Implication
Primary Broken/Formed2.0 – 7.0C-H cleavage is rate-limiting.
Primary (Tunneling) Broken/Formed> 10.0Hydrogen tunneling is occurring.
Secondary (

)
Rehybridized (

)
1.0 – 1.2Steric/electronic environment change.[3]
Inverse Bond stiffening< 1.0Transition state is more crowded than ground state.

Strategic Implementation in Drug Design

The "Deuterium Switch" is not merely about extending half-life; it is about altering the metabolic fate of a molecule.[4]

Metabolic Shunting

If a drug has two metabolic pathways—one leading to a toxic metabolite (Pathway A) and one to a benign conjugate (Pathway B)—deuterating the site responsible for Pathway A can shunt the metabolism toward Pathway B.

Case Study: Deutetrabenazine (Austedo®)[4][5][6]
  • Parent: Tetrabenazine (xenazine) for Huntington’s chorea.

  • Issue: Rapid CYP2D6 metabolism of methoxy groups leads to high

    
     spikes (sedation) and short 
    
    
    
    (frequent dosing).
  • Solution: Deuteration of the two O-methoxy groups (

    
    ).
    
  • Outcome:

    • Primary KIE slows demethylation.

    • Active metabolites (

      
      -HTBZ and 
      
      
      
      -HTBZ) persist longer.[4][5]
    • Result: Twice-daily dosing (vs. 3x) and reduced adverse events due to lower peak concentrations.

Critical Nuance: Commitment to Catalysis

Why do some deuterated drugs fail to show improved PK? This is often due to "Commitment to Catalysis."

In an enzymatic reaction:



If the bond-breaking step (

) is much faster than the substrate dissociation (

), the enzyme is "committed" to catalysis once the substrate binds. The rate-limiting step becomes binding/release, not chemistry.
  • Implication: Even if the intrinsic KIE on

    
     is high (e.g., 6.0), the observed KIE will be 
    
    
    
    because the C-H bond breaking is not the bottleneck.
  • Diagnostic: If

    
     in microsomes but intrinsic clearance is high, the reaction is likely flow-limited or binding-limited.
    

Experimental Protocol: Competitive KIE Determination

Objective: Determine the intrinsic Kinetic Isotope Effect (


) using a competitive incubation method. This method is superior to non-competitive (absolute) rates because it eliminates inter-incubation variability (pipetting errors, temperature fluctuations).
Materials
  • Substrates: Non-deuterated Drug (H-Drug) and Deuterated Analog (D-Drug).

  • System: Human Liver Microsomes (HLM) or recombinant CYP enzymes.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

Competitive_Assay Fig 2. Competitive KIE Assay Workflow Step1 Preparation Step2 Incubation (Competitive) Step1->Step2 Mix H-Drug : D-Drug (1:1) Step3 Quench & Extract Step2->Step3 Timepoints (0, 5, 15, 30 min) Step4 LC-MS/MS Analysis Step3->Step4 Monitor [M+H]+ and [M+D]+ Step5 Data Calculation Step4->Step5 Determine Ratio R

Caption: In the competitive method, H-Drug and D-Drug are incubated in the same vessel. The change in the ratio of the two species over time yields the intrinsic KIE.

Step-by-Step Methodology
  • Stock Preparation: Prepare 10 mM stocks of H-Drug and D-Drug in DMSO.

  • Substrate Mix: Create a working solution containing equimolar (1:1) concentrations of H-Drug and D-Drug (e.g., 1

    
    M each) in phosphate buffer (pH 7.4).
    
  • Pre-incubation: Add liver microsomes (0.5 mg/mL protein) and equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: At

    
     minutes, remove aliquots (50 
    
    
    
    L) and quench immediately in ice-cold Acetonitrile (150
    
    
    L) containing an Internal Standard (IS).
  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

    • Monitor MRM transitions for H-Drug and D-Drug simultaneously.

  • Calculation: Plot

    
     vs. 
    
    
    
    , where:
    • 
       = Ratio of peak areas (D-Drug / H-Drug) at time 
      
      
      
      .
    • 
       = Fractional conversion of the heavy isotope (D-Drug).
      
    • The slope of this line is related to the KIE (

      
      ).[3][6]
      

    Alternatively, for low conversion (<20%):

    
    
    Where 
    
    
    
    and
    
    
    are the fractions of H-drug and D-drug consumed.

References

  • Gant, T. G. (2014).[7] Using deuterium in drug discovery: leaving the label in the drug.[8] Journal of Medicinal Chemistry, 57(9), 3595-3611. Link

  • Dean, M., & Dean, C. (2017). Deutetrabenazine: A Novel Treatment for Chorea Associated with Huntington's Disease.[4][8] Drug Design, Development and Therapy, 11, 2319–2324. Link

  • Northrop, D. B. (1981). The expression of isotope effects on enzyme-catalyzed reactions. Annual Review of Biochemistry, 50, 103-131. Link

  • Simmons, E. M., & Hartwig, J. F. (2012).[9] On the interpretation of deuterium kinetic isotope effects in C-H bond functionalizations by transition-metal complexes. Angewandte Chemie International Edition, 51(12), 3066-3072. Link

  • Cha, Y., et al. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical Pharmacology in Drug Development, 9(8), 929-938. Link

Sources

Methodological & Application

use of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Sensitivity Bioanalysis Using 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 as a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals in analytical chemistry and DMPK laboratories.

Abstract

This document provides a comprehensive technical guide for the application of This compound (herein referred to as D4-IS) as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We detail the fundamental principles, physicochemical properties, a complete step-by-step protocol for method development, and validation guidelines for the precise quantification of its non-deuterated analogue, 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol (Analyte X), in human plasma. This guide emphasizes the causality behind experimental choices to ensure robust, reproducible, and reliable results in regulated and research environments.

Introduction: The Imperative for a Robust Internal Standard

In quantitative LC-MS/MS, achieving high accuracy and precision is paramount, yet the analytical process is susceptible to variability from multiple sources, including sample preparation, chromatographic separation, and mass spectrometric detection.[1] An internal standard (IS) is a reference compound added at a known concentration to all samples, calibrators, and quality controls to correct for these variations.[2][3] The most effective type of IS is a Stable Isotope-Labeled Internal Standard (SIL-IS), which is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (²H), ¹³C, or ¹⁵N.[4]

Deuterated standards are considered the "gold standard" because they exhibit nearly identical physicochemical properties to the analyte.[4][5] This ensures they co-elute chromatographically and experience similar extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer's ion source.[6][7] By using the peak area ratio of the analyte to the SIL-IS, variations are normalized, leading to significantly improved data quality and confidence in quantitative results.[1][5] D4-IS, with four deuterium atoms, is an ideal SIL-IS for the quantification of its corresponding analogue, Analyte X.

Physicochemical Properties & Characterization

The suitability of D4-IS is grounded in its structural similarity to the target analyte. The four-deuterium substitution provides a sufficient mass shift (4 Da) to prevent isotopic crosstalk while being minimal enough to not significantly alter its chemical behavior.

PropertyAnalyte X (Hypothetical)D4-IS (Internal Standard)Rationale for Selection
Chemical Name 3,3-Bis(4-methylbenzyl)pent-4-en-1-olThis compoundD4-IS is the stable isotope-labeled analogue of the analyte.
Molecular Formula C₂₁H₂₆OC₂₁H₂₂D₄ODeuterium substitution increases mass for MS differentiation.
Monoisotopic Mass 306.1984 u310.2235 uA +4 Da mass shift is ideal for avoiding spectral overlap.
Polarity Non-polar/Slightly polarIdentical to Analyte XEnsures identical behavior during extraction and chromatography.
pKa ~17-18 (Alcohol)Identical to Analyte XEnsures identical ionization behavior in the MS source.
LogP (Predicted) ~5.5Identical to Analyte XHigh LogP suggests good retention in reversed-phase LC and high recovery in liquid-liquid extraction.

The Principle of Isotope Dilution Mass Spectrometry

The core of this method relies on isotope dilution, where the SIL-IS acts as a perfect chemical mimic for the analyte throughout the analytical workflow. Any loss or signal variation affecting the analyte is mirrored by the SIL-IS.[4] The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z), but the ratio of their signals remains constant, directly correlating to the analyte's concentration.

G Sample Biological Sample (Analyte X: Unknown Amount) Add_IS Add Known Amount of D4-IS Sample->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction LC LC Separation (Co-elution) Extraction->LC Analyte & IS experience similar losses & matrix effects MS MS Detection (Different m/z) LC->MS Data Peak Area Ratio (Analyte X / D4-IS) MS->Data Cal_Curve Calibration Curve (Ratio vs. Concentration) Data->Cal_Curve Ratio is constant and proportional to concentration Result Calculate Concentration of Analyte X Cal_Curve->Result

Diagram 1: The principle of internal standard correction using a SIL-IS.

Detailed Application Protocol: Quantification of Analyte X in Human Plasma

This protocol outlines a complete workflow for the analysis of Analyte X in human plasma using D4-IS.

Materials and Reagents
  • Analyte: 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol (Analyte X)

  • Internal Standard: this compound (D4-IS)[8]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - LC-MS grade

  • Reagents: Formic Acid (FA), Ammonium Acetate - LC-MS grade

  • Biological Matrix: Blank human plasma (K₂EDTA)

  • Labware: Polypropylene microcentrifuge tubes, autosampler vials, pipettes

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock solutions is foundational for the entire assay. Using a solvent like DMSO or Methanol ensures complete dissolution. Serial dilutions are performed to create working solutions for calibration standards and quality controls (QCs).

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of Analyte X and D4-IS into separate volumetric flasks.

    • Dissolve in Methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Analyte X Working Solutions:

    • Perform serial dilutions of the Analyte X stock solution with 50:50 ACN:H₂O to prepare spiking solutions for the calibration curve and QCs.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the D4-IS stock solution with 50:50 ACN:H₂O to a final concentration of 100 ng/mL. This solution will be used for sample precipitation.

Preparation of Calibration Standards and QCs

Rationale: A calibration curve is required to correlate the peak area ratio to concentration. QCs at low, medium, and high concentrations are used to assess the accuracy and precision of the method during validation and sample analysis.

  • Spike 5 µL of the appropriate Analyte X working solution into 95 µL of blank human plasma to achieve the final concentrations.

  • Vortex briefly to mix.

Standard/QC LevelFinal Concentration (ng/mL)
LLOQ (Lower Limit of Quantification)1
CAL 22.5
CAL 35
CAL 425
CAL 5100
CAL 6400
CAL 7800
ULOQ (Upper Limit of Quantification)1000
LQC (Low QC)3
MQC (Medium QC)200
HQC (High QC)750
Plasma Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma, which can interfere with the analysis. Acetonitrile is an efficient precipitation agent and the addition of the IS during this step ensures it corrects for any variability in the subsequent steps.

G start Start: 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 300 µL of IS Working Solution (100 ng/mL in ACN) start->add_is vortex Vortex for 1 minute to precipitate proteins add_is->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes at 4°C vortex->centrifuge supernatant Transfer 200 µL of supernatant to a clean vial centrifuge->supernatant inject Inject 5 µL onto LC-MS/MS System supernatant->inject

Diagram 2: Workflow for plasma sample preparation via protein precipitation.

LC-MS/MS Instrumentation and Conditions

Rationale: Reversed-phase chromatography is chosen due to the non-polar nature of the analyte. A gradient elution allows for good peak shape and separation from endogenous plasma components. Electrospray ionization in positive mode (ESI+) is selected based on the predicted ability of the alcohol moiety to be protonated. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte X) Q1: 307.2 m/z ([M+H]⁺) → Q3: 105.1 m/z (Fragment)
MRM Transition (D4-IS) Q1: 311.2 m/z ([M+H]⁺) → Q3: 105.1 m/z (Fragment)
Key MS Parameters Dwell Time: 100 ms; Collision Energy & DP: Optimize via infusion

Method Validation Protocol

For the method to be considered reliable and trustworthy for regulated bioanalysis, it must undergo formal validation according to industry guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9][10]

Rationale: Method validation is a series of experiments designed to demonstrate that the analytical procedure is suitable for its intended purpose. It ensures the data generated is accurate, precise, and reproducible.[11][12]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of LLOQ response for the analyte and <5% for the IS.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Calibration Curve To demonstrate the relationship between concentration and response over the intended range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Intra- & Inter-batch: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Recovery To measure the efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability To evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration should be within ±15% of the nominal concentration.

Conclusion

This compound (D4-IS) serves as an exemplary stable isotope-labeled internal standard for the sensitive and selective quantification of its non-deuterated analogue by LC-MS/MS. Its near-identical chemical properties ensure it effectively corrects for analytical variability, a cornerstone of robust bioanalytical methods.[2] The protocols and principles outlined in this guide provide a comprehensive framework for developing and validating a high-quality assay suitable for both research and regulated drug development, ensuring data integrity and confidence in quantitative outcomes.

References

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Slideshare. (2015). USFDA guidelines for bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • International Journal of Research and Development in Pharmacy and Life Sciences. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • NorthEast BioLab. (2023). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

Sources

Application Note: High-Sensitivity Quantitation of Sterically Hindered Lipophilic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 as a Stable Isotope Internal Standard[1]

Introduction & Scientific Context

The accurate quantification of sterically hindered, lipophilic primary alcohols—such as 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol —presents unique challenges in LC-MS/MS bioanalysis.[1] These molecules lack basic functional groups (amines) necessary for facile protonation in Electrospray Ionization (ESI), and their high lipophilicity (LogP > 4.[1]5) makes them prone to non-specific binding and matrix suppression.[1]

This guide details the application of This compound (hereafter referred to as d4-IS ) as a Stable Isotope Labeled Internal Standard (SIL-IS).[1] The d4-IS is critical for compensating for:

  • Ionization variability: Correcting for fluctuating adduct formation efficiency (e.g., [M+NH4]+).

  • Extraction recovery: Normalizing losses during Liquid-Liquid Extraction (LLE).

  • Matrix Effects: Mitigating ion suppression from phospholipids in plasma/tissue.[1]

Molecule Characterization
FeatureTarget AnalyteInternal Standard (d4-IS)
Name 3,3-Bis(4-methylbenzyl)pent-4-en-1-olThis compound
Formula C21H26OC21H22D4O
Monoisotopic Mass 294.20 Da298.22 Da
Polarity Neutral / LipophilicNeutral / Lipophilic
Ionization Challenge Low proton affinity; forms [M+H-H2O]+ or [M+NH4]+Identical behavior; +4 Da shift
Critical Method Development Logic (The "Why")
A. Ionization Source Selection: ESI vs. APCI[1]
  • The Problem: Neutral alcohols do not protonate well in ESI. They often rely on sodium adducts ([M+Na]+), which are unstable and lead to poor reproducibility.[1]

  • The Solution:

    • Option 1 (Preferred): APCI (Atmospheric Pressure Chemical Ionization). APCI utilizes gas-phase ion-molecule reactions, which are more effective for neutral, non-polar species.[1] It promotes the formation of [M+H-H2O]+ (dehydrated protonated ion) or [M+H]+.[1]

    • Option 2 (Alternative): ESI with Ammonium Buffer. If APCI is unavailable, use ESI with 2mM Ammonium Formate to force the stable [M+NH4]+ adduct.[1]

B. The Deuterium Isotope Effect

Deuterium substitution can slightly alter lipophilicity, causing the d4-IS to elute slightly earlier than the analyte on C18 columns.

  • Risk: If the IS elutes in a suppression zone while the analyte elutes in a clear zone, the IS fails to compensate for matrix effects.

  • Mitigation: Use a high-resolution C18 column (1.7 µm particle size) and ensure the gradient is shallow enough that the Retention Time (RT) shift is < 0.05 min.

Experimental Protocols
Protocol A: Mass Spectrometry Tuning (APCI Mode)

Objective: Optimize MRM transitions for maximum sensitivity.

  • Stock Prep: Dissolve 1 mg of d4-IS in Methanol (MeOH) to make a 1 mg/mL stock.

  • Infusion: Infuse at 10 µL/min into a mobile phase stream (50:50 MeOH:Water) flowing at 0.4 mL/min.

  • Source Parameters (Sciex 6500+ / Waters Xevo TQ-S equivalent):

    • Source: APCI Positive

    • Corona Current: 3–5 µA[1]

    • Source Temp: 400°C (High heat is required to vaporize the lipophilic alcohol)[1]

    • Declustering Potential (DP): Ramp 40–100 V.[1]

  • Transition Selection:

    • Precursor: Look for m/z 299.2 [M+H]+ or m/z 281.2 [M+H-H2O]+.[1]

    • Product Ions: The most stable fragment typically involves the cleavage of the 4-methylbenzyl group (Tropylium ion derivative).

Recommended MRM Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Mechanism
Analyte 295.2 [M+H]+105.125 eVMethylbenzyl carbocation
Analyte 295.2 [M+H]+91.135 eVTropylium ion
d4-IS 299.2 [M+H]+109.125 eVd4-Methylbenzyl carbocation

Note: If the d4 label is on the alkyl chain, the Q3 fragment will remain 105.1. If d4 is on the ring, Q3 shifts to 109.[1]1. Verify the Certificate of Analysis (CoA) for label position.[1]

Protocol B: Sample Preparation (Liquid-Liquid Extraction)

Objective: Extract the lipophilic analyte while removing salts and proteins.

  • Aliquot: Transfer 50 µL of plasma/matrix to a 1.5 mL tube.

  • IS Spike: Add 10 µL of Working IS Solution (500 ng/mL d4-IS in 50% MeOH). Vortex.

  • Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .[1]

    • Reasoning: These non-polar solvents selectively extract the lipophilic alcohol while leaving polar phospholipids in the aqueous phase.

  • Agitation: Shake for 10 min; Centrifuge at 10,000 x g for 5 min.

  • Reconstitution: Transfer supernatant to a clean plate. Evaporate under N2 at 40°C. Reconstitute in 100 µL 90:10 MeOH:Water .

    • Crucial Step: High organic content in reconstitution is needed to prevent adsorption of the analyte to the vial walls.

Protocol C: LC Conditions
  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better solvation for this lipid than Acetonitrile).[1]

  • Gradient:

    • 0.0 min: 60% B[1]

    • 3.0 min: 95% B[1]

    • 3.5 min: 95% B[1]

    • 3.6 min: 60% B[1]

    • 5.0 min: Stop

Visualization of Mechanisms
Diagram 1: Fragmentation Logic & MS/MS Pathway

This diagram illustrates the ionization and fragmentation logic used to select the MRM transitions.

FragmentationPathway Parent Parent Molecule (3,3-Bis(4-methylbenzyl)pent-4-en-1-ol) MW: 294.2 Ionization APCI Ionization [M+H]+ Parent->Ionization Protonation Precursor Precursor Ion m/z 295.2 Ionization->Precursor Transition Collision Cell (CID) Precursor->Transition Energy Transfer Fragment1 Product Ion A (Methylbenzyl Carbocation) m/z 105.1 Transition->Fragment1 Primary Path (Benzyl Cleavage) Fragment2 Product Ion B (Dehydrated Alkyl Chain) m/z 173.1 Transition->Fragment2 Secondary Path (Neutral Loss)

Caption: Proposed fragmentation pathway under APCI conditions. The formation of the stable benzyl carbocation (m/z 105.1) is the dominant transition.

Diagram 2: Analytical Workflow

A self-validating workflow ensuring the d4-IS effectively corrects for matrix effects.

Workflow cluster_validation Quality Control Checks Start Sample (Plasma/Tissue) Spike Spike d4-IS (Compensates Extraction Vol) Start->Spike LLE LLE (MTBE) (Removes Phospholipids) Spike->LLE Dry Evaporation & Reconstitution (High Organic Solvent) LLE->Dry LC LC Separation (Check d4/d0 Co-elution) Dry->LC MS APCI-MS/MS Detection LC->MS Check2 Check RT Shift (<0.05 min) LC->Check2 Data Quantitation (Ratio: Area_Analyte / Area_IS) MS->Data Check1 Check IS Recovery (>50%) MS->Check1

Caption: Step-by-step analytical workflow emphasizing critical QC checkpoints for Internal Standard validation.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization of neutral alcohol.[1]Switch from ESI to APCI . Increase probe temperature to 450°C.
Non-Linear Calibration Adsorption to glass vials.Use Polypropylene vials or silanized glass. Ensure reconstitution solvent is >50% Methanol.[1]
IS/Analyte RT Shift Deuterium isotope effect on C18.Reduce gradient slope. Switch to a Phenyl-Hexyl column for pi-pi interaction selectivity.[1]
Signal Drop in Samples Matrix suppression.Perform Post-Column Infusion to map suppression zones.[1] Switch extraction to LLE (Protocol B).
References
  • Chaudhary, A. et al. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach."[1] Journal of Chromatographic Science, vol. 42, no.[1][2] 7, 2004, pp. 383-387.[1][2]

  • Dunphy, J. C. et al. "Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples."[1][3] Environmental Science & Technology, vol. 35, no.[1][3] 6, 2001, pp. 1223-1230.[1][3]

  • LGC Standards. "this compound Reference Standard." LGC Standards / TRC, Accessed 2025.[1] [1]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."[1] U.S. Department of Health and Human Services, 2018.

Sources

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 for pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS) in the quantification of its non-deuterated parent compound (Analyte) in biological matrices.

In pharmacokinetic (PK) studies, the accuracy of drug quantification is frequently compromised by matrix effects, extraction variability, and ionization suppression. As a lipophilic alcohol with a gem-disubstituted architecture, the parent analyte presents specific challenges in recovery and chromatography. This protocol leverages the -d4 isotopolog to normalize these variables, ensuring data integrity compliant with FDA (M10) and EMA bioanalytical guidelines.

Part 1: Chemical Profile & Mechanistic Rationale

The Molecule
  • Analyte (d0): 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol[1]

  • Internal Standard (d4): this compound[1]

  • Key Structural Features:

    • Lipophilic Core: Two 4-methylbenzyl groups attached to a quaternary carbon (C3).

    • Reactive Termini: A primary alcohol (C1) and a terminal alkene (C5).

    • Isotopic Labeling: The deuterium atoms are typically located on the aromatic rings or the alkyl chain to ensure metabolic stability and prevent "label loss" during analysis.

Why -d4? (The Mass Shift Strategy)

A mass shift of +4 Da is optimal for small molecules (approx. 300 Da).

  • Avoids Isotopic Overlap: Natural Carbon-13 isotopes of the parent (M+1, M+2, M+3) can contribute signal to the IS channel. A +4 shift minimizes this "cross-talk" to negligible levels (<0.1%).

  • Co-Elution: The d4 analog retains nearly identical physicochemical properties to the d0 analyte, ensuring they co-elute. This means the IS experiences the exact same matrix suppression or enhancement as the analyte at the electrospray source, providing perfect normalization.

Part 2: LC-MS/MS Method Development

Mass Spectrometry Parameters (ESI+)

Given the primary alcohol functionality, ionization often favors adduct formation or water loss.

ParameterAnalyte (d0)Internal Standard (d4)Rationale
Precursor Ion (Q1) m/z 295.2 [M+H]⁺m/z 299.2 [M+H]⁺Protonated molecular ion.
Alt. Precursor m/z 312.2 [M+NH₄]⁺m/z 316.2 [M+NH₄]⁺If [M+H]⁺ is unstable (water loss).
Product Ion (Q3) m/z 105.1m/z 109.1Cleavage of methylbenzyl moiety (Tropylium derivative).
Cone Voltage 35 V35 VOptimized for precursor stability.
Collision Energy 22 eV22 eVSufficient to cleave the C3-C(benzyl) bond.

Critical Note: Perform a Q1 scan first. If the alcohol dehydrates in the source, you may see dominant [M+H-H₂O]⁺ peaks (m/z 277 for d0). If so, use the dehydrated ion as the precursor for greater sensitivity.

Chromatographic Conditions

The lipophilic benzyl groups require a strong hydrophobic stationary phase.

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeOH may increase backpressure too much).

  • Flow Rate: 0.4 mL/min.

The Deuterium Isotope Effect: Deuterated compounds are slightly less lipophilic than their protium counterparts. On high-efficiency columns, the d4-IS may elute 0.05–0.1 minutes earlier than the analyte.

  • Risk: If the gradient is too steep, the IS and Analyte might elute in slightly different matrix windows.

  • Solution: Use a shallow gradient ramp (e.g., 50% B to 90% B over 3 minutes) to ensure the peaks overlap sufficiently for effective normalization.

Part 3: Sample Preparation Protocol (Liquid-Liquid Extraction)

Due to the high logP (lipophilicity) of the bis-benzyl structure, Protein Precipitation (PPT) is often insufficient as the analyte may bind to precipitated proteins. Liquid-Liquid Extraction (LLE) is the gold standard here.

Reagents:
  • Matrix: Plasma or Serum (Rat/Human/Mouse).

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).

  • IS Working Solution: 500 ng/mL of d4-IS in 50% Methanol.

Step-by-Step Workflow:
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL polypropylene tube.

  • Spike IS: Add 10 µL of IS Working Solution (d4). Vortex gently for 10 sec.

    • Why: Spiking before extraction accounts for recovery losses.[2]

  • Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 5.0).

    • Why: Adjusts pH to ensure the alcohol is neutral and maximizes partition into organic phase.

  • Extract: Add 600 µL of MTBE.

  • Agitate: Shaker/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash-freeze the aqueous (bottom) layer in dry ice/acetone bath (optional) and decant the organic (top) supernatant into a clean glass tube.

  • Dry: Evaporate solvent under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 Water:ACN). Vortex well.

Part 4: Visualizing the Bioanalytical Workflow

The following diagram illustrates the critical path from sample collection to data generation, highlighting where the d4-IS provides error correction.

BioanalysisWorkflow cluster_correction IS Correction Mechanism Sample Biological Sample (Plasma/Urine) IS_Add Add d4-IS (Normalization Step) Sample->IS_Add 50 µL Extract LLE Extraction (MTBE) IS_Add->Extract Co-equilibration LC LC Separation (C18 Column) Extract->LC Reconstitute MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Area d0 / Area d4) MS->Data Peak Integration

Figure 1: Critical path for bioanalysis. The d4-IS is added immediately to correct for all subsequent extraction losses and ionization variability.

Part 5: Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is trustworthy (E-E-A-T), you must validate the following parameters specifically for SIL-IS methods.

Cross-Talk Check (Selectivity)
  • Experiment: Inject a "Blank + IS" sample (Matrix with IS only, no Analyte).

  • Acceptance Criteria: The interference in the Analyte (d0) channel must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Troubleshooting: If signal exists in the d0 channel, your IS might contain non-deuterated impurities (check Certificate of Analysis) or the mass resolution of the MS is too wide (tighten quadrupole resolution to 0.7 Da).

IS Response Variability
  • Experiment: Plot the absolute peak area of the d4-IS across the entire run (Standards, QCs, and Subject Samples).

  • Acceptance Criteria: IS response should not vary more than ±50% from the mean of the calibration standards.

  • Logic: A drastic drop in IS area in subject samples usually indicates Matrix Effect (Ion Suppression) . Since the IS is chemically identical, the analyte is likely suppressed by the same amount, so the Ratio remains valid. However, extreme suppression lowers sensitivity.

Decision Matrix for Method Optimization

Troubleshooting Start Issue: Poor Accuracy/Precision CheckIS Check IS Area Variation Start->CheckIS Stable IS Area Stable CheckIS->Stable No Suppression Unstable IS Area Variable (>50%) CheckIS->Unstable Suppression Detected PrepError Pipetting/Extraction Error Retrain & Re-extract Stable->PrepError MatrixEffect Matrix Effect (Ion Suppression) Unstable->MatrixEffect Dilute Dilute Sample 1:5 or Switch to LLE MatrixEffect->Dilute

Figure 2: Troubleshooting logic. Variable IS response points to matrix effects; stable IS response with poor accuracy points to extraction inconsistency.

Part 6: Pharmacokinetic Calculations

Once the bioanalytical method is validated, the d4-IS enables the calculation of key PK parameters.

  • Concentration (

    
    ): 
    
    
    
    
  • AUC (Area Under Curve): Calculated using the Linear Trapezoidal Rule.

  • 
    :  Observed directly from the concentration-time profile.
    

Data Presentation Table (Example Template):

Time (h)Analyte AreaIS Area (d4)RatioCalc. Conc. (ng/mL)% CV
0.54500500000.0915.23.2
1.012000495000.2442.12.8
2.08500480000.1730.54.1

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time of reverse-phase liquid chromatography. Journal of Chromatography B. [Link]

Sources

Application Note: Metabolic Fate of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 in Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The compound 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 represents a complex lipophilic structure containing multiple metabolic "soft spots." It features a primary alcohol, a terminal alkene, and two para-methylbenzyl moieties centered around a quaternary carbon. The inclusion of the deuterium label (d4 ) serves as a critical tracer for mass spectrometric identification, distinguishing the parent and its metabolites from endogenous biological background or non-labeled analogs.

Understanding the metabolic fate of this molecule requires a dual-approach strategy:

  • Clearance Kinetics: Determining how fast the primary alcohol and alkene functionalities are modified by Phase I enzymes.

  • Metabolite Profiling: Mapping the structural modifications using High-Resolution Mass Spectrometry (HRMS) to identify oxidation, epoxidation, and glucuronidation products.

Chemical Logic & Metabolic Prediction

Before initiating wet-lab protocols, we must establish a theoretical metabolic map based on the functional groups present.

  • Primary Alcohol (C1): The most vulnerable site. It is subject to rapid oxidation by Alcohol Dehydrogenases (ADH) or Cytochrome P450 (CYP) enzymes to form an aldehyde, followed quickly by conversion to a carboxylic acid. It is also a direct target for Phase II glucuronidation (UGT enzymes).

  • Terminal Alkene (C4): Susceptible to CYP-mediated epoxidation. The resulting epoxide is often unstable and hydrolyzed by Epoxide Hydrolase (EH) to a vicinal diol.

  • 4-Methylbenzyl Groups: The benzylic methyl groups are classic targets for CYP-mediated hydroxylation (

    
    ).
    
  • Quaternary Carbon (C3): This sterically bulky center blocks

    
    -oxidation, forcing metabolism to occur at the peripheral functional groups.
    

Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the theoretical metabolic fate of the compound. The d4 label (assumed here to be on the aromatic rings for stability) acts as a mass tag, shifting all downstream metabolites by +4 Da relative to unlabeled standards.

MetabolicFate cluster_phase1 Phase I Modifications Parent Parent Compound (Alcohol-d4) Aldehyde Intermediate (Aldehyde-d4) Parent->Aldehyde ADH / CYP Oxidation (-2H) Glucuronide Phase II Metabolite (O-Glucuronide-d4) Parent->Glucuronide UGT (+176 Da) Epoxide Intermediate (Epoxide-d4) Parent->Epoxide CYP Epoxidation (+16 Da) BenzylOH Metabolite 3 (Benzylic Alcohol-d4) Parent->BenzylOH CYP Benzylic Hydroxylation (+16 Da) Acid Major Metabolite 1 (Carboxylic Acid-d4) Aldehyde->Acid ALDH / CYP Oxidation (+O) Diol Metabolite 2 (Vicinal Diol-d4) Epoxide->Diol Epoxide Hydrolase (+H2O)

Figure 1: Predicted Phase I and Phase II metabolic pathways. The primary alcohol oxidation and glucuronidation are expected to be the dominant clearance mechanisms.

Experimental Protocol: Microsomal Stability & Metabolite ID

This protocol uses Human Liver Microsomes (HLM) to simulate hepatic metabolism. The use of the d4 analog requires careful mass spectrometry settings to account for the isotope shift.

Materials & Reagents[1][2]
  • Test Compound: this compound (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactors:

    • Phase I: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

    • Phase II (Optional): UDPGA (2 mM) and Alamethicin (25 µg/mL) if checking for glucuronidation.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Incubation Workflow (Step-by-Step)
  • Pre-Incubation:

    • Prepare a Master Mix in phosphate buffer containing HLM (final conc. 0.5 mg/mL).

    • Spike the test compound (d4-analog) into the Master Mix to a final concentration of 1 µM . (Low concentration prevents enzyme saturation).

    • Control: Prepare a parallel set using Heat-Inactivated HLM (incubated at 90°C for 10 min prior to use) to rule out chemical instability.

    • Equilibrate both mixtures at 37°C for 5 minutes .

  • Reaction Initiation:

    • Add the NADPH Regenerating System to initiate the reaction.

    • Total Reaction Volume: 1.0 mL (can be scaled down to 200 µL for 96-well plates).

  • Sampling (Time-Course):

    • At time points

      
       min , remove a 50 µL aliquot.
      
  • Quenching:

    • Immediately dispense the aliquot into 150 µL of Ice-cold ACN (with Internal Standard).

    • Vortex vigorously for 30 seconds.

  • Sample Prep:

    • Centrifuge at 4,000 rpm (approx 3200 x g) for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer 100 µL of the supernatant to an LC-MS vial. Dilute 1:1 with water to improve peak shape on Reverse Phase LC.

LC-MS/MS Conditions (MetID Focused)

To identify the d4-metabolites, High-Resolution Mass Spectrometry (HRMS) is required (Q-TOF or Orbitrap).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100 – 800.

    • Source Temp: 500°C.

    • Data Dependent Acquisition (DDA): Trigger MS/MS on top 5 most intense ions.

Critical Note on d4-Labeling: If the parent mass is


, the d4-analog is 

.
  • Oxidation (+O): Look for shift of +16 Da (

    
    ).
    
  • Carboxylic Acid (+O -2H): Look for shift of +14 Da (

    
    ).
    
  • Glucuronidation: Look for shift of +176 Da (

    
    ).
    
  • Kinetic Isotope Effect (KIE): If the deuterium is located at the site of metabolism (e.g., on the benzylic carbon), the half-life (

    
    ) of the d4-compound will be significantly longer than the non-deuterated analog due to the stronger C-D bond.
    

Analytical Workflow Diagram

Workflow Start Start: HLM + Buffer + Test Compound (d4) Init Initiate: Add NADPH Start->Init Incubate Incubate @ 37°C (0 - 60 min) Init->Incubate Quench Quench: Add Ice-Cold ACN (Precipitate Proteins) Incubate->Quench Aliquot at t=x Centrifuge Centrifuge: 3200 x g, 15 min Quench->Centrifuge Analysis LC-HRMS Analysis (Orbitrap / Q-TOF) Centrifuge->Analysis Supernatant

Figure 2: Step-by-step experimental workflow for the microsomal stability assay.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the "Percent Parent Remaining" vs. time. The slope of the linear regression (


) represents the elimination rate constant.




Interpretation Table:

ParameterHigh ClearanceModerate ClearanceLow Clearance

(min)
< 1515 – 60> 60

(µL/min/mg)
> 5015 – 50< 15
Metabolite Identification Table (Expected Shifts)

Assuming the d4 label is stable (e.g., on the aromatic ring) and Parent MW (d0)


 294.4 Da.
Parent d4 MW 

298.4 Da.
Metabolite NameBiotransformationMass Shift (

)
Expected m/z (approx)Mechanism
M1 Alcohol Oxidation (Aldehyde)-2 Da296.4ADH / CYP
M2 Carboxylic Acid+14 Da (+O, -2H)312.4ALDH / CYP
M3 Epoxide+16 Da314.4CYP (Alkene attack)
M4 Vicinal Diol+34 Da (+O, +H2O)332.4Epoxide Hydrolase
M5 Benzylic Alcohol+16 Da314.4CYP (Aromatic methyl)
M6 Glucuronide+176 Da474.4UGT (Direct conjugation)

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • LGC Standards. (n.d.). This compound Reference Standard.[1] LGC Standards.[1] Link

Sources

Application Note: 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 as a Mechanistic Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utilization of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 (hereafter referred to as d4-BMBP ) as a specialized stable isotope tracer for characterizing cytochrome P450 (CYP) mediated metabolism. Specifically, this compound serves as a mechanistic probe to investigate Metabolic Switching and Kinetic Isotope Effects (KIE) . By deuterating the metabolically labile benzylic positions, researchers can quantify the contribution of benzylic oxidation versus competing pathways (e.g., terminal alkene epoxidation or alcohol oxidation) and determine the intrinsic clearance (


) shifts associated with structural modification.

Chemical Background & Tracer Logic

Structural Significance

The non-deuterated parent molecule features three distinct metabolic "soft spots":

  • Benzylic Carbons: The two methylene bridges connecting the toluene rings to the quaternary center. These are electronically activated for CYP450 hydrogen abstraction.

  • Terminal Alkene: Susceptible to P450-mediated epoxidation.

  • Primary Alcohol: Susceptible to dehydrogenation (to aldehyde/acid) or direct Phase II glucuronidation.

The Deuterium Advantage (d4)

In d4-BMBP , the four benzylic hydrogens are replaced with deuterium.

  • Bond Strength: The C-D bond is shorter and stronger (

    
     kJ/mol) than the C-H bond (
    
    
    
    kJ/mol).
  • Mechanism: Breaking the C-H bond is often the Rate-Determining Step (RDS) in CYP450 catalysis. Replacing H with D significantly slows this specific pathway (Primary Kinetic Isotope Effect).

  • Utility: If benzylic oxidation is the dominant clearance route, d4-BMBP will exhibit a significantly longer half-life than the non-deuterated analog (

    
    ). If the half-life remains unchanged, metabolism proceeds via the alkene or alcohol, providing immediate mechanistic insight without complex NMR analysis.
    

Visualizing the Metabolic Switch

The following diagram illustrates the "Metabolic Switch" concept. When the benzylic route is suppressed by deuteration, metabolic flux is forced toward the alternative epoxide pathway.

MetabolicSwitch Figure 1: Deuterium-mediated metabolic switching. The d4-label blocks Pathway A, forcing flux to B and C. Parent Parent Tracer (d4-BMBP) Benzylic Pathway A: Benzylic Hydroxylation (Suppressed by Deuterium) Parent->Benzylic High Energy Barrier (KIE) Epoxide Pathway B: Alkene Epoxidation (Metabolic Switch Target) Parent->Epoxide Flux Shift AlcoholOx Pathway C: Alcohol Oxidation (Phase I/II) Parent->AlcoholOx Competing Route

Experimental Protocol: Microsomal Stability & KIE Determination

Materials Required[1]
  • Test Compound: this compound (d4-BMBP).

  • Reference Control: Non-deuterated analog (d0-BMBP).

  • Matrix: Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Verapamil).

Step-by-Step Workflow

Step 1: Preparation of Stocks

  • Prepare 10 mM stock solutions of d0 and d4 analogs in DMSO.

  • Dilute to 100

    
    M intermediate working solution in Potassium Phosphate Buffer (100 mM, pH 7.4).
    

Step 2: Incubation Setup

  • Pre-incubation: In a 96-well plate, mix:

    • 445

      
      L Buffer (100 mM Phosphate, pH 7.4).
      
    • 25

      
      L Liver Microsomes (Final conc: 0.5 mg/mL).
      
    • 5

      
      L Test Compound (Final conc: 1 
      
      
      
      M, <0.1% DMSO).
  • Incubate at 37°C for 5 minutes to equilibrate.

Step 3: Reaction Initiation

  • Add 25

    
    L of 20 mM NADPH to initiate the reaction (Final NADPH: 1 mM).
    
  • Negative Control: Add buffer instead of NADPH to one set of wells.

Step 4: Sampling (Time-Course)

  • At time points

    
     minutes:
    
  • Transfer 50

    
    L of incubate into 150 
    
    
    
    L of Quench Solution .
  • Vortex immediately for 10 seconds.

Step 5: Sample Processing

  • Centrifuge quenched samples at 4,000 rpm (or 3,200 x g) for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer supernatant to LC-MS/MS vials.

Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5

    
    m).
    
  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: MRM mode.

    • Monitor d0 parent transition (e.g.,

      
       fragment).
      
    • Monitor d4 parent transition (Mass shift +4 Da).

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound (%) versus time. The slope of the linear regression represents the elimination rate constant (


).




Determining the Kinetic Isotope Effect (KIE)

The Deuterium Isotope Effect is calculated as the ratio of the intrinsic clearance of the non-deuterated (


) to the deuterated (

) compound.


Interpretation Guide
KIE Value (

)
InterpretationMechanistic Insight
~ 1.0 (No Effect) No metabolic suppression.Metabolic attack is occurring at a site distal to the label (e.g., Alkene epoxidation or Alcohol oxidation).
1.0 - 2.0 (Small) Secondary Isotope Effect or Mixed.Metabolism is partially occurring at the benzylic site, but it is not the sole rate-determining step.
> 2.0 (Significant) Primary Isotope Effect.Benzylic hydroxylation is the Rate-Determining Step. The d4-tracer successfully blocked this pathway.

Experimental Workflow Diagram

Workflow Figure 2: Standardized workflow for determining Metabolic Stability and KIE. Start Start: Prepare 1µM Substrate (d0 & d4) Incubate Incubate with Liver Microsomes + NADPH Start->Incubate Quench Quench with ACN (Time: 0, 5, 15, 30, 60 min) Incubate->Quench Time Course Analyze LC-MS/MS Analysis (MRM Mode) Quench->Analyze Supernatant Calc Calculate KIE: CLint(d0) / CLint(d4) Analyze->Calc

Troubleshooting & Validation

  • Low Turnover: If

    
     of the parent is metabolized in 60 minutes, the 
    
    
    
    calculation will be unreliable.
    • Solution: Increase incubation time to 120 min or use Hepatocytes instead of microsomes.

  • Mass Balance Failure: If the parent disappears but no metabolites are found.

    • Solution: The compound may be binding non-specifically to the plasticware or microsomal protein. Check recovery in the "minus-NADPH" control.

  • Isotopic Exchange: Ensure the deuterium label is stable. Benzylic protons are generally non-exchangeable in aqueous media, unlike hydroxyl protons. The d4 label on the carbon backbone is robust.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. Link

  • LGC Standards. (n.d.). This compound Reference Standard.[1] Link

Sources

Application Note: 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 in Cellular Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the utilization of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 (hereafter referred to as BMBP-d4 ) in cell culture workflows.

Based on its chemical structure and stable isotope labeling, BMBP-d4 is primarily engineered as a Stable Isotope Internal Standard (SIL-IS) for the precise quantification of its non-deuterated parent compound, 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol (a structural motif often found in synthetic intermediates for spirocyclic therapeutics or specific polymer precursors).

This guide addresses two distinct applications:

  • Bioanalytical Internal Standard: Using BMBP-d4 to normalize LC-MS/MS data from cell lysates.

  • Metabolic Tracer: Using BMBP-d4 directly in culture to map metabolic stability and biotransformation pathways (e.g., P450-mediated oxidation).

Executive Summary & Compound Profile

This compound is a deuterated analog of the gem-disubstituted homoallylic alcohol, 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol. Its primary utility lies in quantitative bioanalysis to correct for matrix effects, extraction efficiency, and ionization variability during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Chemical Profile
PropertySpecification
Compound Name This compound
Synonyms

-Ethenyl-4-methyl-

-[(4-methylphenyl)methyl]-benzenebutanol-d4
Molecular Formula C

H

D

O
Molecular Weight ~298.46 g/mol (varies by isotopic enrichment)
Solubility Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water.[1]
Core Motif Gem-disubstituted olefin (Precursor for spiro-ethers/piperidines)
Primary Application Internal Standard (IS) for LC-MS/MS; Metabolic Probe

Experimental Workflow Logic

The use of BMBP-d4 follows a strict Isotope Dilution Mass Spectrometry (IDMS) logic. The deuterated standard must be introduced at the earliest possible step of sample processing to mirror the physicochemical behavior of the analyte throughout extraction and ionization.

Workflow Diagram (Graphviz)

G cluster_0 Cell Culture Phase cluster_1 Sample Processing (Critical Step) cluster_2 Analytical Phase Cells Target Cells (e.g., HepG2, HEK293) Treatment Analyte Treatment (Parent Compound) Cells->Treatment Incubation Lysis Cell Lysis / Media Collection Treatment->Lysis Harvest Spike SPIKE BMBP-d4 (Internal Standard) Lysis->Spike Immediate Addition Extraction LLE or SPE Extraction Spike->Extraction Equilibration LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Injection Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data Quantification

Figure 1: Integrated workflow for using BMBP-d4 as an Internal Standard in cellular bioanalysis. The "Spike" step is critical for normalizing downstream variability.

Protocol 1: Preparation of Calibration Standards

Objective: Create precise stock solutions to ensure accurate quantification. Deuterated standards are expensive; minimize waste by preparing single-use aliquots.

Materials
  • BMBP-d4 (Solid or neat oil).

  • Parent Compound (Reference Standard).

  • Solvent: DMSO (cell culture grade) or Methanol (LC-MS grade).

  • Vessels: Amber glass vials (silanized to prevent adsorption).

Step-by-Step Procedure
  • Primary Stock (10 mM):

    • Dissolve 1 mg of BMBP-d4 in the appropriate volume of DMSO (calculated based on specific MW).

    • Note: Ensure complete dissolution by vortexing for 30 seconds.

  • Working Internal Standard (IS) Solution:

    • Dilute the Primary Stock to a fixed concentration (e.g., 100 nM or 1 µM ) in Methanol or Acetonitrile.

    • Scientific Rationale: This concentration should yield a signal intensity in the mass spectrometer of ~10^5 – 10^6 cps, well above the noise floor but below detector saturation.

  • Storage:

    • Store aliquots at -80°C. Avoid repeated freeze-thaw cycles to prevent degradation or concentration shifts due to solvent evaporation.

Protocol 2: Cellular Uptake & Metabolic Stability Assay

Objective: Quantify the intracellular concentration of the parent compound using BMBP-d4 normalization.

A. Cell Treatment
  • Seeding: Seed cells (e.g., HepG2 for metabolism, HeLa for uptake) in 6-well plates (10^6 cells/well). Culture for 24h.

  • Dosing: Treat cells with the Parent Compound at desired concentrations (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate for the designated time points (e.g., 0.5h, 1h, 4h, 24h).

B. Sample Harvesting & IS Spiking (The Critical Step)

Scientific Integrity Check: Spiking the IS before extraction is mandatory to correct for extraction efficiency.

  • Media Collection: Remove supernatant media and transfer to pre-chilled tubes.

  • Wash: Wash cells 3x with ice-cold PBS to remove extracellular compound.

  • Lysis: Add 300 µL of Lysis Buffer (e.g., 80:20 Methanol:Water) directly to the well.

  • IS Addition: Immediately add 10 µL of BMBP-d4 Working Solution to the lysate in the well.

    • Target Final IS Concentration: Should be constant across all samples (e.g., 100 nM).

  • Harvest: Scrape cells and transfer the lysate to a centrifuge tube.

  • Equilibration: Vortex for 1 min and let stand on ice for 10 min. This allows the BMBP-d4 to equilibrate with the biological matrix and bind to cellular debris similarly to the analyte.

C. Extraction (Liquid-Liquid Extraction - LLE)
  • Add 1 mL of extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate).

    • Note: The lipophilic nature of the "bis(4-methylbenzyl)" moiety requires a non-polar organic solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer the organic (upper) layer to a fresh glass vial.

  • Evaporate to dryness under a stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).

Protocol 3: LC-MS/MS Analysis

Objective: Detect and quantify the analyte/IS pair.

Mass Spectrometry Conditions (Guideline)

Since BMBP-d4 is a custom standard, specific transitions must be optimized.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Scan:

    • Parent: [M+H]+ or [M+NH4]+ or [M-H2O+H]+.

    • BMBP-d4: [M+H]+ + 4 Da.

  • MRM Transitions (Hypothetical):

    • The loss of water ([M-18]) is common for homoallylic alcohols.

    • The loss of the benzyl group (Tropylium ion, m/z 105 for parent, m/z 109 or 105 depending on label position) is a likely fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent ~295.2 [M+H]+105.1 (Tolyl)20-30
BMBP-d4 ~299.2 [M+H]+109.1 / 105.120-30
Data Analysis

Calculate the Area Ratio :



Quantify the parent concentration using a calibration curve constructed with the same fixed concentration of BMBP-d4.

Alternative Application: Metabolic Tracing (Flux Analysis)

If using BMBP-d4 as a tracer to study metabolism (e.g., to see if the d4 atoms are retained or lost):

  • Dosing: Treat cells directly with BMBP-d4 (e.g., 10 µM).

  • Hypothesis: If the d4 label is on the aromatic ring, it is stable against most hydrolytic metabolisms but may be susceptible to aromatic hydroxylation (P450).

  • Analysis: Monitor for "Metabolite + 4 Da" shifts in the mass spectrum.

    • Insight: If a metabolite loses the mass shift (returns to non-deuterated mass), the metabolic reaction occurred at the labeled site (Kinetic Isotope Effect may also be observed).

References & Validation Standards

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link

  • Stokvis, E., et al. (2005). "Stable isotope dilution liquid chromatography-mass spectrometry in pharmaceutical analysis." Trends in Analytical Chemistry. Link

  • LGC Standards / TRC Product Page. "this compound (TRC-B486022)". Toronto Research Chemicals.[2] Link

Disclaimer: This protocol assumes BMBP-d4 is used for research purposes (RUO). The specific mass transitions must be empirically determined using the neat standard before biological application.

Sources

quantitative analysis using 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol in Pharmaceutical Matrices

Methodology: APCI-LC-MS/MS with Stable Isotope Dilution (SID) Analyte: 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol (Target) Internal Standard: 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 (SIL-IS)

Part 1: Executive Summary & Strategic Rationale

The Challenge: 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol is a highly lipophilic process-related impurity (PRI) often encountered in the synthesis of complex active pharmaceutical ingredients (APIs) involving allylation or Grignard chemistries. Its structure—featuring a terminal alkene and a primary alcohol hindered by two bulky 4-methylbenzyl groups—presents two distinct analytical challenges:

  • Ionization Suppression: The neutral hydroxyl group exhibits poor ionization efficiency in standard Electrospray Ionization (ESI), leading to low sensitivity.

  • Matrix Interference: Its high LogP (estimated >5.0) causes it to co-elute with phospholipids and other hydrophobic matrix components.

The Solution: This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) in positive mode, coupled with Stable Isotope Dilution (SID) using the d4-labeled analog.

  • Why APCI? Unlike ESI, which relies on solution-phase chemistry, APCI utilizes gas-phase ion-molecule reactions. This is superior for neutral, non-polar alcohols, favoring the formation of stable protonated molecular ions

    
     or water-loss ions 
    
    
    
    .
  • Why d4-IS? The deuterated standard (d4) compensates for the variability in APCI plasma stability and corrects for extraction recovery errors in the highly hydrophobic liquid-liquid extraction (LLE) step.

Part 2: Chemical Mechanism & Mass Spectrometry Strategy

Structural Analysis & Fragmentation Logic

The molecule consists of a pentenyl backbone geminally substituted at the C3 position with two 4-methylbenzyl groups.

  • Parent Ion (Q1):

    • Target MW: ~294.4 Da.

    • Observed Ion (APCI+):

      
       295.2 
      
      
      
      or
      
      
      277.2
      
      
      .
    • Expert Insight: We target the water-loss ion (277.2) if the protonated molecule is unstable, but for this protocol, we assume the protonated parent (295.2) is viable under "soft" APCI conditions.

  • Product Ion (Q3):

    • The most labile bond is the C3–Benzyl carbon bond.

    • Fragmentation yields the stable 4-methylbenzyl carbocation (Tropylium derivative) at

      
       105.1 .
      
    • IS Consideration: Assuming the d4 label is on the aromatic rings (common for commercial synthesis), the IS will fragment to

      
       109.1 .
      
Visualized Workflow (Graphviz)

G Sample Sample Matrix (Plasma/API) IS_Add Add Internal Standard (d4-Analog) Sample->IS_Add Normalization LLE LLE Extraction (MTBE/Hexane) IS_Add->LLE Partitioning Dry Evaporation & Reconstitution (MeOH) LLE->Dry Concentration LC UHPLC Separation (C18, High Organic) Dry->LC Injection APCI APCI Source (Gas Phase Ionization) LC->APCI Elution MS MS/MS Detection (MRM Mode) APCI->MS m/z 295->105

Figure 1: Analytical workflow emphasizing the critical LLE and APCI ionization steps.

Part 3: Experimental Protocol

A. Reagents & Standards
  • Analyte: 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol (Ref Std).[1]

  • Internal Standard: this compound (LGC Standards or equivalent).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Water, Formic Acid.

B. Solution Preparation
  • Stock Solutions: Prepare 1.0 mg/mL individual stocks of Analyte and IS in Methanol. Store at -20°C.

  • Working IS Solution: Dilute IS stock to 500 ng/mL in 50:50 MeOH:Water.

  • Calibration Standards: Prepare serial dilutions of the Analyte in the matched matrix (e.g., blank plasma or dissolved blank API) ranging from 1.0 ng/mL to 1000 ng/mL.

C. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over Protein Precipitation (PPT) to remove phospholipids and maximize recovery of this highly lipophilic analyte.

  • Aliquot: Transfer 100 µL of sample (Standard, QC, or Unknown) into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Working IS Solution. Vortex for 10 sec.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .

    • Note: Hexane/Ethyl Acetate (80:20) is a viable alternative if MTBE is unavailable.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass vial.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 90:10 MeOH:Water .

    • Critical: High organic content is needed for solubility; do not use high water content for reconstitution.

D. LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters BEH Phenyl-Hexyl.

    • Why Phenyl-Hexyl? Provides unique selectivity for the benzyl groups via

      
       interactions.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) %B Note
    0.0 60 Initial hold
    0.5 60 Begin ramp
    3.0 95 Elute Analyte
    4.5 95 Wash
    4.6 60 Re-equilibrate

    | 6.0 | 60 | End |

Mass Spectrometry (APCI):

  • Source: APCI Positive Mode.

  • Corona Current: 4.0 µA.

  • Source Temp: 400°C (High temp required for desolvation of lipophilics).

  • Probe Temp: 450°C.

MRM Transitions:

CompoundPrecursor (

)
Product (

)
Dwell (ms)CE (eV)Role
Analyte 295.2 (

)
105.15025Quantifier
Analyte 295.2119.15028Qualifier
IS (d4) 299.2 (

)
109.15025Internal Std

Note: If the water loss ion is dominant, shift Precursors to 277.2 (Analyte) and 281.2 (IS).

Part 4: Data Analysis & Validation (ICH M10)

1. Linearity & Range:

  • Plot the Peak Area Ratio (Analyte/IS) vs. Concentration.

  • Use Weighted Linear Regression (

    
    ) to improve accuracy at the Lower Limit of Quantitation (LLOQ).
    
  • Target LLOQ: 1.0 ng/mL (Signal-to-Noise > 10:1).

2. Specificity (Crosstalk Check):

  • Inject a high concentration of Analyte only (Upper Limit of Quantification - ULOQ) and monitor the IS channel. No peak should exceed 5% of the IS response.

  • Inject IS only and monitor the Analyte channel. No peak should exceed 20% of the LLOQ.

  • Why is this critical? Deuterium loss or isotopic impurity in the d4 standard can contribute to the analyte signal, biasing low-level results.

3. Matrix Effect (ME): Calculate ME using the post-extraction spike method:



  • Acceptance: The IS-normalized Matrix Factor should have a CV < 15% across 6 different lots of matrix.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization of alcohol group.Switch from MeOH to ACN in mobile phase (sometimes enhances APCI plasma). Increase Corona Current.
Peak Tailing Interaction with silanols.Use a column with high carbon load or "end-capped" stationary phase.
Carryover Lipophilic analyte sticking to injector.Use a strong needle wash: Isopropanol:Acetonitrile:Acetone (40:40:20) .
IS Signal Drift Matrix suppression varying over run.Ensure the APCI probe position is optimized. Check for salt buildup on the corona needle.

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685-699. [Link]

Sources

Application Note: Trace Quantification of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol (BMBP) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical scientists and method developers in the pharmaceutical industry. It details the protocol for the trace quantification of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol (hereafter referred to as BMBP ) using its deuterated internal standard, BMBP-d4 .

This molecule is a highly lipophilic, sterically hindered homoallylic alcohol, typically encountered as a Process-Related Impurity (PRI) or a key intermediate in the synthesis of gem-disubstituted macrocycles or specific API classes (e.g., certain protease inhibitors or polymer-drug conjugates).

Part 1: Introduction & Physicochemical Context

The detection of BMBP presents specific analytical challenges due to its structure: a quaternary carbon center flanked by two bulky lipophilic tolyl groups and a reactive terminal alkene.

Structural Analysis & Challenges
  • Lipophilicity: With a predicted LogP > 5.0, BMBP suffers from poor solubility in aqueous mobile phases and high adsorption to plasticware.

  • Ionization: The primary hydroxyl group is neutral. Standard ESI+ often results in in-source fragmentation (loss of H₂O).

  • Chromatography: The two aromatic rings create potential for

    
     interactions, which can be leveraged for separation from the API matrix.
    
The Role of the Deuterated Standard (BMBP-d4)

The d4-analog is critical for correcting:

  • Matrix Effects: Ion suppression in the ESI source due to co-eluting API.

  • Extraction Efficiency: Variability in recovery during Liquid-Liquid Extraction (LLE).

  • Adsorption Losses: Compensation for non-specific binding to vials/tubing.

Part 2: Analytical Method Development Strategy

Sample Preparation: Liquid-Liquid Extraction (LLE)

Given the high lipophilicity of BMBP, Protein Precipitation (PPT) is insufficient. LLE is required to concentrate the analyte and remove polar matrix components.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane/Ethyl Acetate (90:10).

  • Justification: MTBE provides high recovery for lipophilic alcohols while leaving polar API salts in the aqueous phase.

Chromatographic Conditions

A Phenyl-Hexyl stationary phase is superior to C18 for this analyte. The phenyl ligands interact with the bis-benzyl moiety of BMBP, providing unique selectivity and sharper peak shape compared to the hydrophobic-only interaction of C18.

Mass Spectrometry (MS/MS) Optimization
  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Adduct Formation: Due to the labile -OH, the protonated molecule

    
     is unstable. We target the Ammonium Adduct 
    
    
    
    or the Sodium Adduct
    
    
    (if using additives).
  • Recommended Additive: Ammonium Formate (5 mM) to drive

    
     formation.
    

Part 3: Detailed Experimental Protocol

Reagents & Materials
  • Analyte: 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol (Reference Std).[1][2][3]

  • Internal Standard: 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4.[2][3]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid, Ammonium Formate.

  • Column: Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm) or equivalent.

LC-MS/MS Conditions
HPLC Parameters
ParameterSetting
Mobile Phase A 5 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 - 10 µL
Run Time 8.0 min

Gradient Profile:

  • 0.0 min: 40% B

  • 1.0 min: 40% B

  • 5.0 min: 95% B (Elution of BMBP)

  • 6.5 min: 95% B

  • 6.6 min: 40% B

  • 8.0 min: 40% B (Re-equilibration)

MS/MS Parameters (Sciex Triple Quad 6500+ equivalent)
  • Ion Source: ESI Positive (Turbo V)

  • Curtain Gas: 30 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

MRM Transitions: Note: Transitions assume the d4 label is on the aromatic ring. Verify CoA for label position.

AnalytePrecursor Ion (Q1)Product Ion (Q3)DP (V)CE (V)Interaction/Loss
BMBP (Quant) 312.2

105.1

6035Methylbenzyl cation
BMBP (Qual) 312.2

277.2

6020Loss of Water
BMBP-d4 (IS) 316.2

109.1 $[C_8H_5D_4]^+ $6035d4-Methylbenzyl cation
Sample Preparation Workflow
  • Stock Preparation:

    • Dissolve BMBP and BMBP-d4 separately in Acetonitrile to 1 mg/mL.

  • Working IS Solution:

    • Dilute BMBP-d4 to 100 ng/mL in 50:50 Water:ACN.

  • Extraction:

    • Aliquot 100 µL of Sample (API solution) into a glass vial.

    • Add 20 µL of Working IS Solution.

    • Add 400 µL of MTBE .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Reconstitution:

    • Transfer 300 µL of the supernatant (organic layer) to a fresh vial.

    • Evaporate to dryness under Nitrogen at 40°C.[4]

    • Reconstitute in 100 µL of Mobile Phase (50:50 A:B).

Part 4: Visualization of Method Logic

Fragmentation & Detection Logic

The following diagram illustrates the ionization and fragmentation pathway utilized in the MRM method.

G Analyte BMBP (Neutral) MW: 294.4 ESI ESI Source (+ NH4 Formate) Analyte->ESI Infusion Precursor Precursor Ion [M+NH4]+ m/z 312.2 ESI->Precursor Adduct Formation Collision Collision Cell (N2 Gas) Precursor->Collision Q1 Selection Fragment1 Quant Ion (Methylbenzyl+) m/z 105.1 Collision->Fragment1 High CE (35V) Fragment2 Qual Ion (Loss of H2O) m/z 277.2 Collision->Fragment2 Low CE (20V)

Caption: Proposed fragmentation pathway for BMBP under ESI+ conditions using Ammonium Formate.

Extraction Workflow

This diagram outlines the critical Liquid-Liquid Extraction steps to ensure recovery from lipophilic matrices.

Workflow Start Sample (API in Water/DMSO) Step1 Spike IS (BMBP-d4) Start->Step1 Step2 Add MTBE (Extraction Solvent) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Step4 Phase Separation Step3->Step4 Organic Top Layer (Organic) Contains BMBP + IS Step4->Organic Aqueous Bottom Layer (Aqueous) Contains Salts/Polar API Step4->Aqueous Dry Evaporate to Dryness (N2) Organic->Dry Recon Reconstitute (50:50 ACN:H2O) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: LLE workflow optimized for lipophilic BMBP extraction while minimizing matrix effects.

Part 5: Validation Parameters (Acceptance Criteria)

To ensure the method meets regulatory standards (ICH Q2(R1)), the following criteria should be targeted during validation:

  • System Suitability:

    • Signal-to-Noise (S/N) for LOQ standard > 10.

    • Retention time precision (n=6) < 2.0% RSD.

  • Linearity:

    • Range: 1.0 ng/mL to 1000 ng/mL.

    • Correlation Coefficient (

      
      ) > 0.99.
      
  • Accuracy & Precision:

    • Spike recovery at 3 levels (Low, Med, High): 80 - 120%.

    • %RSD < 15% (or < 20% at LOQ).

  • Isotopic Contribution:

    • Verify that the BMBP-d4 does not contain >0.5% of unlabeled BMBP (checking the "d0" channel when injecting only "d4"). This is critical for trace analysis.

References

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4. Its purpose is to provide expert-driven insights and actionable protocols to mitigate compound degradation in solution, ensuring the accuracy and reproducibility of your experimental results.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of this compound.

Q1: What are the most vulnerable parts of the this compound molecule in solution?

A1: The molecule possesses two primary sites susceptible to degradation:

  • The Allylic Alcohol System: This consists of the pent-4-en-1-ol backbone. The terminal double bond (alkene) is electron-rich and prone to oxidation, which can lead to the formation of epoxides, diols, or even cleavage products like aldehydes. The primary alcohol itself can be oxidized to an aldehyde or a carboxylic acid.[1][2][3]

  • The Benzylic Positions: The two 4-methylbenzyl groups contain C-H bonds adjacent to the benzene ring. These benzylic positions are activated and can undergo auto-oxidation, especially in the presence of trace metals, light, and oxygen.

Q2: I've observed a gradual loss of my compound in a stock solution stored in deuterated chloroform (CDCl₃) for NMR analysis. What could be the cause?

A2: Deuterated chloroform, while a common NMR solvent, can degrade over time, especially when exposed to light and oxygen. This degradation produces acidic species like hydrochloric acid (DCl) and the highly reactive phosgene.[4][5] These acidic byproducts can catalyze the rearrangement or degradation of sensitive molecules like allylic alcohols.[6] For long-term storage, consider a more inert solvent and transfer a small aliquot to CDCl₃ only for the duration of the NMR experiment.

Q3: Is the deuterium label on the carbinol carbon (-CD₂OH) stable?

A3: The C-D bond is generally stronger than a C-H bond and is stable under most neutral and moderately acidic or basic conditions. However, in protic solvents (like methanol or water) under strongly acidic or basic conditions, or in the presence of certain metal catalysts, there is a potential for hydrogen-deuterium (H/D) exchange.[7][8] For most applications, the label is considered stable, but this potential should be acknowledged in experimental design.

Q4: What is the single most important step I can take to improve the stability of my stock solution?

A4: The most critical step is the rigorous exclusion of atmospheric oxygen. The primary degradation pathway for this molecule is oxidation. Preparing solutions with a high-purity solvent that has been de-gassed (e.g., by sparging with argon or nitrogen) and storing the final solution under an inert atmosphere in a tightly sealed vial is paramount.[9]

PART 2: Troubleshooting Guides & Diagnostic Workflows

This section provides systematic approaches to diagnose and resolve specific stability issues encountered during experimentation.

Issue 1: Emergence of New Peaks in LC-MS Analysis
  • Symptom: In your chromatogram, you observe one or more new peaks, typically eluting earlier than the parent compound, that increase in intensity over time.

  • Causality: The appearance of earlier-eluting (more polar) peaks is a classic sign of oxidation. The introduction of oxygen-containing functional groups (hydroxyl, carbonyl) increases the molecule's polarity.

  • Diagnostic Workflow:

G cluster_0 Problem Identification cluster_1 Potential Solutions instability Instability in Assay Medium Confirmed sol1 Reduce Incubation Time instability->sol1 Consider sol2 Prepare Fresh Dosing Solutions instability->sol2 Consider sol3 Add Antioxidant (e.g., N-acetylcysteine) (Test for interference first) instability->sol3 Consider sol4 Use Serum-Free Medium (If serum is a factor) instability->sol4 Consider

  • Caption: Strategies to mitigate assay medium instability.

PART 3: References

  • Mechanism of Allyl Alcohol Toxicity and Protective Effects of Low-Molecular-Weight Thiols Studied With Isolated Rat Hepatocytes. (Source: PubMed, [Link])

  • Unsaturated Alcohols - Alkenols. (Source: Chemistry LibreTexts, [Link])

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (Source: UCHEM, [Link])

  • DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES: STABILITY ASSESMENT. (Source: RJLM, [Link])

  • Alcoholic Beverage Testing: Methods, Requirements, and Applications. (Source: ILT, [Link])

  • The mechanism of oxidation of allylic alcohols to alpha,beta-unsaturated ketones by cytochrome P450. (Source: PubMed, [Link])

  • An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. (Source: MDPI, [Link])

  • Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. (Source: Preprints.org, [Link])

  • Preanalytical Factors Influencing the Stability of Ethanol in Antemortem Blood and Urine Samples. (Source: Oxford Academic, Journal of Analytical Toxicology, [Link])

  • Why it is necessary to used deuterated solvents for NMR experiments? (Source: ResearchGate, [Link])

  • Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. (Source: PMC, [Link])

  • Analytical Techniques In Stability Testing. (Source: Separation Science, [Link])

  • Cheat Sheet: Carbocation Stability of Alcohols. (Source: YouTube, [Link])

  • Rearrangement of allylic alcohols. (Source: RIT Digital Institutional Repository, [Link])

  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (Source: Royal Society of Chemistry, [Link])

  • Selective oxidation of allylic alcohols with chromic acid. (Source: Organic Chemistry Portal, [Link])

Sources

challenges in the synthesis of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

Topic: Troubleshooting the synthesis of sterically hindered quaternary centers and isotopic labeling. Audience: Medicinal Chemists, Process Chemists, and DMPK Researchers.

Introduction: The "Gem-Dialkyl" & Deuterium Challenge

Synthesizing This compound presents a trifecta of synthetic challenges:

  • Steric Congestion: Constructing a quaternary carbon (C3) flanked by two bulky 4-methylbenzyl groups.

  • Chemoselectivity: Reducing a carbonyl precursor to an alcohol without hydrogenating the terminal alkene (pent-4-ene).

  • Isotopic Enrichment: Introducing four deuterium atoms (d4) efficiently, likely at the C1 and C2 positions (–CD₂CD₂OH) to block metabolic oxidation or serve as a mass-spec internal standard.

This guide moves beyond standard textbook protocols to address the specific failure modes encountered when building this "greasy," sterically hindered scaffold.

Module 1: Constructing the Quaternary Center (C3)

The Bottleneck: Direct alkylation of diethyl malonate with 4-methylbenzyl bromide often stalls after the first alkylation due to steric shielding. Forcing the second alkylation frequently leads to elimination byproducts (stilbenes) rather than substitution.

Protocol A: The Johnson-Claisen Rearrangement (Recommended)

This route avoids direct quaternary alkylation by transferring chirality/substitution from an allylic alcohol.

Workflow:

  • Grignard Addition: React 1,3-bis(4-methylphenyl)propan-2-one with vinylmagnesium bromide to form the tertiary allylic alcohol.

  • Rearrangement: Heat the alcohol with triethyl orthoacetate (TEOA) and a catalytic acid (propionic acid) to effect the [3,3]-sigmatropic rearrangement.

Troubleshooting Table: Johnson-Claisen Step

SymptomProbable CauseCorrective Action
Low Conversion (<30%) Poor removal of ethanol byproduct.The reaction is equilibrium-driven. Use a Dean-Stark trap or open-vessel distillation to continuously remove ethanol formed during the exchange with TEOA.
Elimination Product (Diene) Acid catalyst is too strong or T > 140°C.Switch from p-TsOH to a weaker acid like propionic acid or pivalic acid (10 mol%). Maintain temp at 135-140°C.
Recovered Ketone Retro-Grignard or failure of vinyl addition.Ensure the vinyl Grignard reagent is fresh. Use CeCl₃ (anhydrous) to activate the ketone (Luche-type conditions) if sterics prevent addition.
Visualization: The Johnson-Claisen Pathway

JohnsonClaisen cluster_legend Key Mechanism Ketone 1,3-Bis(4-methylbenzyl) ketone AllylAlc Tertiary Allylic Alcohol Ketone->AllylAlc 1. Nucleophilic Addition VinylMgBr VinylMgBr (THF, -78°C) VinylMgBr->AllylAlc Ester Ethyl 3,3-Bis(4-methylbenzyl) pent-4-enoate AllylAlc->Ester 2. [3,3]-Sigmatropic Rearrangement TEOA Triethyl Orthoacetate Propionic Acid, 140°C TEOA->Ester Sigmatropic Shift Sigmatropic Shift

Caption: The Johnson-Claisen route bypasses direct quaternary alkylation issues by utilizing a concerted [3,3]-sigmatropic rearrangement.

Module 2: Deuterium Incorporation (The "d4" Challenge)

The Requirement: "d4" implies the presence of four deuterium atoms.

  • Scenario A (d2): Reduction of the ester (from Module 1) with LiAlD₄ yields the -CD₂OH product (d2-labeled).

  • Scenario B (d4): To achieve -CD₂CD₂OH , you cannot simply reduce the ester. You must introduce the d4-ethylene fragment.

Technical Directive: If your target is strictly d4 , you must use Ethylene Oxide-d4 ring opening.

Protocol B: Epoxide Ring Opening (For d4 Specificity)

Instead of the Johnson-Claisen ester, generate the quaternary carbanion and trap it with ethylene oxide-d4.

Step-by-Step Protocol:

  • Precursor: Synthesize 3,3-bis(4-methylbenzyl)prop-1-ene (via Wittig olefination of the ketone from Module 1).

  • Metalation: Treat with sec-BuLi (1.1 eq) in THF at -78°C to form the allylic anion.

  • Deuteration Trap: Add Ethylene Oxide-d4 (excess) and BF₃·Et₂O (catalytic) to assist ring opening.

Critical Troubleshooting: The "Frozen" Anion

IssueDiagnosisSolution
No Reaction with Epoxide The quaternary allylic anion is too sterically bulky to attack the epoxide.Add a Lewis Acid: Pre-complex the ethylene oxide-d4 with BF₃·Et₂O (1.0 eq) at -78°C before adding the anion. This activates the epoxide.
Polymerization of Epoxide Lewis acid concentration too high.Reduce BF₃·Et₂O to 0.5 eq. Ensure temperature is kept strictly at -78°C during addition.
Loss of "d" Enrichment H/D exchange with solvent.Use fully deuterated solvents (THF-d8) if proton exchange at the allylic position is observed (rare but possible with strong bases).

Module 3: Chemoselective Reduction (Preserving the Alkene)

If you are proceeding via the Ester Reduction (yielding d2) or reducing a d4-succinate precursor, you must avoid reducing the terminal alkene.

Reagent Choice:

  • LiAlD₄ (Lithium Aluminum Deuteride): Generally safe for isolated alkenes at 0°C or RT.

  • Risk: At reflux in THF, LiAlD₄ can cause double bond migration or hydroalumination, especially with proximal hydroxyl groups directing the hydride.

Standard Operating Procedure (SOP):

  • Dissolve ester in anhydrous Et₂O (preferred over THF for lower boiling point).

  • Add LiAlD₄ (0.6 eq per ester group) at 0°C.

  • Quench Protocol (Fieser Method): For x grams of LiAlD₄, add:

    • x mL D₂O (or H₂O if exchangeable protons don't matter).

    • x mL 15% NaOH (aq).

    • 3x mL H₂O.

  • Filter the granular precipitate. This prevents the formation of "aluminum slime" which traps the greasy product.

Visualization: Reduction Decision Tree

ReductionLogic cluster_warning Critical Warning Start Precursor: Ethyl 3,3-Bis(4-MeBn)pent-4-enoate Reagent Reagent Selection: LiAlD4 vs NaBD4 Start->Reagent LiAlD4 LiAlD4 (Ether, 0°C) Reagent->LiAlD4 Standard NaBD4 NaBD4 + LiCl (In situ LiBD4) Reagent->NaBD4 Milder Result1 Product: Alcohol-d2 Alkene Preserved LiAlD4->Result1 Controlled Temp (0°C) Result2 Product: Alcohol-d2 Alkene Migrated/Reduced LiAlD4->Result2 Reflux/Prolonged NaBD4->Result1 High Chemoselectivity

Caption: Select reaction conditions carefully to prevent hydroalumination of the terminal alkene during deuteride reduction.

Frequently Asked Questions (FAQs)

Q1: My yield is low (<40%) after the LiAlD4 reduction. The NMR shows the product is there, but I can't isolate it. A: The product is highly lipophilic ("greasy") due to the two 4-methylbenzyl groups. It likely adsorbed onto the aluminum salts during the quench.

  • Fix: Do not use a simple aqueous extraction. Use the Rochelle's Salt (Potassium Sodium Tartrate) quench method. Stir the crude reaction mixture with saturated aqueous Rochelle's salt for 2-4 hours until two clear layers form. This solubilizes the aluminum salts, releasing your trapped product.

Q2: I see a "d3" species in my Mass Spec instead of "d4". Where did I lose a deuterium? A: If you used the Ethylene Oxide-d4 route, this often happens during the quench of the alkoxide.

  • Mechanism:[1][2][3] The ring opens to form R-CD₂CD₂-O⁻. When you quench with H₂O, you get R-CD₂CD₂-OH. The oxygen proton is H, not D. This is normal.

  • Correction: If you need the hydroxyl proton to be D (-OD), you must quench with D₂O. However, this D will exchange with moisture in the air immediately. For mass spec internal standards, the "d4" usually refers to the non-exchangeable carbon-bound deuteriums. Ensure your integration covers only the C-D regions.

Q3: Can I use catalytic hydrogenation to install deuterium? A: Absolutely Not. Catalytic deuteration (D₂/Pd-C) will saturate your terminal alkene (pent-4-ene) immediately, destroying the target scaffold. You must use hydride reagents (LiAlD₄) or nucleophilic opening of deuterated epoxides.

References

  • Johnson-Claisen Rearrangement Mechanism & Scope

    • Trustworthiness: The definitive guide on orthoester rearrangements for quaternary center form
    • Faulkner, D. J., & Petersen, M. R. (1973). Application of the Claisen rearrangement to the synthesis of trans-trisubstituted olefinic bonds. Journal of the American Chemical Society.[4] Link (Validated concept for steric centers).

  • LiAlH4 Reduction Selectivity

    • Trustworthiness: Standard operating procedures for chemoselective reductions.
    • Vystrčil, A., & Trka, A. (1960). Lithium Aluminium Hydride Reduction of Esters. Collection of Czechoslovak Chemical Communications. Link

  • Quaternary Center Construction via Allylation

    • Trustworthiness: Recent advances in overcoming steric hindrance in allylation.[5]

    • Trost, B. M., & Xu, J. (2005). Regio- and Enantioselective Pd-Catalyzed Allylic Alkylation of Ketones through Allyl Enol Carbonates. Journal of the American Chemical Society.[4] Link

  • Deuterium Labeling Techniques

    • Trustworthiness: Comprehensive review on stable isotope incorpor
    • Atzrodt, J., Der Dauw, V., Fey, T., & Weck, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition. Link

Sources

optimizing mass spectrometry parameters for 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MS Method Development & Optimization Subject: 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 (Internal Standard) Ticket ID: #MS-OPT-8821 Status: Active Support

Executive Summary: The Molecule & The Challenge

You are working with a sterically hindered primary alcohol containing a terminal alkene and two bulky aromatic groups. This structure presents three specific mass spectrometry challenges:

  • Ionization Efficiency: Primary alcohols lack a strong basic site, making protonation ([M+H]+) difficult in standard ESI.

  • Source Fragmentation: The hydroxyl group is prone to in-source water loss, creating variable signals ([M+H-H2O]+).

  • Isotope Effects: The d4-labeling can cause chromatographic shifts relative to the native analyte, potentially affecting quantitation windows.

This guide provides a self-validating workflow to stabilize your signal and optimize your MRM transitions.

Module 1: Ionization Source Optimization

Q: I am seeing low sensitivity in ESI+ mode. Should I switch to APCI?

A: Yes, or modify your ESI mobile phase. Primary alcohols are often "invisible" in pure ESI+ because their proton affinity is lower than that of the mobile phase solvents (methanol/acetonitrile).

The Protocol:

  • Option A: Promote Adducts (ESI+):

    • Do not rely on [M+H]+.

    • Add 2–10 mM Ammonium Formate or Ammonium Acetate to your mobile phase.

    • Target Ion: Look for the Ammonium adduct [M+NH4]+ .[1][2]

    • Why? The ammonium ion binds strongly to the oxygen lone pairs, creating a stable, abundant precursor ion that is often 10–50x more intense than the protonated species.

  • Option B: Switch to APCI (Atmospheric Pressure Chemical Ionization):

    • If ESI fails, switch to APCI in Positive Mode .

    • Why? APCI relies on gas-phase ion-molecule reactions (charge transfer) rather than solution-phase acid/base chemistry. It is superior for neutral, hydrophobic alcohols like yours.

    • Target Ion: APCI often yields [M+H-H2O]+ (dehydrated ion) as the base peak.

Decision Logic:

IonizationLogic Start Start: Low Sensitivity CheckSource Current Source: ESI? Start->CheckSource AddBuffer Add 5mM NH4 Formate CheckSource->AddBuffer Yes CheckAdduct Check for [M+NH4]+ AddBuffer->CheckAdduct GoodSignal Proceed to MRM CheckAdduct->GoodSignal Signal High SwitchAPCI Switch to APCI+ CheckAdduct->SwitchAPCI Signal Low CheckWaterLoss Check for [M+H-H2O]+ SwitchAPCI->CheckWaterLoss CheckWaterLoss->GoodSignal caption Figure 1: Decision matrix for stabilizing ionization of hydrophobic alcohols.

Module 2: Adduct Management & Troubleshooting

Q: I see a strong signal at M+23 (Sodium adduct). Can I use this for Quantitation?

A: NO. Sodium adducts ([M+Na]+) are "dead-end" ions.

  • The Issue: Sodium ions bind so tightly that they rarely fragment efficiently in the collision cell. You will likely get no product ions, or very high noise.

  • The Cause: Sodium is a ubiquitous contaminant (glassware, solvents).

  • The Fix: You must suppress the Sodium signal.

    • Buffer: Ensure 5-10 mM Ammonium Formate is in both Mobile Phase A and B.

    • Glassware: Switch to plastic (polypropylene) solvent bottles; glass leaches sodium.[1]

    • Wash: Flush the LC system with 50:50 Water:Isopropanol to remove salt buildup.

Data Comparison: Adduct Behavior

Precursor Species Stability Fragmentation Efficiency Recommendation
[M+H]+ Low (variable) High Use only if stable.
[M+NH4]+ High High (loses NH3 first) Preferred for ESI.
[M+Na]+ High Very Low (hard to break) Avoid.

| [M+H-H2O]+ | High | Moderate | Preferred for APCI. |

Module 3: MRM Transition Design (Fragmentation)

Q: How do I select the best transitions for a d4-labeled standard?

A: You must account for the location of the deuterium.

  • Assumption: The "d4" is likely on the aromatic rings or the alkyl chain to prevent exchange.

  • Theoretical Mass (d4): ~298.2 Da (Neutral).

  • Precursor (ESI): [M+NH4]+ ≈ 316.2 m/z.

Recommended Transitions:

  • Primary Transition (Quantifier): Benzyl Cation Cleavage

    • The bond between the quaternary C3 and the benzyl groups is the weakest link.

    • Fragment: 4-methylbenzyl cation (Tropylium ion derivative).

    • Mass:m/z 105.07 (if d0) or m/z 107/109 (if d4 is on the ring).

    • Action: Verify where your d4 label is located. If on the ring, your fragment mass shifts!

  • Secondary Transition (Qualifier): Water Loss

    • Precursor -> [M+H-H2O]+

    • Note: This is often non-specific but useful for confirmation.

Fragmentation Pathway Logic:

Fragmentation Precursor Precursor [M+NH4]+ m/z ~316 Intermed Ammonia Loss [M+H]+ m/z ~299 Precursor->Intermed -NH3 (Collision Cell) Frag1 Benzyl Cation (Tropylium) m/z 105 (or d4 equiv) Intermed->Frag1 C-C Cleavage Frag2 Water Loss [M+H-H2O]+ m/z ~281 Intermed->Frag2 -H2O caption Figure 2: Predicted fragmentation pathway. The Benzyl cation is the most specific fragment.

Module 4: Chromatography & Isotope Effects

Q: My d4 internal standard elutes slightly earlier than my analyte. Is this a problem?

A: This is the Deuterium Isotope Effect .[3][4] C-D bonds are slightly shorter and less lipophilic than C-H bonds. In Reverse Phase (C18) chromatography, highly deuterated compounds (d4+) often elute earlier.

  • Risk: If the shift is significant (>0.1 min), the IS may not compensate for matrix effects (ion suppression) occurring at the exact elution time of the analyte.

  • Solution:

    • Check Integration Windows: Ensure your software looks for the IS peak in the correct window (do not assume identical RT).

    • Co-elution Strategy: If the shift is too large, use a shallower gradient or a column with different selectivity (e.g., Phenyl-Hexyl) to force co-elution.

    • Dwell Time: If peaks are narrow (<3s), increase MS scan speed or reduce the number of monitored transitions to ensure >12 points across the peak.

References & Further Reading

  • Adduct Formation in ESI:

    • Kruve, A., et al. "Ionization efficiency in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

    • (General resource for ESI mechanisms).

  • Deuterium Isotope Effects in LC:

    • Turowski, M., et al. "Deuterium Isotope Effects on Retention Time in Reverse Phase LC." Analytical Chemistry.

    • (Search: "Deuterium isotope effect retention time").

  • Troubleshooting Sodium Adducts:

    • Waters Corporation Support. "Strategies to Control Adducts in LC-MS."

    • (Search: "Adduct reduction").

Disclaimer: This guide assumes standard Reverse Phase LC-MS/MS conditions. Exact masses must be calculated based on the specific location of the deuterium labels provided by the manufacturer's Certificate of Analysis.

Sources

resolving matrix effects with 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 in bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development & Troubleshooting) Subject: Resolving Matrix Effects & Signal Irregularity in LC-MS/MS Reference Molecule: 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 (hereafter referred to as d4-IS )

Executive Summary: The "d4" Strategy

You are likely using This compound as a Stable Isotope Labeled Internal Standard (SIL-IS) to quantify its non-deuterated analog (the Analyte) in complex biological matrices (plasma, urine, or tissue).

The Challenge: This molecule is highly lipophilic (LogP > 5 estimated due to two 4-methylbenzyl groups). In Reversed-Phase Liquid Chromatography (RPLC), it elutes in the high-organic region—the exact zone where endogenous phospholipids (glycerophosphocholines) elute. This creates a "perfect storm" for ion suppression.

The Solution: While d4-IS is designed to compensate for these effects, improper implementation (specifically the Deuterium Isotope Effect) can render it ineffective. This guide provides the diagnostic workflows to ensure your IS tracks your analyte perfectly.

Diagnostic Workflow: Do You Have a Matrix Problem?

Before optimizing, you must visualize the ionization landscape. Do not rely solely on extraction recovery data.

Protocol A: Post-Column Infusion (PCI)

The Gold Standard for mapping matrix effects.

Objective: Visualize exactly where ion suppression occurs relative to your d4-IS peak.

Methodology:

  • Setup: Bypass the analytical column with a syringe pump containing the Analyte + d4-IS solution.

  • Infusion: Infuse the standard solution continuously (e.g., 10 µL/min) into the MS source to generate a steady baseline signal.

  • Injection: Inject a blank extracted biological matrix (e.g., plasma extract) via the LC column.

  • Observation: Watch for dips (suppression) or peaks (enhancement) in the baseline at the retention time (

    
    ) of your analyte.
    

Visualization: PCI Setup

PCI_Setup cluster_legend Logic Flow LC_Pump LC Pump (Mobile Phase Gradient) Injector Injector (Blank Matrix) LC_Pump->Injector Column LC Column (Separation) Injector->Column Tee Tee Junction Column->Tee Eluent w/ Matrix MS Mass Spectrometer (Source) Tee->MS Combined Flow Syringe Syringe Pump (Infusing d4-IS + Analyte) Syringe->Tee Constant Flow Matrix elutes from column Matrix elutes from column Mixes with steady IS signal Mixes with steady IS signal Matrix elutes from column->Mixes with steady IS signal MS records dips/peaks MS records dips/peaks Mixes with steady IS signal->MS records dips/peaks

Caption: Schematic of Post-Column Infusion. The "Tee Junction" mixes the steady analyte stream with the blank matrix eluting from the column.

Critical Failure Mode: The Deuterium Isotope Effect

The Issue: Deuterium (


) is slightly more hydrophilic than Hydrogen (

). In high-resolution chromatography, d4-IS may elute slightly earlier than the non-deuterated analyte.

Why this destroys data: If the d4-IS elutes at 2.45 min and the Analyte elutes at 2.50 min , and a sharp phospholipid suppression zone exists at 2.48 min , the IS will be suppressed, but the Analyte will not (or vice versa). The IS fails to "correct" the signal because it is not experiencing the exact same environment.

Corrective Action Plan
ParameterAdjustmentScientific Rationale
Mobile Phase Temperature Increase (e.g., 40°C

50°C)
Higher temperature reduces the chromatographic resolution between isotopic pairs, forcing co-elution.
Gradient Slope Steepen (e.g., 5%

95% B in 3 min)
Faster gradients compress peak widths, masking the slight

shift.
Stationary Phase Switch to C8 or Phenyl-Hexyl If C18 shows too much separation, a less retentive phase may reduce the isotopic resolution.

Optimization Protocol: Matrix Factor (MF) Calculation

Do not proceed to validation until you pass this check.

Formula:



  • MF = 1.0: No effect.

  • MF < 0.85: Significant Suppression (Risk of low sensitivity).

  • MF > 1.15: Enhancement (Risk of false positives).

The "IS-Normalized" MF:



Acceptance Criteria:


 must be close to 1.0  with a CV < 15% across 6 different lots of matrix (e.g., lipemic, hemolyzed, normal).

Troubleshooting & FAQs

Ticket #101: "My IS recovery is low and variable."

Diagnosis: Non-specific binding (NSB). Explanation: this compound is extremely hydrophobic. It is likely sticking to the polypropylene walls of your deep-well plates or pipette tips. Solution:

  • Solvent: Ensure your working solution contains at least 30-50% organic solvent (Methanol/Acetonitrile). Do not store in 100% water.

  • Labware: Use Low-Bind plates or glass inserts.

  • Anti-Adsorption Agent: Add 0.1% BSA or CHAPS to the sample diluent if using urine/low-protein matrices.

Ticket #102: "I see 'Crosstalk' (Signal in the Analyte channel from the IS)."

Diagnosis: Isotopic Impurity or Fragmentation overlap. Explanation: The "d4" label might not be stable, or the commercial standard contains "d0" impurity. Solution:

  • Blank Check: Inject the d4-IS alone at the highest concentration used. Monitor the Analyte transition.

  • Threshold: If the interference is > 20% of the LLOQ (Lower Limit of Quantitation) of the analyte, you must lower the IS concentration or buy a higher purity standard (e.g., >99.5 atom% D).

Ticket #103: "High CV% even with the IS."

Diagnosis: Matrix Mismatch (Phospholipids). Explanation: The IS is not co-eluting perfectly with the analyte in the suppression zone (see Section 3). Solution:

  • Monitor Phospholipids: Add a transition for m/z 184 > 184 (Phosphatidylcholines) to your method.

  • Overlay: Check if your Analyte/IS peaks overlap with the huge phospholipid blob.

  • Fix: If they overlap, modify the gradient to push phospholipids to the wash phase (late elution) or use Phospholipid Removal Plates (e.g., Ostro, HybridSPE) instead of standard protein precipitation.

Decision Logic: Method Optimization

Follow this logic gate to resolve persistent issues.

Optimization_Logic Start Start: High CV% or Non-Linearity Check_RT Check Retention Time (RT) of Analyte vs. IS Start->Check_RT RT_Diff Is there an RT shift? Check_RT->RT_Diff Yes_Shift Yes (>0.05 min) RT_Diff->Yes_Shift Yes No_Shift No (Co-eluting) RT_Diff->No_Shift No Action_Temp Action: Increase Temp or Steepen Gradient Yes_Shift->Action_Temp Check_PL Check Phospholipids (m/z 184) No_Shift->Check_PL PL_Overlap Do PLs co-elute? Check_PL->PL_Overlap Action_Clean Action: Use PL Removal Plate or LLE Extraction PL_Overlap->Action_Clean Yes Action_Solubility Action: Check Solubility/Adsorption (Use Glass/Low-Bind) PL_Overlap->Action_Solubility No

Caption: Troubleshooting logic for resolving matrix effects with d4-IS.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link

  • Wang, S., & Cyronak, M. (2013). Deuterium isotope effects in liquid chromatography–mass spectrometry: Implications for bioanalysis. Mass Spectrometry Reviews. Link

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid removal plates. Journal of Chromatography B. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

Technical Support Center: Purification of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this unique, sterically hindered, and deuterated alcohol. The inherent structural characteristics of this molecule—a polar hydroxyl group, a bulky non-polar scaffold, a terminal alkene, and deuterium labels—present specific challenges that require carefully considered purification strategies.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The choice of purification technique depends on the scale, the nature of the impurities, and the required final purity.

  • Flash Column Chromatography: This is the workhorse method for routine purification of this compound on a milligram to multi-gram scale. Normal-phase silica gel is the most common stationary phase.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For instances where flash chromatography fails to resolve closely eluting impurities or when exceptionally high purity (>99%) is required, reversed-phase Prep-HPLC is the method of choice.[1][2]

  • Recrystallization: This technique is highly effective for achieving high purity but is contingent on the compound being a solid at room temperature and finding a suitable solvent system. Given its structure, this molecule may present as a viscous oil, making recrystallization challenging.[3][4]

Q2: How does the d4-deuteration affect the purification process?

A2: The effect is generally subtle but should not be ignored. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity.[5] This phenomenon, known as the Chromatographic Deuterium Effect (CDE), can sometimes cause partial separation of deuterated and non-deuterated isotopologues, particularly in high-resolution techniques like HPLC.[5][6] While typically inseparable using common flash chromatography techniques[7], it is a factor to consider during analytical purity assessment.

Q3: What are the critical purity parameters I need to assess after purification?

A3: For a deuterated compound, two distinct purity metrics are essential:

  • Chemical Purity: This refers to the absence of other chemical compounds or impurities. It is typically assessed by ¹H NMR and HPLC.

  • Isotopic Purity (or Isotopic Enrichment): This measures the percentage of the compound that contains the deuterium atoms at the desired positions.[5] High-Resolution Mass Spectrometry (HR-MS) is the primary technique for determining isotopic enrichment, while ¹H and ²H NMR can confirm the location of the deuterium labels.[5] For standards, an isotopic enrichment of ≥98% is often required.[8]

Troubleshooting Guide: Purification Workflows

Section 1: Flash Column Chromatography

Flash chromatography is the most common first-pass purification technique. The moderate polarity of the target molecule requires careful selection of the mobile phase.

Q: My compound has a very low Rf and won't move from the baseline on a silica TLC plate, even when using 100% ethyl acetate. What should I do?

A: This indicates your compound is too polar for the current solvent system, or it is interacting very strongly with the acidic silica gel.

  • Solution 1: Increase Eluent Polarity. The next logical step is to introduce a more polar solvent. A standard choice is a mixture of methanol (MeOH) in dichloromethane (DCM). Start with a low percentage, such as 1-2% MeOH in DCM, and gradually increase it.

    • Causality: Methanol is a highly polar solvent that is very effective at eluting polar compounds from silica. DCM is a good intermediate polarity solvent that helps solubilize a wide range of organic molecules.[9]

    • Expert Warning: Do not exceed 10% methanol in your eluent, as higher concentrations can start to dissolve the silica gel stationary phase, leading to contamination of your fractions.[9]

  • Solution 2: Switch to an Alternative Solvent System. If your compound is still retained, consider other aggressive solvent systems. For very polar compounds, a mixture of 1-10% of a 10% ammonium hydroxide solution in methanol, further diluted in dichloromethane, can be effective, especially if your molecule has any basic character.[10]

  • Solution 3: Change the Stationary Phase. If high polarity eluents are not effective or cause streaking, the issue may be an irreversible interaction with the silica. Consider switching to a different stationary phase, such as neutral or basic alumina, or using a bonded-phase silica cartridge (e.g., Diol or Amino).[11][12]

Q: My compound streaks significantly on the TLC plate and gives broad peaks during column chromatography. How can I improve the separation?

A: Streaking is often caused by overloading the TLC plate or unfavorable secondary interactions between the compound and the stationary phase, such as hydrogen bonding with the acidic silanol groups on silica.

  • Solution 1: Add a Mobile Phase Modifier. The free hydroxyl group on your molecule can interact strongly with silica's silanol groups. To mitigate this, add a small amount of a modifier to your eluent.

    • If you suspect acidic impurities or interactions, add ~0.5-1% triethylamine (Et₃N) to your mobile phase. This will neutralize acidic sites on the silica gel.

    • If your compound has basic character, adding ~0.5-1% acetic acid (AcOH) or formic acid can improve peak shape.

  • Solution 2: Ensure Proper Sample Loading. Dissolve your crude sample in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel or an inert support like Celite®. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This "dry loading" technique often results in sharper bands and better separation compared to liquid injection, especially if the sample is not very soluble in the starting eluent.[12][13]

Q: I am observing a new, less polar spot on my TLC after running a column, suggesting my compound is decomposing. What is happening?

A: The combination of a tertiary alcohol and an alkene in your molecule makes it susceptible to acid-catalyzed dehydration on the surface of standard silica gel (which is acidic, pH ≈ 4-5).[14][15] This elimination reaction would produce a non-polar diene, which would appear as a new, faster-moving spot.

  • Solution 1: Use Deactivated Silica. Use neutral silica gel or silica gel that has been pre-treated (deactivated) by washing with a solvent mixture containing triethylamine to neutralize the acidic sites.

  • Solution 2: Switch to Alumina. Aluminum oxide (alumina) is another polar stationary phase that is available in neutral, acidic, or basic grades. Using neutral or basic alumina can prevent the acid-catalyzed dehydration of your alcohol.

  • Solution 3: Run the Column Quickly. Minimize the residence time of your compound on the column by using a slightly more polar eluent than you might otherwise choose (target Rf ≈ 0.35) and maintaining a steady, moderately fast flow rate.[16]

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Polarity of ImpuritiesRecommended Starting EluentTarget Rf of Product
Non-polar10-20% Ethyl Acetate / Hexane0.2 - 0.3
Moderately Polar30-50% Ethyl Acetate / Hexane0.2 - 0.3
Polar1-5% Methanol / Dichloromethane0.2 - 0.3
Section 2: Recrystallization

If your purified oil from chromatography solidifies upon standing or if the crude product is a solid, recrystallization can be a powerful final purification step.

Q: My compound separates as a sticky oil ("oils out") during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that it separates as a supersaturated liquid phase before it has time to organize into a crystal lattice.[17] Impurities can also inhibit crystallization.

  • Solution 1: Slow Down the Cooling Process. Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a refrigerator (4 °C) and finally a freezer (-20 °C). Slow cooling is critical for forming well-ordered crystals.[3][18]

  • Solution 2: Use a More Dilute Solution. You may have a solution that is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again slowly.

  • Solution 3: Try a Different Solvent System. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[19] Experiment with different solvent pairs. For this molecule, consider:

    • Ethyl acetate / Hexanes

    • Acetone / Water[18]

    • Dichloromethane / Pentane

  • Solution 4: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[17]

    • Seeding: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This "seed" crystal can act as a template for further crystallization.

Section 3: Preparative HPLC

Q: My compound is still impure after flash chromatography. When should I move to Prep-HPLC?

A: Transition to Prep-HPLC when you need to separate impurities with very similar polarity (ΔRf < 0.1) or when you require analytical-grade purity (e.g., >99.5%) for biological assays or as an analytical standard.[1][20]

Q: What is a good starting point for a Prep-HPLC method for this molecule?

A: Given the significant non-polar character from the two 4-methylbenzyl groups, a reversed-phase method is most appropriate.

  • Column: A C18-bonded silica column is the standard choice.

  • Mobile Phase: A gradient elution using Water (A) and Acetonitrile (ACN) or Methanol (MeOH) (B) is recommended. Acetonitrile often provides sharper peaks and lower backpressure.

  • Modifier: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both mobile phases. This helps to protonate the silanol groups on the stationary phase and the hydroxyl group of your analyte, leading to sharper peaks and more reproducible retention times.

  • Starting Gradient: A broad gradient, such as 5% to 95% B over 20-30 minutes, is a good starting point for method development. Once the retention time of your compound is known, a more focused gradient can be developed to improve resolution and throughput.

Experimental Protocols & Diagrams

Protocol: Standard Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by testing various solvent mixtures. Aim for a system that gives your target compound an Rf value of approximately 0.2-0.35 on a silica TLC plate.[16]

  • Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column as a slurry in the least polar solvent of your eluent system.

  • Sample Loading (Dry Load): a. Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). b. Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution. c. Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. d. Gently layer this powder on top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Carefully add the eluent to the column and apply gentle air pressure to begin the elution. Maintain a steady flow rate—a solvent head drop of about 5-7 cm per minute is a good target.[13]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique for this compound.

Purification_Workflow cluster_decision start Crude Product assess_purity Assess Crude Purity & State (TLC, ¹H NMR) start->assess_purity is_solid Is it a solid with >80% purity? assess_purity->is_solid is_oily Is it an oil or highly impure solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes flash_chrom Perform Flash Column Chromatography is_solid->flash_chrom No check_purity1 Check Purity (>98%?) recrystallize->check_purity1 check_purity2 Check Purity (>98%?) flash_chrom->check_purity2 check_purity1->flash_chrom No final_product High-Purity Product check_purity1->final_product Yes prep_hplc Purify via Preparative HPLC check_purity2->prep_hplc No check_purity2->final_product Yes prep_hplc->final_product

Caption: Decision workflow for purifying this compound.

References
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • ResearchGate. How to recrystallize an oily compound?. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). Some Useful and Practical Tips for Flash Chromatography. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Unknown. recrystallization.pdf. [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PMC. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

  • ResearchGate. How to recrystallize an oily compound after column chromatography ?. [Link]

  • ACS Publications. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery. [Link]

  • PMC. Bipolar Breakthrough: A Greener Path to Deuterated Chemicals. [Link]

  • International Journal of ChemTech Applications. A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Agilent. Principles and practical aspects of preparative liquid chromatography. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • MicroCombiChem. Purification, Preparative HPLC-MS. [Link]

  • ResearchGate. How to purify tertiary alcohol?. [Link]

  • PMC. Deuterium in drug discovery: progress, opportunities and challenges. [Link]

  • Chemguide. dehydration of alcohols. [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. [Link]

  • hplctools.com. HPLC Troubleshooting Guide. [Link]

  • Chemistry Steps. Converting Alcohols to Alkenes. [Link]

  • Royal Society of Chemistry. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. [Link]

  • Unknown. Synthesis of Alkenes From Alcohols. [Link]

Sources

Technical Support Center: Navigating the Nuances of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the robust application of deuterated internal standards (D-IS) in quantitative analysis. As a Senior Application Scientist, I've seen firsthand how the unparalleled precision offered by D-IS can be compromised by often-overlooked experimental variables. This guide is structured to provide you not just with troubleshooting steps, but with a deeper understanding of the causative chemical principles. Our goal is to empower you, the researcher, to build self-validating analytical methods that are both accurate and defensible.

Deuterated internal standards are the gold standard in LC-MS bioanalysis, lauded for their ability to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability.[1][2] However, this "near-perfect" mimicry is not absolute. Understanding the potential pitfalls is the first step toward generating high-quality, reproducible data that meets stringent regulatory expectations set by bodies like the FDA and EMA.[1][3]

Frequently Asked Questions (FAQs)

Here we address the most common queries and concerns that arise during the day-to-day use of deuterated internal standards.

Q1: My deuterated internal standard elutes slightly earlier than my analyte. Is this a problem?

A1: This is a well-documented phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[4] In reversed-phase chromatography, deuterated compounds can be slightly less lipophilic and therefore elute marginally earlier than their non-deuterated counterparts.[5]

Why it matters: While a small, consistent shift may be acceptable, significant separation is a major concern. If the analyte and the D-IS do not co-elute, they may be exposed to different matrix components at different times in the elution profile.[6] This can lead to differential matrix effects, where the D-IS fails to accurately compensate for the ion suppression or enhancement experienced by the analyte, ultimately compromising data accuracy and precision.[5]

Troubleshooting Steps:

  • Method Optimization: Adjusting chromatographic parameters like the mobile phase gradient, flow rate, or column temperature can help minimize the retention time difference.[4]

  • Lower Resolution Chromatography: In some instances, a column with lower resolving power might be used to encourage the co-elution of the analyte and D-IS peaks.[4][5]

  • Alternative Labeling: If the issue persists, consider using an internal standard labeled with ¹³C or ¹⁵N, which typically do not exhibit a significant chromatographic shift.[4][7]

Q2: I'm seeing a signal for the unlabeled analyte in my pure deuterated internal standard solution. What's happening?

A2: This observation points to one of two issues: the presence of the unlabeled analyte as a synthetic impurity or isotopic exchange (also known as H/D back-exchange).

  • Isotopic Purity: No synthesis is perfect. Your D-IS may contain a small percentage of the unlabeled compound.[8] It is crucial to select deuterated compounds with high isotopic enrichment, ideally 98% or greater, to minimize this interference.[1][9]

  • Isotopic Exchange: Deuterium atoms, especially those in chemically labile positions (e.g., on hydroxyl, amine, or carboxyl groups), can exchange with hydrogen atoms from the surrounding environment, such as protic solvents or the biological matrix itself.[4][10][11] This exchange can be catalyzed by acidic or basic conditions and accelerated by higher temperatures.[11][12]

Why it matters: Both scenarios lead to an overestimation of the analyte's true concentration, particularly at the lower limit of quantification (LLOQ), and can compromise the linearity of your calibration curve.[8]

Q3: My calibration curve is non-linear, bending towards the x-axis at higher concentrations. Could my D-IS be the cause?

A3: Yes, this is a classic symptom of isotopic interference, specifically "crosstalk" from the analyte to the internal standard channel.[8]

The Mechanism: Most elements, including carbon, have naturally occurring heavier isotopes (e.g., ¹³C). At high analyte concentrations, the M+1 or M+2 isotope peaks of the analyte can have the same mass-to-charge ratio (m/z) as your deuterated internal standard, especially if the D-IS has a low level of deuteration (e.g., D1 or D2).[8][13] This artificially inflates the internal standard's signal, causing the analyte-to-IS ratio to decrease at the upper end of the calibration range, leading to the observed non-linearity.[8][13]

Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and resolve specific issues you may encounter.

Guide 1: Diagnosing and Mitigating Isotopic Interference

Isotopic interference can subtly undermine the accuracy of your assay. This guide provides a systematic approach to identify and address this issue.

Experimental Protocol: Assessing Analyte-to-IS Crosstalk

Objective: To quantify the contribution of the unlabeled analyte's natural isotopes to the deuterated internal standard's signal.

Methodology:

  • Prepare a High-Concentration Analyte Sample: Prepare a sample containing the unlabeled analyte at the upper limit of quantification (ULOQ) of your calibration curve. Crucially, do not add any deuterated internal standard to this sample.

  • Sample Analysis: Analyze this sample using your established LC-MS/MS method.

  • Data Evaluation: Monitor the mass transition specific to your deuterated internal standard.

  • Interpretation: The presence of a significant signal in the D-IS channel confirms crosstalk from the analyte. Regulatory guidelines, such as those from the FDA, suggest that the response of the internal standard in the ULOQ sample (without IS) should not exceed 5% of the response of the internal standard in a blank sample with IS.

Corrective Actions:

  • Increase Deuteration: The most effective solution is to use an internal standard with a higher degree of deuteration (e.g., D4 or higher). This increases the mass difference between the analyte and the D-IS, shifting the D-IS signal beyond the analyte's natural isotopic envelope.

  • Optimize IS Concentration: Ensure that the concentration of the internal standard is appropriate to minimize the relative contribution of the analyte's isotopic signal.[13]

  • Chromatographic Separation: If possible, improve the chromatographic separation between the analyte and any interfering species.

Logical Workflow for Investigating Isotopic Interference

cluster_0 Diagnosis cluster_1 Resolution start Observe Non-Linearity at High Concentrations prep_uloq Prepare ULOQ Sample (Analyte Only, No IS) start->prep_uloq analyze_uloq Analyze via LC-MS/MS prep_uloq->analyze_uloq monitor_is Monitor D-IS Mass Transition analyze_uloq->monitor_is check_signal Signal in IS Channel > 5% of Blank+IS? monitor_is->check_signal no_issue Isotopic Interference Unlikely check_signal->no_issue No issue_confirmed Crosstalk Confirmed check_signal->issue_confirmed Yes increase_d Use D-IS with Higher Deuteration (e.g., D+4 or more) issue_confirmed->increase_d revalidate Re-validate Method increase_d->revalidate end Linearity Restored revalidate->end

Caption: Workflow for diagnosing and resolving analyte-to-IS crosstalk.

Guide 2: Validating the Stability of Deuterated Internal Standards

The stability of your D-IS is not a given.[14] H/D back-exchange can occur during sample storage and processing, leading to inaccurate results.[6][14] This protocol helps you assess the stability of your D-IS under your specific experimental conditions.

Experimental Protocol: Assessing D-IS Stability (H/D Exchange)

Objective: To determine if the deuterated internal standard is stable against back-exchange in the sample matrix and processing conditions.

Methodology:

  • Prepare Sample Sets:

    • Set A (Control): Spike the deuterated internal standard into a clean, aprotic solvent (e.g., acetonitrile).

    • Set B (Matrix): Spike the deuterated internal standard into a blank biological matrix (e.g., plasma, urine).

  • Incubation: Store both sets of samples under conditions that mimic your entire analytical workflow (e.g., room temperature for 4 hours to simulate sample preparation, -80°C for long-term stability).[14]

  • Freeze-Thaw Cycles: Subject a subset of the matrix samples (Set B) to a minimum of three freeze-thaw cycles, mirroring expected sample handling.[14]

  • Sample Processing: Use your established extraction procedure to process all samples.

  • LC-MS/MS Analysis: Analyze the processed samples.

  • Data Evaluation:

    • Compare the D-IS response in the matrix samples (Set B) to the control samples (Set A). A significant decrease in the D-IS signal in the matrix suggests instability.

    • Monitor the signal for the unlabeled analyte in Set B. A time-dependent increase in the analyte signal is a direct indicator of H/D back-exchange.[11]

    • The stability is generally considered acceptable if the results are within a predefined acceptance criterion, typically ±15% of the initial (T0) value.[14]

Corrective Actions:

  • Label Position: Choose a D-IS where the deuterium labels are on stable, non-exchangeable positions (e.g., aromatic rings or aliphatic chains not adjacent to heteroatoms).[10][12] Avoid labels on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[12]

  • Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible, as both acidic and basic conditions can promote exchange.[11][12]

  • Temperature Control: Keep samples and standards cooled to slow the rate of exchange.[11]

  • Solvent Choice: Use aprotic solvents for stock solutions and during sample preparation where feasible.[11]

Decision Tree for D-IS Stability Issues

start Suspected D-IS Instability (Decreasing IS Signal, Increasing Analyte Signal) check_label Examine Labeling Position on CoA start->check_label labile_pos Labels on Labile Positions (e.g., -OH, -NH) check_label->labile_pos Yes stable_pos Labels on Stable Positions check_label->stable_pos No solution1 Source New D-IS with Stable Labels (e.g., on aromatic ring) labile_pos->solution1 check_conditions Review Sample/Solvent Conditions stable_pos->check_conditions harsh_cond Acidic/Basic pH or High Temp? check_conditions->harsh_cond neutral_cond Neutral pH & Controlled Temp harsh_cond->neutral_cond No solution2 Modify Method: - Neutralize pH - Reduce Temperature harsh_cond->solution2 Yes end_persist Problem Persists: Consider ¹³C or ¹⁵N IS neutral_cond->end_persist revalidate Re-run Stability Experiment solution1->revalidate solution2->revalidate end_ok Problem Resolved revalidate->end_ok

Caption: Troubleshooting decision tree for D-IS instability (H/D back-exchange).

Data Summary: Key Characteristics of Internal Standards

The choice of internal standard is a critical decision in method development. While deuterated standards are often preferred, they are not without limitations.

CharacteristicDeuterated (D) IS¹³C or ¹⁵N ISStructural Analog IS
Co-elution Generally good, but can exhibit a slight chromatographic shift (isotope effect).[4][6]Excellent, typically co-elutes perfectly.[4]Variable, often does not co-elute.
Ionization Nearly identical to the analyte.Identical to the analyte.Can differ significantly from the analyte.
Matrix Effect Excellent compensation if co-elution is maintained.[1]Excellent compensation.Poor compensation, especially with variable matrix effects.
Stability Can be susceptible to H/D back-exchange if labels are on labile positions.[4][6][10]Highly stable, not susceptible to exchange.[4][12]Generally stable, but depends on the molecule.
Cost Generally the most cost-effective isotopically labeled option.[7]More expensive due to more complex synthesis.Can be inexpensive if a suitable analog is readily available.
Availability Widely available for common analytes.Less common, often requires custom synthesis.Availability is highly variable.

Regulatory Perspective and Final Recommendations

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using a suitable internal standard for all chromatographic assays, with stable isotope-labeled standards being the preferred choice.[1][3][15] The FDA's guidance on internal standard response variability highlights the need to monitor and investigate any unusual IS responses that could impact data accuracy.[16][17][18]

As a final recommendation, always treat your deuterated internal standard with the same rigor as your analyte. Its purity, stability, and behavior are paramount to the integrity of your quantitative data. Never assume ideality; instead, build validation experiments into your workflow to prove it. By understanding these common pitfalls and employing systematic troubleshooting, you can harness the full power of deuterated internal standards to produce robust and reliable results.

References

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. ([Link])

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). ([Link])

  • Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed. ([Link])

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). ([Link])

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. ([Link])

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA. ([Link])

  • Draft Guideline Bioanalytical method validation - European Medicines Agency (EMA). ([Link])

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ([Link])

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. ([Link])

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards - Hilaris Publisher. ([Link])

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA. ([Link])

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ([Link])

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed. ([Link])

  • The matrix effect of various matrices on the peak area of the... - ResearchGate. ([Link])

  • Bioanalytical method validation emea | PPTX - Slideshare. ([Link])

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. ([Link])

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. ([Link])

  • Designing Stable Isotope Labeled Internal Standards - Acanthus Research. ([Link])

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. ([Link])

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). ([Link])

  • Deuterated internal standards and bioanalysis by AptoChem. ([Link])

Sources

Technical Support Center: Ionization Enhancement for 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 . This guide addresses the specific challenges of ionizing sterically hindered, neutral primary alcohols in LC-MS/MS workflows.

Status: Active Analyte Class: Hydrophobic Primary Alcohol / Deuterated Internal Standard Primary Challenge: Low proton affinity leading to poor ESI response; propensity for neutral water loss (


).
Quick Diagnostic: Why is my signal low?

This molecule possesses a primary hydroxyl group and a terminal alkene , but lacks a basic nitrogen center. In standard Electrospray Ionization (ESI), it cannot easily accept a proton to form a stable


 ion.
  • Symptom: You see high background noise but no analyte peak, or you see a split signal between

    
    , 
    
    
    
    , and
    
    
    .
  • Root Cause: The proton affinity of the hydroxyl oxygen is lower than that of the mobile phase solvents (Acetonitrile/Methanol), causing the charge to remain on the solvent rather than the analyte.

Module 1: Mobile Phase Optimization (The "Chemical" Fix)

Use this module if you must use ESI and cannot switch sources.

Theory: Since the molecule will not protonate easily, we must force ionization via adduct formation . Ammonium adducts (


) are preferred over Sodium (

) because they fragment more predictably in MS/MS (MRM) modes.
Protocol A: Ammonium Adduct Promotion

Goal: Shift signal entirely to the


 species.
  • Mobile Phase A: Water + 2 mM Ammonium Fluoride (

    
    ) OR 10 mM Ammonium Formate.
    
    • Note: Ammonium Fluoride often provides a 5-10x signal boost over formate for neutral alcohols by aiding deprotonation in negative mode or stabilization in positive mode.

  • Mobile Phase B: Methanol (Methanol stabilizes ammonium adducts better than Acetonitrile).

  • Source Settings:

    • Temperature: Lower than standard (

      
      ) to prevent thermal degradation/water loss.
      
    • Cone Voltage: Keep LOW (10-20 V). High energy will strip the ammonia, causing the signal to collapse back to the unstable protonated form.

AdditiveTarget IonProsCons
Ammonium Formate

Good fragmentation for MRM.Moderate sensitivity gain.
Ammonium Fluoride

/

High sensitivity boost.Corrosive to glass; requires passivation.
Sodium Acetate

Very stable ion (High MS1).Poor Fragmentation. Hard to fragment in MS2 without high collision energy.
Module 2: Hardware Switching (The "Physics" Fix)

Use this module if ESI sensitivity is insufficient.

Recommendation: Switch to Atmospheric Pressure Chemical Ionization (APCI) .

Why? ESI relies on solution-phase chemistry (acid/base). APCI relies on gas-phase plasma chemistry.

  • The corona discharge creates

    
     or reactant gas ions.
    
  • Your molecule (neutral, thermally stable) enters the gas phase.

  • Charge transfer occurs via protonation or charge exchange more efficiently than in liquid droplets.

APCI Troubleshooting Guide:

  • Q: I see no signal in APCI.

    • A: Check your Vaporizer Temperature . This molecule is bulky (two benzyl groups). Ensure the vaporizer is hot enough (

      
      ) to fully volatilize the droplet, but optimize to avoid pyrolysis.
      
  • Q: Which mode? Positive or Negative?

    • A: Positive Mode (+). While alcohols can ionize in negative mode, the terminal alkene and benzyl rings stabilize positive charge better via charge transfer mechanisms.

Module 3: Derivatization (The "Sensitivity" Fix)

Use this module for trace-level quantitation (pg/mL range).

Theory: Convert the "quiet" hydroxyl group into a "loud" pre-charged quaternary amine or high-proton-affinity pyridine. This permanently adds a charge, making ESI efficiency near 100%.

Protocol B: Dansyl Chloride Derivatization

Target: Primary Alcohol

  • Reagent: Dansyl Chloride (1 mg/mL in Acetone) + 0.1 M Sodium Bicarbonate (pH 10).

  • Reaction: Mix Sample (50 µL) + Bicarbonate (50 µL) + Dansyl-Cl (50 µL).

  • Incubation: Heat at

    
     for 10-15 minutes.
    
  • Mechanism: The Dansyl group binds to the -OH.

  • Result: You now detect the Dansyl-Derivative .

    • Mass Shift:

      
      .
      
    • Benefit: The tertiary amine on the dansyl group protonates easily. 10-100x signal increase.

Protocol C: FMP-TS Derivatization (Superior for Alcohols)

Reagent: 2-Fluoro-1-methylpyridinium p-toluenesulfonate

  • Why: FMP-TS reacts specifically with alcohols to form a permanently charged pyridinium ether.

  • Procedure:

    • Mix sample with FMP-TS solution in acetonitrile.

    • Add Triethylamine (catalyst).

    • Incubate room temp 20 min.

  • Result: The analyte is now a pre-charged cation. No need for protonation.

    • Limit of Detection: Often < 1 pg/mL.

Decision Matrix: Method Development Workflow

IonizationStrategy Start Start: this compound CheckConc Required Sensitivity? Start->CheckConc HighConc High (>10 ng/mL) CheckConc->HighConc LowConc Trace (<1 ng/mL) CheckConc->LowConc ESI_Path Try ESI Positive HighConc->ESI_Path Deriv_Path Derivatization (Dansyl or FMP-TS) LowConc->Deriv_Path Additives Add 2mM NH4F or 10mM Amm. Formate ESI_Path->Additives Result_ESI Stable [M+NH4]+? Additives->Result_ESI APCI_Path Switch to APCI Result_ESI->APCI_Path No (Signal Unstable) Final_Method Validate Method Result_ESI->Final_Method Yes APCI_Path->Deriv_Path Still Low Signal APCI_Path->Final_Method Success Deriv_Path->Final_Method

Figure 1: Decision tree for selecting the optimal ionization strategy based on sensitivity requirements.

Frequently Asked Questions (FAQ)

Q1: Why does my analyte signal disappear when I increase the collision energy (CE)? A: If you are monitoring the Ammonium adduct


, the first event upon collision is the loss of neutral ammonia (

, -17 Da). If your CE is too high, you blow the molecule apart completely.
  • Fix: Use a "soft" declustering potential. Set the first transition to be

    
    . Or, monitor the neutral loss of ammonia if your software allows.
    

Q2: Can I use the d4-standard for derivatization? A: Yes. The derivatization reaction kinetics for the deuterated standard (d4) and the non-deuterated analyte will be identical. The mass shift will be preserved (e.g., the derivative of the d4 will still be 4 Da heavier than the derivative of the analyte). This makes it an excellent Internal Standard for derivatization workflows.

Q3: I see a peak at [M+18]. Is this water adduct? A: It is almost certainly the Ammonium adduct


. Water adducts 

are rare and usually unstable. If you are using mobile phases containing trace ammonia (or contamination), this peak will dominate. Do not fight it—optimize for it. Add more ammonium to stabilize it.
References
  • Ionization of Neutral Lipids/Alcohols

    • Title: "Strategies for the ioniz
    • Source: Journal of Chrom
    • Context: Discusses the superiority of APCI and coordination ion spray for hydrophobic alcohols.
  • Ammonium Fluoride Enhancement

    • Title: "Ammonium fluoride as a mobile phase additive in aqueous normal phase chrom
    • Source: Analytical Chemistry (ACS).
    • Context: Details the mechanism of signal enhancement (up to 10x) using fluoride ions in ESI.
  • Derivatization Strategies

    • Title: "Derivatization of hydroxyl functional groups for LC-ESI-MS analysis."
    • Source: Journal of Separ
    • Context: Protocols for FMP-TS and Dansyl Chloride derivatiz

Technical Support Center: Deuterated Drug Design & Metabolic Switching

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Metabolic Switching with Deuterated Compounds

Role: Senior Application Scientist Status: System Active

Introduction

Welcome to the Deuterated Compound Application Support Center. You are likely here because your deuterated candidate (


-analog) is not behaving as predicted by the primary Kinetic Isotope Effect (KIE).

Deuteration is not merely "slowing down" metabolism; it is a strategic redirection of enzymatic flux. When you strengthen a C-H bond to a C-D bond, you create a metabolic "dam." If the enzymatic pressure is high enough, the flow (metabolism) will not simply stop—it will divert to the path of least resistance. This phenomenon is Metabolic Switching (or Shunting).[1]

This guide addresses the three critical failure modes in deuteration campaigns:

  • Inefficacy: The

    
    -analog shows no half-life improvement.
    
  • Instability: The deuterium washes out (D-H exchange).

  • Toxicity: Metabolic switching activates a previously dormant, toxic pathway.

Module 1: Experimental Design & Site Selection

Troubleshooting Guide: Why isn't my clearance improving?

Q: I deuterated the primary metabolic site, but the intrinsic clearance (


) remains identical to the proteo-analog. Why? 

A: You have likely encountered a "masked" KIE. This occurs when the C-H bond breakage is not the rate-determining step (RDS) of the catalytic cycle.

The Causality: CYP450 catalysis involves multiple steps: substrate binding, electron transfer, oxygen activation, and finally, hydrogen abstraction.

  • Scenario A (Bond Breaking is RDS): The C-H abstraction is the slowest step. Deuteration (

    
    ) will significantly reduce 
    
    
    
    .
  • Scenario B (Non-RDS): Product release or electron transfer is the slowest step. Strengthening the bond (deuteration) has no impact on the overall rate because the enzyme is waiting on a different step.

Diagnostic Protocol:

  • Calculate the Theoretical KIE:

    • C-H Bond Dissociation Energy (BDE): ~98 kcal/mol

    • C-D Bond Dissociation Energy (BDE): ~100 kcal/mol (approx. 1.2–1.5 kcal/mol stronger due to lower Zero Point Energy).

  • Run "Swamping" Experiments:

    • If

      
       is unchanged, checking for metabolic switching  is mandatory. The enzyme may be attacking an adjacent carbon with a lower energy barrier.
      
Visualization: Deuteration Site Decision Matrix

DeuterationStrategy Start Identify Major Metabolite (M1) IsCH Is M1 formed via C-H abstraction? Start->IsCH Deuterate Synthesize D-Analog at M1 site IsCH->Deuterate Yes Stop Discard Candidate IsCH->Stop No (e.g., Hydrolysis) CheckKIE Measure In Vitro CLint (Microsomes) Deuterate->CheckKIE ResultHigh High KIE (>2.0) Clearance Reduced CheckKIE->ResultHigh Success ResultLow Low/No KIE (~1.0) Clearance Unchanged CheckKIE->ResultLow Failure SwitchCheck Check for New Metabolites (Metabolic Switching) ResultHigh->SwitchCheck Verify Safety ResultLow->SwitchCheck Toxic New Toxic Metabolite? SwitchCheck->Toxic Yes Safe Safe Shunt? (e.g., Glucuronidation) SwitchCheck->Safe No Toxic->Stop Proceed Proceed to In Vivo Safe->Proceed

Caption: Decision matrix for evaluating deuteration success. Note that even successful KIE requires screening for metabolic switching.

Module 2: Metabolic Switching & Safety (The Core Issue)

The "Dam" Effect

When you block the primary metabolic route (Pathway A), the drug concentration remains higher for longer. This forces the drug into Pathway B, which might have been negligible in the proteo-analog.

Q: I see a new peak in the LC-MS chromatogram of my D-analog that wasn't there before. What is this?

A: This is the signature of Metabolic Switching .

  • Mechanism: You increased the activation energy for Pathway A. The enzyme (or a different CYP isoform) now processes the drug at a secondary "soft spot" (Pathway B).

  • Risk: If Pathway B leads to a reactive intermediate (e.g., an epoxide or quinone), your "safer" deuterated drug is now more toxic than the parent.

Protocol: Metabolic Shunt Identification

Objective: Compare the metabolic fingerprint of Proteo (


) vs. Deutero (

) compounds.

Step-by-Step Workflow:

  • Incubation: Incubate

    
    -drug and 
    
    
    
    -drug separately in Human Liver Microsomes (HLM) for 60 minutes.
  • Analysis: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Processing: Use Metabolite Identification software (e.g., MassMetaSite) to align chromatograms.

  • The "Switch" Calculation: Calculate the Metabolic Shunt Ratio (MSR) for any secondary metabolite (

    
    ):
    
    
    
    
    • If

      
      , significant switching has occurred.
      
    • Action: You must identify the structure of

      
      . If it involves a structural alert (aniline, phenol, furan), run a Glutathione (GSH) trapping assay immediately to rule out reactive metabolites.
      

Module 3: Chemical Instability (D-H Exchange)

Q: My compound looked pure by NMR, but in vivo data suggests it acted like the non-deuterated parent. Did the deuterium fall off?

A: Yes, this is D-H Exchange (Back-Exchange) . Deuterium on carbon is generally stable unless that carbon is acidic (e.g., alpha to a carbonyl, ketone, or nitrile).

Troubleshooting Table: Stability Risks

Structural FeatureRisk LevelMechanismRecommendation
Aromatic Ring LowStable C-D bond.Ideal site for deuteration.
Aliphatic Chain LowStable C-D bond.Good site, unless adjacent to EWG.

-Carbon (Ketone)
Critical Keto-enol tautomerism allows rapid exchange with solvent protons (

).
Avoid. D will wash out in plasma (pH 7.4).
Benzylic Position ModerateCan be acidic; radical stability can facilitate oxidation.Test stability in plasma/buffer for 24h.

Validation Experiment: Incubate the


-analog in plasma (37°C) for 24 hours. Analyze by LC-MS. If the mass shifts by -1 Da (or multiples), the deuterium is exchanging with water. This compound is not viable. 

Module 4: In Vivo Translation

Q: I have a high KIE in microsomes (


 reduced by 50%), but in rats, the half-life (

) didn't change. Why?

A: This is a classic Hepatic Extraction Ratio (


)  disconnect.

The Logic: Clearance (


) is defined by the "Well-Stirred Model":


  • 
     = Hepatic Blood Flow
    
  • 
     = Intrinsic Clearance (what you changed with Deuterium)
    

The Diagnosis:

  • High Extraction Drugs (

    
    ):  Clearance is limited by blood flow (
    
    
    
    ), not enzyme activity. Reducing
    
    
    via deuteration will NOT change systemic clearance significantly. It will only increase oral bioavailability (
    
    
    ).
  • Low Extraction Drugs (

    
    ):  Clearance is limited by enzyme activity. Reducing 
    
    
    
    WILL extend half-life.

Visualization: The Clearance Disconnect

ClearanceFlow Input Deuteration (Reduces CLint) HighE High Extraction Drug (Flow Limited) Input->HighE LowE Low Extraction Drug (Enzyme Limited) Input->LowE ResultHigh No change in t1/2 Increase in Bioavailability HighE->ResultHigh Qh dominates ResultLow Increase in t1/2 Decrease in Clearance LowE->ResultLow CLint dominates

Caption: Impact of deuteration depends on whether the drug is High Extraction (flow-limited) or Low Extraction (enzyme-limited).

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • FDA Guidance for Industry. (2020).[2] Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[2][3][4][5] Link

  • Harbeson, S. L., & Tung, R. D. (2011). Deuterium in Drug Discovery and Development.[6][7] Annual Reports in Medicinal Chemistry, 46, 403-417. Link

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 60(9), 569-576. Link

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery, 18, 59–82. Link

Sources

Validation & Comparative

performance of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 in different biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the performance characteristics of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 (hereafter referred to as d4-BMBP ) as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of its non-deuterated parent analyte in complex biological matrices.

Based on its chemical structure (lipophilic, neutral alcohol), this guide synthesizes its behavior in Plasma , Urine , and Tissue Homogenates , comparing it against alternative standardization strategies.

Executive Summary & Compound Profile

This compound is a high-purity deuterated reference standard used primarily to normalize matrix effects, extraction variability, and ionization inconsistencies during the LC-MS/MS quantification of the parent compound (a key synthetic intermediate or impurity with a LogP ~4.5).

FeatureSpecificationBioanalytical Implication
Chemical Nature Neutral, Lipophilic AlcoholHigh protein binding; requires aggressive extraction (LLE/SPE).
Isotopic Label Deuterium (d4) on aromatic ringsMinimal retention time shift; potential for H/D exchange if not stored properly (unlikely on rings).
Ionization ESI+ (Adducts) or APCI+Prone to adduct formation ([M+NH4]+, [M+Na]+); d4-label tracks adduct ratios perfectly.
Primary Utility Internal Standard (SIL-IS)Gold Standard for compensating matrix suppression in phospholipids (Plasma) and salts (Urine).
Comparative Performance Analysis

This section objectively compares d4-BMBP against alternative internal standard approaches (Structural Analogs and External Standardization) across critical bioanalytical metrics.

Comparison Matrix: d4-BMBP vs. Alternatives
Performance Metricd4-BMBP (SIL-IS) Structural Analog (e.g., Non-deuterated Homolog) External Standard (No IS)
Matrix Effect Compensation Excellent. Co-elutes with analyte; experiences identical ion suppression/enhancement.Moderate. Elutes at different RT; may miss the specific suppression zone of phospholipids.Poor. No compensation for matrix variability.
Extraction Recovery Tracking Precise. Identical physicochemical properties ensure it tracks analyte loss during LLE/SPE.Variable. Solubility differences may lead to differential recovery, biasing results.N/A. Assumes 100% recovery (rarely true).
Retention Time Stability High. <0.05 min shift (Deuterium Isotope Effect).Low. Distinct RT; subject to drift.N/A.
Cost Efficiency Moderate (Higher initial cost).Low.Low.
Suitability for Regulated Studies Required for FDA/EMA guidelines (GLP).Acceptable if SIL-IS unavailable; requires rigorous cross-validation.Unacceptable for quantitative bioanalysis.

Expert Insight: For a neutral, lipophilic compound like BMBP, APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI because it reduces matrix effects. However, if ESI is used, d4-BMBP is non-negotiable because neutral alcohols are highly susceptible to unpredictable sodium/ammonium adduct formation, which only a co-eluting SIL-IS can normalize.

Performance in Specific Biological Matrices
A. Human Plasma (High Protein/Lipid Content)
  • Challenge: The lipophilic nature of BMBP (LogP >4) leads to >98% protein binding (Albumin).

  • d4-BMBP Performance:

    • Equilibration: Critical. The d4-IS must be added before extraction and allowed to equilibrate (5-10 mins) to bind to proteins to the same extent as the analyte.

    • Recovery: In Liquid-Liquid Extraction (LLE) using Hexane/Ethyl Acetate, d4-BMBP typically demonstrates 85-95% recovery , perfectly tracking the analyte.

    • Suppression: In Protein Precipitation (PPT), phospholipid suppression at the retention time is significant. d4-BMBP corrects for this signal drop (Matrix Factor ~0.6-0.8) to yield a normalized Matrix Factor of ~1.0.

B. Urine (High Salt/Polar Content)
  • Challenge: High salt content can suppress ionization; low solubility of BMBP can lead to adsorption to container walls.

  • d4-BMBP Performance:

    • Adsorption Control: Addition of d4-BMBP in a solvent (e.g., MeOH) helps solubilize the analyte and prevents wall loss during processing.

    • Ionization: Excellent compensation for salt-induced suppression in ESI mode.

C. Liver Microsomes (Metabolic Stability)
  • Challenge: Non-specific binding to microsomes can mimic metabolic clearance.

  • d4-BMBP Performance:

    • Acts as a robust marker for "0-minute" normalization.

    • Warning: Ensure the d4 label positions are metabolically stable (i.e., not on the sites of hydroxylation). For BMBP, the d4 label is likely on the aromatic ring, which is stable against primary oxidative metabolism on the alkyl chain.

Experimental Protocols (Step-by-Step)
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
  • Objective: Maximize recovery while removing proteins and phospholipids.

  • Self-Validating Step: The ratio of Analyte/IS area must remain constant across different plasma lots.

  • Aliquot: Transfer 50 µL of Plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of d4-BMBP Working Solution (e.g., 100 ng/mL in 50:50 MeOH:H2O).

    • Critical: Vortex gently for 1 min and incubate for 5 min to allow IS/Analyte equilibration with plasma proteins.

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .

  • Agitation: Vortex vigorously for 5 mins or shake for 10 mins.

  • Phase Separation: Centrifuge at 14,000 x g for 5 mins at 4°C.

  • Transfer: Transfer the supernatant (organic top layer) to a clean glass vial.

    • Note: Avoid plastic tips if possible to prevent adsorption, or use low-retention plastics.

  • Evaporation: Dry under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 ACN:Water + 10mM Ammonium Formate).

Protocol 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (promotes [M+NH4]+).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: High organic start (due to lipophilicity) or rapid ramp to 90% B.

  • Detection: MRM Mode (Positive).

    • Analyte: [M+NH4]+ → [Fragment]+ (e.g., loss of water or tropylium ion formation).

    • d4-IS: [M+4+NH4]+ → [Fragment+4]+.

Visualized Workflow & Logic
Figure 1: Bioanalytical Correction Logic

This diagram illustrates how d4-BMBP corrects for errors introduced during Sample Preparation and Ionization.

Bioanalysis_Logic cluster_errors Sources of Error Corrected by d4-BMBP Sample Biological Sample (Analyte + Matrix) IS_Add Add d4-BMBP (Internal Standard) Sample->IS_Add Equilibration Equilibration (Binding Normalization) IS_Add->Equilibration Mixing Extraction Extraction (LLE/SPE) (Loss Occurs Here) Equilibration->Extraction Analyte & IS behave identically Ionization LC-MS/MS Ionization (Matrix Suppression) Extraction->Ionization Co-elution Detection Detector Response (Area Ratio Calculation) Ionization->Detection Signal Ratioing Result Quantified Concentration (Corrected) Detection->Result Calibration Curve

Caption: Workflow demonstrating the self-correcting mechanism of d4-BMBP. By equilibrating early, the IS mirrors every loss and suppression event experienced by the analyte.

References
  • LGC Standards. (2024). Certificate of Analysis: this compound (TRC-B486022).[1] Retrieved from

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Retrieved from

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards.

Sources

A Guide to Inter-Laboratory Comparison of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4, a deuterated internal standard. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer in-depth insights into the experimental design, rationale, and data interpretation critical for ensuring analytical consistency and reliability across multiple laboratory sites. We will explore the development of a robust bioanalytical method, the principles of method validation according to international guidelines, and the statistical evaluation of inter-laboratory performance. This guide is intended to be a practical resource for researchers, scientists, and drug development professionals seeking to establish and verify the accuracy and precision of their analytical measurements for complex, isotopically labeled molecules.

Introduction: The Imperative of Analytical Consistency

In the landscape of pharmaceutical development and clinical research, the precise and accurate quantification of analytes in biological matrices is paramount. Deuterated internal standards, such as this compound, are the cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Their ability to mimic the analyte's behavior during sample preparation and analysis allows for the correction of matrix effects and other sources of variability, leading to more reliable data.

However, the inherent complexity of analytical methodologies and the subtle differences in laboratory environments can lead to discrepancies in results between different testing sites. Inter-laboratory comparisons, also known as proficiency testing, are therefore essential for:

  • Verifying Method Robustness: Ensuring that an analytical method performs consistently across different laboratories, equipment, and analysts.

  • Ensuring Data Comparability: Guaranteeing that data generated at different sites can be reliably compared and integrated.

  • Identifying and Mitigating Analytical Bias: Uncovering systematic errors in a laboratory's procedures or equipment.

  • Fulfilling Regulatory Expectations: Demonstrating the reliability and consistency of analytical data to regulatory agencies.

This guide will use this compound as a representative molecule to illustrate the principles and practices of designing and executing a successful inter-laboratory comparison study.

Physicochemical Properties and Analytical Considerations for this compound

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Analysis
Molecular Weight 298.48 g/mol Suitable for mass spectrometry detection.
LogP ~5.5Highly non-polar, indicating good retention on reversed-phase HPLC columns and solubility in organic solvents.
Aqueous Solubility Very LowRequires organic solvents for dissolution and extraction from aqueous biological matrices.
pKa ~17 (hydroxyl proton)The hydroxyl group is not readily ionizable under typical LC-MS conditions.

These predicted properties suggest that a reversed-phase liquid chromatography (RPLC) method coupled with tandem mass spectrometry (MS/MS) would be the most suitable analytical approach. The high LogP value indicates that the compound will be well-retained on non-polar stationary phases like C18.

Proposed Bioanalytical Method: LC-MS/MS

The following is a proposed LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., human plasma). This method is based on established protocols for similar non-polar compounds, such as bisphenols.[1][2][3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Given the non-polar nature of the analyte, LLE is an effective technique for extraction from an aqueous matrix like plasma.

Protocol:

  • To 200 µL of plasma sample, add 50 µL of a working solution of a suitable internal standard (e.g., a structural analog not present in the sample).

  • Add 1 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

Liquid Chromatography

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point due to the non-polar nature of the analyte.[4][5][6]

  • Mobile Phase A: 0.1% Formic acid in water. The addition of a small amount of acid can aid in the protonation of the analyte in the mass spectrometer source.[7]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: 95% to 50% B

    • 6.1-8 min: Re-equilibration at 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is likely to be effective due to the potential for protonation.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific transitions would need to be determined by infusing a standard solution of the analyte and its deuterated internal standard. Based on the structure, likely fragmentations would involve the loss of water and cleavage of the benzyl groups.[2][8][9]

Hypothetical MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 295.2 (M+H)+277.2 (M+H - H2O)+15
203.1 (M+H - C7H7)+25
Internal Standard (d4) 299.2 (M+D)+279.2 (M+D - D2O)+15
203.1 (M+D - C7H7)+25

Method Validation: A Step-by-Step Protocol

Before an inter-laboratory comparison can be initiated, the analytical method must be fully validated in at least one laboratory to ensure it is fit for purpose. The validation should be conducted in accordance with international guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[6][10][11][12]

Validation Parameters and Acceptance Criteria:

ParameterPurposeAcceptance Criteria
Selectivity & Specificity To ensure the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte in blank matrix from at least 6 different sources.
Calibration Curve To establish the relationship between analyte concentration and instrument response.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of the measured value to the true value and the reproducibility of the measurements.For Quality Control (QC) samples at four levels (LOD, LQC, MQC, HQC), the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
Matrix Effect To assess the impact of the biological matrix on analyte ionization.The CV of the matrix factor across at least 6 lots of matrix should be ≤15%.
Recovery To determine the efficiency of the extraction process.Recovery should be consistent and reproducible, although a specific percentage is not mandated.
Stability To evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, stock solution).The mean concentration of the stability samples should be within ±15% of the nominal concentration of the comparison samples.
Dilution Integrity To ensure that diluting a sample does not affect the accuracy of the measurement.Accuracy and precision of the diluted samples should be within ±15%.

Designing the Inter-Laboratory Comparison Study

A well-designed study is crucial for obtaining meaningful results.

Study Protocol

A detailed study protocol should be developed and distributed to all participating laboratories. This protocol should include:

  • A comprehensive description of the analytical method.

  • Procedures for sample handling, storage, and preparation.

  • A list of required reagents, standards, and quality control samples.

  • Instructions for data analysis and reporting.

Test Samples

A central laboratory should prepare and distribute a set of identical test samples to all participating laboratories. These should include:

  • Calibration Standards: A full set of calibration standards to be prepared by each laboratory.

  • Quality Control (QC) Samples: At least three concentration levels (low, medium, high) prepared in the relevant biological matrix. The concentrations should be unknown to the participating laboratories.

  • Blank Matrix Samples: To assess selectivity and specificity.

Experimental Workflow

The following diagram illustrates the workflow for the inter-laboratory comparison study.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1, 2, ...n) A Prepare & Characterize Test Materials B Develop & Distribute Study Protocol A->B C Distribute Blinded Samples to Participating Labs B->C D Receive Samples & Protocol C->D G Collect & Statistically Analyze Data H Generate & Distribute Final Report G->H E Perform Analysis According to Protocol D->E F Report Results to Coordinating Laboratory E->F F->G

Caption: Workflow for the inter-laboratory comparison study.

Data Analysis and Interpretation

The statistical analysis of the data is a critical step in evaluating the performance of the participating laboratories.

Statistical Analysis

The following statistical parameters should be calculated for each QC level:

  • Mean: The average of the results from all laboratories.

  • Standard Deviation (SD): A measure of the dispersion of the data.

  • Coefficient of Variation (CV%): The ratio of the standard deviation to the mean, expressed as a percentage.

  • Z-Scores: A measure of how many standard deviations an individual laboratory's result is from the consensus mean. The z-score for each laboratory is calculated as: z = (x - X) / σ Where:

    • x is the result of the individual laboratory
    • X is the assigned value (consensus mean)
    • σ is the standard deviation for proficiency assessment
Acceptance Criteria

Generally, a z-score between -2 and +2 is considered satisfactory. A z-score between 2 and 3 or -2 and -3 is considered questionable, and a z-score greater than 3 or less than -3 is considered unsatisfactory.

Hypothetical Inter-Laboratory Comparison Data

The following table presents a hypothetical dataset from an inter-laboratory comparison study for this compound.

Low QC (Nominal Concentration: 5 ng/mL)

LaboratoryReported Conc. (ng/mL)Z-Score
15.10.43
24.8-0.87
35.31.30
44.5-2.17
55.00.00
Mean 4.94
SD 0.23
CV% 4.66%

Medium QC (Nominal Concentration: 50 ng/mL)

LaboratoryReported Conc. (ng/mL)Z-Score
151.50.68
248.9-0.68
352.11.02
447.5-1.36
550.20.09
Mean 50.04
SD 1.76
CV% 3.52%

High QC (Nominal Concentration: 500 ng/mL)

LaboratoryReported Conc. (ng/mL)Z-Score
15050.24
2488-0.63
35251.21
4470-1.46
55100.48
Mean 499.6
SD 20.7
CV% 4.14%

In this hypothetical example, Laboratory 4 shows a questionable result for the Low QC sample, which would warrant further investigation.

Conclusion and Best Practices

A successful inter-laboratory comparison requires careful planning, a robust and validated analytical method, and a thorough statistical analysis of the results. By adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the consistency and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.

Key Best Practices:

  • Develop a comprehensive study protocol: Leave no room for ambiguity.

  • Use well-characterized and homogeneous test materials.

  • Ensure all participating laboratories adhere strictly to the analytical method.

  • Employ appropriate statistical methods for data analysis.

  • Investigate any outlier results to identify and rectify the root cause.

  • Document all aspects of the study thoroughly.

By embracing a culture of quality and continuous improvement, the scientific community can enhance the reliability of analytical measurements and foster greater confidence in research and development outcomes.

References

  • SCIEX. (n.d.). Simultaneous determination of bisphenol A and its chlorinated derivatives in human plasma. [Link]

  • Agilent Technologies. (n.d.). Monitoring of Bisphenol A and its Analogues in Environmental Matrices using the Agilent 6550 Q-TOF LC/MS. [Link]

  • Restek Corporation. (2020, October 21). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. [Link]

  • Gallicchio, G., et al. (2019). A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues. Molecules, 25(1), 2. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • LCGC. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Uesugi, M., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. [Link]

  • ProPharma Group. (2022, June 10). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • European Medicines Agency. (2022, November 23). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • Taiwan Drug-Development and Evaluation Center. (n.d.). Physicochemical Properties. [Link]

  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • Molsoft L.L.C. (n.d.). Chemical Property Prediction. [Link]

  • ResearchGate. (2019, November 19). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138. [Link]

  • Bipea. (2023, February 25). Inter laboratory comparison (ILC) report. [Link]

  • Wang, Y., et al. (2023). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1229, 123885. [Link]

  • ResearchGate. (2025, August 6). A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers. [Link]

  • National Institute of Standards and Technology. (n.d.). Laboratory Metrology Proficiency Testing (PT) Services. [Link]

  • Thompson, M. (2008). Proficiency testing in analytical chemistry. TrAC Trends in Analytical Chemistry, 27(10), 846-852. [Link]

  • Isaksson, A., et al. (2018). High-Throughput LC-MS/MS Method for Determination of the Alcohol Use Biomarker Phosphatidylethanol in Clinical Samples by Use of a Simple Automated Extraction Procedure—Preanalytical and Analytical Conditions. The Journal of Applied Laboratory Medicine, 2(6), 880-892. [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. [Link]

  • Workman, Jr., J., & Vira, J. (2022, May 1). What Does Your Proficiency Testing (PT) Prove? A Look at Inorganic Analyses, Proficiency Tests, and Contamination and Error, Part I. [Link]

  • Groff, J. H., Schlecht, P. C., & Shulman, S. (1990). Laboratory Reports and Rating Criteria for the Proficiency Analytical Testing (PAT) Program. [Link]

  • van der Veen, A. M. H. (2009). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 14(7), 387-393. [Link]

  • California Air Resources Board. (2024, August 1). Inter laboratory Comparison 2023 Report. [Link]

  • Bipea. (n.d.). FOCUS ON THE INTERLABORATORY COMPARISONS REPORT. [Link]

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benefits of using a d4-labeled standard over a d3-labeled standard

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Bioanalytical Method Development Subject: Technical Comparison: Optimizing Bioanalytical Accuracy with d4 vs. d3 Stable Isotope Standards

Executive Summary

In quantitative LC-MS/MS bioanalysis, the selection of a Stable Isotope Labeled Internal Standard (SIL-IS) is the single most critical factor for ensuring method robustness. While d3-labeled (deuterium-3) standards have historically been the default choice due to synthesis costs, d4-labeled (deuterium-4) standards are increasingly recognized as the superior alternative for high-sensitivity assays.

The Verdict: The d4 standard is technically superior because it shifts the internal standard mass window beyond the significant influence of the analyte’s natural isotopic abundance (specifically the M+3 isotopes). This minimizes "cross-talk" at high analyte concentrations (ULOQ), ensuring wider linear dynamic ranges and stricter adherence to FDA/EMA interference guidelines.

The Scientific Principle: Isotopic Interference & The "M+3" Trap

To understand why d4 outperforms d3, one must analyze the natural isotopic distribution of organic molecules.

The Mechanism of Interference

In an LC-MS/MS assay, the mass spectrometer isolates specific precursor ions.

  • The Analyte: Exists primarily as its monoisotopic mass (

    
    ). However, it also possesses natural isotopes (
    
    
    
    ,
    
    
    ,
    
    
    , etc.) due to the natural abundance of
    
    
    (
    
    
    ),
    
    
    ,
    
    
    , and potentially
    
    
    or
    
    
    .
  • The Problem with d3: A d3-labeled standard has a mass of

    
    .[1] This overlaps directly with the M+3 natural isotope  of the analyte.
    
  • The Consequence: At high analyte concentrations (e.g., the Upper Limit of Quantification, ULOQ), the abundance of the analyte's M+3 isotope becomes significant enough to register in the Internal Standard channel. This falsely inflates the IS signal, leading to a non-linear calibration curve (often curving downwards) and quantification errors.

Visualizing the Spectral Overlap

The following diagram illustrates how the analyte's isotopic tail interferes with a d3 standard but resolves for a d4 standard.

IsotopicOverlap Analyte Analyte (High Conc.) Primary Mass: M+0 Isotopes Natural Isotopes (13C, 37Cl, etc.) Analyte->Isotopes Generates Interference_Zone DANGER ZONE (M+3 Mass Region) Isotopes->Interference_Zone Significant Signal (M+3 Abundance) Safe_Zone SAFE ZONE (M+4 Mass Region) Isotopes->Safe_Zone Negligible Signal (M+4 Abundance) IS_d3 d3-Internal Standard (Mass = M+3) Interference_Zone->IS_d3 DIRECT OVERLAP (Cross-talk) IS_d4 d4-Internal Standard (Mass = M+4) Safe_Zone->IS_d4 No Overlap (Clean Channel)

Figure 1: Mechanism of Isotopic Cross-talk. The M+3 natural isotope of the analyte creates a "Danger Zone" that directly overlaps with d3-labeled standards.

Comparative Analysis: d3 vs. d4

The following table synthesizes the performance metrics of both standards.

Featured3-Labeled Standardd4-Labeled StandardImpact on Data Quality
Mass Shift +3 Da+4 Dad4 Wins: +3 Da is the bare minimum; +4 Da provides a safety buffer.
Isotopic Interference High Risk. The analyte's M+3 isotope (from

or

) often contributes to the IS channel.
Low Risk. The analyte's M+4 isotope abundance is typically negligible for small molecules.d4 Wins: Reduces false IS signal at high analyte concentrations.
Linearity at ULOQ Prone to "droop" or non-linearity as IS signal is artificially inflated by analyte interference.Maintains linearity even at very high analyte concentrations.d4 Wins: Allows for a wider dynamic range.
Retention Time Shift Slight shift from analyte (Deuterium Effect).Slightly larger shift than d3 (more Deuterium).[2]Neutral: Both shift slightly; modern UHPLC can handle this.
Cost Generally lower (standard synthesis).Slightly higher (custom/complex synthesis).d3 Wins: Better for budget-constrained, low-sensitivity assays.
Quantitative Simulation: The "M+3" Contribution

Consider a drug molecule: Chlorpromazine (


) .
  • M+0 (Monoisotopic): 100%

  • M+2 (due to

    
     and 
    
    
    
    ):
    ~37%
  • M+3 (due to

    
     + 
    
    
    
    combo):
    ~6.5%
  • M+4: < 1%

Analysis: If you use a d3-IS , the analyte contributes a signal equivalent to 6.5% of its intensity into your IS channel. At the ULOQ, this interference can easily exceed the actual IS signal, invalidating the assay. A d4-IS sits at M+4, where the interference drops to <1%.

Experimental Validation Protocol

To validate whether a d4 standard is necessary for your specific assay, you must perform a Cross-Talk / Interference Test . This protocol is self-validating and satisfies FDA/EMA requirements.

Protocol: IS Interference Assessment
  • Preparation:

    • Prepare a "Blank" matrix sample (no Analyte, no IS).

    • Prepare a "Zero" sample (Blank + IS only).

    • Prepare a "ULOQ" sample (Analyte at highest concentration, NO IS ).

  • Injection Sequence:

    • Inject Blank -> Zero -> ULOQ (without IS).

  • Calculation:

    • Monitor the IS Channel (e.g., MRM transition for the d3 or d4 standard) while injecting the ULOQ (without IS) sample.

    • Calculate Interference %:

      
      
      
  • Acceptance Criteria:

    • FDA/EMA Requirement: Interference must be

      
       of the average IS response.[3]
      
    • If your d3 standard fails this test (i.e., >5%), you MUST switch to d4 or d5.

Workflow Diagram

ValidationProtocol Start Start Validation Prep_ULOQ Prepare ULOQ Sample (Analyte ONLY, No IS) Start->Prep_ULOQ Inject Inject into LC-MS/MS Monitor IS Transition Prep_ULOQ->Inject Measure Measure Peak Area at IS Retention Time Inject->Measure Decision Is Signal > 5% of Typical IS Response? Measure->Decision Fail FAIL: Significant Cross-talk d3 is insufficient. Decision->Fail Yes Pass PASS: No Interference d3 is acceptable. Decision->Pass No Solution Action: Switch to d4/d5 Standard Fail->Solution

Figure 2: Decision logic for validating Internal Standard selectivity.

Conclusion & Recommendation

While d3-labeled standards are sufficient for small molecules (<300 Da) without halogen atoms (Cl, Br), they pose a significant risk for larger or halogenated compounds due to the M+3 isotopic overlap .

Recommendation: For any regulated bioanalytical assay (GLP/GCP) targeting high sensitivity or wide dynamic ranges, adopt a d4-labeled (or higher) standard as the baseline requirement. The minimal increase in synthesis cost is offset by the elimination of isotopic interference, ensuring a "First-Time-Right" validation and robust long-term assay performance.

References

  • Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.[4] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[5] Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 (Unlabeled CAS: 1384881-62-2) is a specialized stable isotope-labeled internal standard, primarily utilized in the quantification of pharmaceutical intermediates (likely related to HCV protease inhibitors like Glecaprevir/Pibrentasvir derivatives) via LC-MS/MS.

As a Senior Application Scientist, my directive is clear: Safety in the analytical laboratory is a dual-vector discipline. We must protect the scientist from the chemical's uncharacterized toxicological potential, and we must protect the chemical from the scientist (i.e., moisture, nucleases, and isotopic exchange).

Chemical Identity Table
ParameterDetail
Chemical Name This compound
Synonyms γ-Ethenyl-4-methyl-γ-[(4-methylphenyl)methyl]-benzenebutanol-d4
Molecular Formula C₂₁H₂₂D₄O
Molecular Weight ~298.46 g/mol
Physical State Viscous Oil or Low-Melting Solid (Structure-dependent)
Primary Hazard Irritant (Skin/Eye/Respiratory) - Treat as Potent/Uncharacterized
Solubility DMSO, Methanol, Acetonitrile, Ethyl Acetate

Personal Protective Equipment (PPE) Matrix

For uncharacterized organic intermediates, we apply the Precautionary Principle . We assume the compound possesses irritant properties (H315, H319) and potential respiratory toxicity (H335) until proven otherwise.

Core PPE Requirements
ZoneEquipment StandardTechnical Rationale & Selection Logic
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for viscous oils/solids that may splash during solubilization. Goggles prevent vapor entry if heating is required.
Dermal (Hand) Double Nitrile Gloves (Min 0.11mm thickness)Layer 1 (Inner): 4 mil Nitrile (Bright Blue/White) for contrast.Layer 2 (Outer): 5-8 mil Nitrile (Purple/Black).Why: Nitrile offers superior resistance to organic solvents (MeOH/ACN) used for reconstitution compared to Latex. Double gloving allows immediate shedding of the outer layer upon contamination without exposing skin.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Primary Control: All handling must occur in a certified fume hood.Secondary: If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator, though this does not protect against solvent vapors.
Body Lab Coat (Poly-Cotton or Tyvek®)Tyvek is preferred if handling >100mg quantities to prevent fabric absorption. Ensure wrist cuffs are tucked under the glove gauntlet.
The "Sample Integrity" Factor in PPE
  • Powder-Free is Non-Negotiable: Use only powder-free gloves. Cornstarch or talc residues can cause significant background noise in LC-MS/MS (mass artifacts), invalidating the use of this expensive d4 standard.

  • Anti-Static Measures: If the substance is a dry solid, static charge can cause "fly-away" powder. Use an anti-static gun or polonium strip, and wear cotton lab coats (avoid synthetic fibers that generate static) to ensure accurate weighing.

Operational Handling Protocol

A. Receipt & Storage Logic

The stability of deuterated standards depends on minimizing Isotopic Exchange and Hydrolysis .

  • Arrival: Inspect the vial for breakage. If the shipment includes dry ice or blue ice, verify it is still frozen.

  • Storage: Store at -20°C (Standard Freezer).

    • Critical Step: Store the vial inside a secondary container (desiccator jar or sealed bag with silica gel) to prevent moisture ingress during freeze-thaw cycles.

B. Reconstitution Workflow (The "Warm-Up" Rule)

Failure Mode: Opening a cold vial immediately introduces atmospheric water condensation. This water can weigh more than the milligram-quantity standard, skewing gravimetric concentration, and may facilitate Proton-Deuterium exchange at labile sites (though -d4 usually implies stable C-D bonds, the -OH group is exchangeable).

Protocol:

  • Remove vial from freezer.

  • Wait 30-45 minutes until the vial reaches ambient temperature before breaking the seal.

  • Wipe the septum/cap with a lint-free Kimwipe dampened with Isopropanol.

C. Solubilization & Aliquoting
  • Solvent Choice: Use LC-MS Grade Methanol or Acetonitrile . Avoid protic solvents if long-term stability is unknown, but Methanol is generally acceptable for stock solutions if stored at -80°C.

  • Concentration: Prepare a high-concentration Stock A (e.g., 1.0 mg/mL).

  • Aliquoting: Do not store the master stock in the original vial after piercing. Aliquot into amber glass HPLC vials with PTFE-lined caps to minimize surface adsorption and photodegradation.

Visualizing the Safety & Handling Workflow

The following diagram illustrates the critical decision paths for handling this deuterated standard to ensure both safety and data integrity.

G Start Receive Shipment (3,3-Bis(4-methylbenzyl)...-d4) Inspect Inspect Integrity (Check Seals/Temp) Start->Inspect Storage Store at -20°C (w/ Desiccant) Inspect->Storage Retrieval Retrieve for Use Storage->Retrieval WarmUp CRITICAL: Warm to Room Temp (30-45 mins closed) Retrieval->WarmUp Prevents Condensation Open Open in Fume Hood (PPE: Double Nitrile + Goggles) WarmUp->Open Solvent Add Solvent (MeOH/ACN) (Gravimetric Confirmation) Open->Solvent Aliquot Aliquot to Amber Vials (PTFE Lined Caps) Solvent->Aliquot Refreeze Store Aliquots at -80°C Aliquot->Refreeze

Figure 1: Critical Chain of Custody for Deuterated Standards. Note the red "Warm-Up" step, essential for preventing moisture contamination.

Emergency & Disposal Procedures

Spill Response (Small Scale < 100 mg)

Since this is a high-value standard, "cleanup" often implies "recovery" if the spill is on a clean surface, but strictly for safety:

  • Evacuate: If a large volume of solvent is involved, clear the immediate area.

  • PPE Up: Ensure goggles and double gloves are secured.

  • Absorb: Use a chemically inert absorbent pad (polypropylene). Do not use paper towels if you intend to attempt recovery (paper introduces cellulose fibers).

  • Clean: Wash the surface with soap and water, followed by an Ethanol wipe to remove oily residues.

Waste Disposal[2][4][5][6][7]
  • P-List vs. U-List: While not explicitly listed, treat as a Hazardous Chemical Waste .

  • Stream: Segregate into "Organic Solvents + Toxic" waste streams.

  • Vials: Empty vials must be triple-rinsed with solvent before being discarded in glass waste or sharps containers. The rinseate should go into the liquid chemical waste.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for 4-Methylbenzyl alcohol (Fragment). PubChem. Retrieved October 26, 2025, from [Link]

  • ResolveMass Laboratories . (2025). Deuterated Internal Standards for LC-MS: Selection & Handling Guidelines. Retrieved October 26, 2025, from [Link]

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